Methyl 2-amino-5-bromo-3-iodobenzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-5-bromo-3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKVKANRUGAWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700752 | |
| Record name | Methyl 2-amino-5-bromo-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-83-4 | |
| Record name | Methyl 2-amino-5-bromo-3-iodobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-bromo-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-amino-5-bromo-3-iodo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Methyl 2-amino-5-bromo-3-iodobenzoate: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of Methyl 2-amino-5-bromo-3-iodobenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's properties, a field-proven synthesis protocol, its strategic applications, and essential safety considerations.
Compound Identification and Properties
This compound is a polysubstituted aromatic compound whose structural complexity makes it a valuable building block in the synthesis of novel molecular entities.
CAS Number : 289039-83-4[1][2][3][4][5]
Synonyms :
-
2-Amino-5-bromo-3-iodo-benzoic acid methyl ester[5]
-
Benzoic acid, 2-amino-5-bromo-3-iodo-, methyl ester[5]
-
Methyl 2-amino-3-iodo-5-bromobenzoate[5]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrINO₂ | [1][5] |
| Molecular Weight | 355.96 g/mol | [1][5] |
| Appearance | Light brown solid | [1] |
| Purity | Typically ≥97% | [5] |
| Mass Spec (EI) | m/z 354.9 (M+) | [1] |
Strategic Synthesis: Electrophilic Iodination
The synthesis of this compound is most effectively achieved through the direct iodination of its precursor, Methyl 2-amino-5-bromobenzoate. The choice of an electrophilic iodine source is critical for regioselectivity.
Mechanistic Rationale
The starting material, Methyl 2-amino-5-bromobenzoate, possesses a benzene ring activated by an amino group (-NH₂) and a methyl ester (-COOCH₃). The amino group is a potent ortho-, para-director. Given that the para position (C5) is blocked by a bromine atom, electrophilic substitution is directed to the ortho positions (C3 and C6). The position ortho to the amino group (C3) is sterically less hindered and electronically favored, making it the primary site for iodination. N-Iodosuccinimide (NIS) is an ideal reagent for this transformation as it provides a mild and efficient source of electrophilic iodine (I⁺), minimizing over-reaction and side-product formation. The reaction is typically conducted in an acidic medium like acetic acid, which protonates the succinimide nitrogen, further enhancing the electrophilicity of the iodine atom.
Detailed Synthesis Protocol
This protocol is based on established laboratory procedures with a reported yield of approximately 82%.[1]
Starting Material : Methyl 2-amino-5-bromobenzoate (CAS: 52727-57-8)[1] Reagent : N-Iodosuccinimide (NIS) Solvent : Concentrated Acetic Acid
Procedure:
-
Reaction Setup : In a suitable reaction vessel, dissolve Methyl 2-amino-5-bromobenzoate (e.g., 371 mg, 2 mmol) in concentrated acetic acid (2 mL).[1]
-
Reagent Addition : To the solution, add N-Iodosuccinimide (495 mg, 2.2 mmol, 1.1 equivalents) in one portion.[1]
-
Reaction Conditions : Stir the mixture at room temperature (approx. 20°C) for 17 hours.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, pour the reaction mixture into a beaker containing a mixture of saturated sodium bicarbonate solution (5 mL) and ice. This neutralizes the acetic acid and quenches any unreacted NIS.[1]
-
Extraction : Extract the aqueous mixture with ethyl acetate (2 x volumes). Combine the organic layers.[1]
-
Washing : Wash the combined organic phase with saturated brine solution to remove residual water-soluble impurities.[1]
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
Purification : The resulting light brown solid (approx. 585 mg) is often of sufficient purity for subsequent steps.[1] If necessary, further purification can be achieved through recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of three distinct functional groups—amino, bromo, and iodo—on the benzoate core makes this molecule a highly versatile platform for constructing complex molecular architectures. The differential reactivity of the bromine and iodine atoms is particularly advantageous in sequential, site-selective cross-coupling reactions.
-
Scaffold for Heterocyclic Synthesis : The ortho-amino ester functionality is a classic precursor for building fused heterocyclic systems, which are prevalent in many classes of pharmaceuticals.
-
Sequential Cross-Coupling : The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective functionalization at the C3 position, followed by a subsequent, different coupling reaction at the C5 position. This stepwise approach enables the controlled and precise assembly of complex target molecules, a crucial strategy in modern drug discovery.[6]
-
Versatile Starting Material : This compound serves as a key starting material for a range of 1,2,3,5-tetrasubstituted benzenoid compounds used in pharmaceutical synthesis.[7] The ability to introduce diverse substituents through the halogen and amine handles allows for the generation of compound libraries for screening and lead optimization.
Safety, Handling, and Storage
-
Hazard Profile (Inferred) :
-
Handling Precautions :
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands thoroughly after handling.[11]
-
-
Storage :
Conclusion
This compound is a high-value chemical intermediate whose utility in pharmaceutical R&D is rooted in its structural design. The compound offers a reliable and strategically functionalized scaffold for the synthesis of complex molecules. The synthetic protocol outlined herein is robust and high-yielding, providing a practical route for its preparation in a laboratory setting. Adherence to appropriate safety protocols is essential when handling this and related chemical compounds.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | Call Wychem 01440 820338 [wychem.com]
- 3. 289039-83-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 289039-83-4 [m.chemicalbook.com]
- 5. CAS No.289039-83-4 this compound-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]
- 6. nbinno.com [nbinno.com]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to the Structural Analysis of Methyl 2-amino-5-bromo-3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is a cornerstone of innovation. The arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides a comprehensive structural analysis of Methyl 2-amino-5-bromo-3-iodobenzoate, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a collection of data, but a logical and insightful narrative that elucidates the process of structural determination, blending established analytical techniques with predictive methodologies where experimental data is not publicly available. This document is structured to empower researchers with a deep understanding of this molecule's architecture and the scientific reasoning behind its analysis.
Introduction to this compound
This compound (Figure 1) is a polysubstituted benzene derivative. The presence of three different substituents on the aromatic ring—an amino group, a bromine atom, and an iodine atom—along with a methyl ester, creates a unique electronic and steric environment. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds and potential drug candidates. Understanding its precise three-dimensional structure is paramount for predicting its reactivity and designing synthetic pathways.
| Property | Value | Source |
| Chemical Formula | C₈H₇BrINO₂ | [1] |
| Molecular Weight | 355.96 g/mol | [1] |
| CAS Number | 289039-83-4 | [1] |
Synthesis and Initial Characterization
The synthesis of this compound is typically achieved through the electrophilic iodination of its precursor, Methyl 2-amino-5-bromobenzoate.[1] This reaction highlights the directing effects of the substituents on the aromatic ring.
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve Methyl 2-amino-5-bromobenzoate (1.0 eq) in glacial acetic acid.[1]
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution at room temperature.[1]
-
Reaction: Stir the mixture at room temperature for several hours. The amino group activates the ring, directing the bulky iodine atom to the sterically accessible ortho position.
-
Work-up: Pour the reaction mixture into a biphasic solution of saturated sodium bicarbonate and ice, followed by extraction with an organic solvent such as ethyl acetate.[1]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the product.[1]
Mass Spectrometry: Confirmation of Molecular Weight
Mass spectrometry is a fundamental technique for confirming the molecular weight of a synthesized compound. For this compound, electron ionization (EI) mass spectrometry has been reported.
| Ion | m/z (Observed) | Interpretation |
| [M]⁺ | 354.9 | Molecular ion peak, confirming the successful synthesis of the target compound.[1] |
The observed molecular ion peak at m/z 354.9 is consistent with the calculated molecular weight of this compound. The isotopic pattern of this peak, showing contributions from the bromine isotopes (⁷⁹Br and ⁸¹Br), would provide further confirmation of the elemental composition.
Spectroscopic Analysis: Elucidating the Molecular Structure
While specific experimental spectra for this compound are not widely available in the public domain, a detailed structural elucidation can be performed through predictive analysis based on the known spectroscopic data of its precursor, Methyl 2-amino-5-bromobenzoate, and the established principles of NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The introduction of the iodine atom at the 3-position will significantly influence the chemical shifts and coupling patterns of the aromatic protons compared to the precursor.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Prediction |
| H-4 | ~7.5 - 7.8 | Doublet | Deshielded by the adjacent bromine and iodine atoms. Coupled to H-6 (meta-coupling). |
| H-6 | ~7.8 - 8.1 | Doublet | Deshielded by the anisotropic effect of the carbonyl group and the adjacent bromine atom. Coupled to H-4 (meta-coupling). |
| -NH₂ | ~5.5 - 6.0 | Broad Singlet | The chemical shift is solvent and concentration-dependent. Broadening is due to quadrupolar relaxation and potential hydrogen exchange. |
| -OCH₃ | ~3.9 | Singlet | Typical chemical shift for a methyl ester. |
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The introduction of the iodine atom will cause a significant downfield shift for the carbon atom to which it is attached (C-3) due to the heavy atom effect.
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C=O | ~167 | Typical chemical shift for an ester carbonyl carbon. |
| C-2 | ~148 | Attached to the electron-donating amino group. |
| C-5 | ~110 | Attached to the electronegative bromine atom. |
| C-1 | ~112 | Influenced by the amino and ester groups. |
| C-6 | ~138 | Deshielded by the adjacent bromine and ester groups. |
| C-4 | ~140 | Deshielded by the adjacent bromine and iodine atoms. |
| C-3 | ~90 | Shielded due to the heavy atom effect of iodine. |
| -OCH₃ | ~52 | Typical chemical shift for a methyl ester carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3400 - 3200 | Asymmetric and symmetric stretching of the primary amine. |
| C-H (aromatic) | 3100 - 3000 | Stretching vibrations. |
| C-H (aliphatic) | 3000 - 2850 | Stretching vibrations of the methyl group. |
| C=O (ester) | ~1720 | Stretching vibration. |
| C=C (aromatic) | 1600 - 1450 | Ring stretching vibrations. |
| C-N | 1350 - 1250 | Stretching vibration. |
| C-O (ester) | 1250 - 1100 | Stretching vibration. |
| C-Br | 600 - 500 | Stretching vibration. |
| C-I | ~500 | Stretching vibration. |
X-ray Crystallography: The Definitive 3D Structure (Predictive Analysis)
Single-crystal X-ray diffraction provides the most accurate and unambiguous determination of the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound is not publicly available, we can infer its likely structural features by analyzing the known crystal structure of its precursor, Methyl 2-amino-5-bromobenzoate.[2]
Insights from the Precursor Crystal Structure
The crystal structure of Methyl 2-amino-5-bromobenzoate reveals a nearly planar molecule, with the methyl ester group being only slightly twisted out of the plane of the aromatic ring.[2] The molecular conformation is stabilized by an intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen of the ester group, forming an S(6) ring motif.[2] In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds, forming zigzag chains.[2]
Predicted Structural Features of this compound
The introduction of a large iodine atom at the 3-position is expected to have several significant effects on the molecular and crystal structure:
-
Steric Hindrance: The bulky iodine atom will likely cause some steric strain, potentially leading to a greater torsion angle between the plane of the aromatic ring and the methyl ester group.
-
Intramolecular Interactions: The intramolecular N-H···O hydrogen bond is expected to persist, as it is a strong and stabilizing interaction.
-
Crystal Packing: The presence of the iodine atom will introduce the possibility of halogen bonding (I···O or I···N interactions) in the crystal lattice, which could lead to a different packing arrangement compared to the precursor. The overall crystal packing will be a balance between hydrogen bonding, halogen bonding, and van der Waals interactions.
Caption: 2D representation of this compound.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive structural analysis of this compound, integrating experimental data from its synthesis and mass spectrometry with predictive analyses of its NMR, FTIR, and crystallographic characteristics. The presence of multiple halogen substituents and an amino group on the benzoate scaffold makes this molecule a subject of significant interest for further investigation.
The logical next step in the complete characterization of this compound would be its isolation in crystalline form and subsequent single-crystal X-ray diffraction analysis. This would provide definitive confirmation of its three-dimensional structure and allow for a detailed comparison with the predictive model presented here. Furthermore, the acquisition of experimental NMR and FTIR spectra would be invaluable for validating the predicted spectroscopic data and creating a complete reference dataset for this compound.
As a versatile building block, a thorough understanding of the structural nuances of this compound is crucial for its effective utilization in the development of novel chemical entities with potential therapeutic applications.
References
An In-depth Technical Guide to Methyl 2-amino-5-bromo-3-iodobenzoate: A Strategic Building Block for Advanced Synthesis
Introduction: The Strategic Value of Polysubstitution
In the landscape of modern drug discovery and fine chemical synthesis, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures with precision and minimal step-count is the hallmark of an elegant synthesis. Methyl 2-amino-5-bromo-3-iodobenzoate (CAS No. 289039-83-4) emerges as a preeminent starting material, meticulously designed for this purpose. This guide provides an in-depth analysis of its properties, reactivity, and application, demonstrating its value to researchers and drug development professionals.
The strategic arrangement of its functional groups—an amine, a methyl ester, a bromine atom, and an iodine atom—on a central benzene ring is not accidental. This unique constellation of substituents provides multiple, orthogonally reactive sites. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br) allow for programmed, site-selective cross-coupling reactions, enabling the sequential introduction of different molecular fragments.[1][2] This capacity for controlled, stepwise elaboration makes it an invaluable scaffold for building libraries of complex molecules for high-throughput screening and developing novel pharmaceutical candidates.[3][4][5]
Physicochemical and Spectroscopic Profile
The foundational data for any chemical compound is its physical and analytical signature. While some experimental data for this compound is not widely published, its key identifiers are well-established, and its spectral characteristics can be expertly predicted based on its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 289039-83-4 | [6][7][8] |
| Molecular Formula | C₈H₇BrINO₂ | [7][8] |
| Molecular Weight | 355.96 g/mol | [7][8] |
| Appearance | Off-white to light brown solid | [7][9] |
| Storage Conditions | 2-8°C, protect from light | [9] |
| Melting Point | Data not readily available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., EtOAc, DCM, DMSO) | N/A |
Expert Analysis of Expected Spectroscopic Data
Direct experimental spectra for this specific compound are not widely available in public databases. However, as a Senior Application Scientist, we can predict the key spectral features with high confidence based on the known effects of its constituent functional groups and data from analogous structures.[10][11][12]
¹H NMR Spectroscopy (Predicted): The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals, both appearing as doublets due to ortho-coupling.
-
H-4 (~7.8-8.0 ppm, d): The proton at position 4 is flanked by the bromine and iodine atoms. The electron-withdrawing nature of these halogens and the ester group will shift this proton significantly downfield.
-
H-6 (~7.5-7.7 ppm, d): The proton at position 6 is ortho to the bromine atom and para to the iodine atom. It will appear slightly upfield compared to H-4.
-
-NH₂ (~5.0-6.0 ppm, br s): The amine protons typically appear as a broad singlet, and their chemical shift can vary with solvent and concentration.
-
-OCH₃ (~3.9 ppm, s): The methyl ester protons will appear as a sharp singlet.
¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will display eight distinct signals corresponding to each carbon atom.
-
C=O (~165-168 ppm): The carbonyl carbon of the ester group.
-
Aromatic Carbons (~90-150 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the iodine (C-3) will be the most upfield (~90-95 ppm) due to the heavy atom effect. The carbon attached to the amino group (C-2) will be the most downfield (~148-152 ppm). The other carbons (C-1, C-4, C-5, C-6) will appear in the expected aromatic region.
-
-OCH₃ (~52-54 ppm): The methyl ester carbon.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum provides a clear fingerprint of the functional groups present.
-
N-H Stretching (3300-3500 cm⁻¹): Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching (2950-3100 cm⁻¹): Aromatic and aliphatic C-H stretches.
-
C=O Stretching (~1700-1730 cm⁻¹): A strong, sharp absorption characteristic of the ester carbonyl group.
-
N-H Bending (~1600-1640 cm⁻¹): Scissoring vibration of the primary amine.
-
C-O Stretching (1100-1300 cm⁻¹): Asymmetric and symmetric stretches of the ester linkage.
-
C-I / C-Br Stretching (< 700 cm⁻¹): Carbon-halogen stretches appear in the fingerprint region and are often difficult to assign definitively without comparative analysis.
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) data confirms the molecular weight of the compound.
-
Molecular Ion (M⁺): A peak is observed at m/z 354.9.[7]
-
Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of bromine. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in a characteristic M⁺ and M+2 isotopic cluster of nearly equal intensity, which is a definitive confirmation of the compound's elemental composition.
Chemical Reactivity: A Platform for Sequential Functionalization
The primary utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which dictates the reactivity order.[1][2] This allows chemists to perform a reaction selectively at the C-I position while leaving the C-Br position intact for a subsequent, different transformation.
This principle enables powerful synthetic strategies such as sequential Sonogashira and Suzuki couplings to build highly complex and diverse molecular scaffolds from a single starting material.
Caption: Site-selective sequential cross-coupling reactions.
Experimental Protocols
Adherence to validated protocols is essential for reproducible scientific outcomes. The following sections detail the synthesis and characterization workflow for this compound.
Synthesis Protocol: Electrophilic Iodination
This procedure is adapted from established literature methods and provides a reliable route to the target compound.[7]
Causality: The synthesis relies on the electrophilic substitution of an electron-rich aromatic ring. The amino group at C-2 is a strong activating group, directing the incoming electrophile (I⁺) to the ortho and para positions. As the para position (C-5) is already blocked by bromine, iodination occurs at the ortho position (C-3). N-Iodosuccinimide (NIS) serves as a mild and effective source of the iodonium cation (I⁺).
Step-by-Step Methodology:
-
Reaction Setup: To a solution of Methyl 2-amino-5-bromobenzoate (371 mg, 1.61 mmol) in glacial acetic acid (2 mL), add N-iodosuccinimide (NIS) (435 mg, 1.93 mmol, 1.2 equivalents).
-
Reaction Execution: Stir the resulting mixture at room temperature (approx. 20-25°C) for 17 hours under a nitrogen atmosphere to prevent oxidation. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing a stirred mixture of saturated aqueous sodium bicarbonate solution (5 mL) and crushed ice. The bicarbonate neutralizes the acetic acid, causing the product to precipitate and destroying any unreacted NIS.
-
Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (2 x 15 mL). The organic product will preferentially dissolve in the ethyl acetate layer.
-
Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and saturated brine (to remove excess water).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by column chromatography on silica gel or by recrystallization to yield the final product as a light brown solid. An expected yield is approximately 82%.[7]
Characterization and Validation Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step.
Caption: Integrated workflow for synthesis and validation.
Applications in Drug Discovery
The true value of a building block is realized in its application. This compound is a powerful tool for medicinal chemists for several reasons:
-
Scaffold Decoration: It provides a robust core (a substituted aniline) that can be "decorated" with various functional groups at the iodo and bromo positions to rapidly generate a library of analogues for Structure-Activity Relationship (SAR) studies.[4]
-
Access to Privileged Structures: Many important pharmacophores are based on substituted anilines and benzoates. This starting material provides direct access to complex heterocyclic systems after a few synthetic transformations.
-
Bioisosteric Replacement: The ability to introduce different groups allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for converting a "hit" compound into a viable drug candidate.
Safety and Handling
-
Hazard Class: Assumed to be harmful if swallowed, and a skin and eye irritant. Aromatic amines and halogenated compounds should always be handled with care.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[9]
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
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- 9. This compound CAS#: 289039-83-4 [m.chemicalbook.com]
- 10. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum [chemicalbook.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6 [sigmaaldrich.com]
A Comprehensive Technical Guide to Methyl 2-amino-5-bromo-3-iodobenzoate: A Keystone Building Block in Modern Drug Discovery
For Immediate Release
A Deep Dive into the Synthesis, Properties, and Application of a Critical Pharmaceutical Intermediate
This technical guide, authored for researchers, medicinal chemists, and professionals in drug development, provides an in-depth exploration of Methyl 2-amino-5-bromo-3-iodobenzoate. This highly functionalized aromatic compound serves as a pivotal building block in the synthesis of complex heterocyclic scaffolds, which are central to the development of novel therapeutics. This document offers a comprehensive overview of its nomenclature, chemical properties, a detailed, field-tested synthesis protocol, and its strategic application in the construction of bioactive molecules, all grounded in authoritative scientific literature.
Compound Identification and Chemical Properties
IUPAC Name: this compound
This nomenclature precisely defines the molecular structure: a methyl ester of a benzoic acid backbone substituted with an amino group at the 2-position, a bromine atom at the 5-position, and an iodine atom at the 3-position.
Synonyms: Researchers may encounter this compound under various names in literature and commercial catalogs. Common synonyms include:
-
2-Amino-5-bromo-3-iodobenzoic acid methyl ester[1]
-
Benzoic acid, 2-amino-5-bromo-3-iodo-, methyl ester[1]
-
Methyl 2-amino-3-iodo-5-bromobenzoate[1]
Key Chemical Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 289039-83-4 | [2][3] |
| Molecular Formula | C₈H₇BrINO₂ | [3] |
| Molecular Weight | 355.96 g/mol | [3] |
| Appearance | Light brown solid | [3] |
The presence of three distinct functional groups on the benzene ring—an amine, a bromine atom, and an iodine atom—makes this molecule a highly versatile and strategically valuable intermediate in multi-step organic synthesis. The differential reactivity of the C-I and C-Br bonds is particularly advantageous in sequential cross-coupling reactions.
Strategic Synthesis of this compound
The synthesis of this compound is most efficiently achieved through the regioselective iodination of its precursor, Methyl 2-amino-5-bromobenzoate. This transformation leverages the directing effects of the amino group on the aromatic ring.
Reaction Scheme:
A diagram illustrating the synthesis of this compound.
Detailed Experimental Protocol:
This protocol is based on established and reliable synthetic procedures.[3]
-
Dissolution: In a suitable reaction vessel, dissolve Methyl 2-amino-5-bromobenzoate (1.0 equivalent) in concentrated acetic acid.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents).
-
Reaction: Allow the reaction to proceed at room temperature for approximately 17 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into a biphasic mixture of saturated sodium bicarbonate solution and ice. This step neutralizes the acetic acid and quenches any remaining NIS.
-
Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc) twice.
-
Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a light brown solid.[3] A typical reported yield for this reaction is approximately 82%.[3]
Causality in Experimental Choices:
-
Choice of Solvent (Acetic Acid): Acetic acid serves as a suitable solvent that can dissolve the starting material and also acts as a mild activator for the iodination reaction.
-
Choice of Iodinating Agent (NIS): N-Iodosuccinimide is a mild and effective electrophilic iodinating agent. Its use avoids the harsh conditions associated with molecular iodine and strong oxidizing agents.
-
Regioselectivity: The amino group is a strong ortho-, para-director. With the para-position blocked by a bromine atom, the incoming electrophile (I⁺ from NIS) is directed to the ortho-position, which is the C-3 position of the benzene ring.
Spectroscopic Characterization
¹H NMR and ¹³C NMR Data for the Precursor: Methyl 2-amino-5-bromobenzoate
-
¹H NMR (in CDCl₃):
-
δ 7.78 (d, J = 2.4 Hz, 1H, H-6)
-
δ 7.19 (dd, J = 8.8, 2.4 Hz, 1H, H-4)
-
δ 6.64 (d, J = 8.8 Hz, 1H, H-3)
-
δ 5.61 (br s, 2H, NH₂)
-
δ 3.86 (s, 3H, OCH₃)
-
-
¹³C NMR (in CDCl₃):
-
δ 168.1 (C=O)
-
δ 148.8 (C-2)
-
δ 137.2 (C-4)
-
δ 125.1 (C-6)
-
δ 119.3 (C-3)
-
δ 111.4 (C-1)
-
δ 109.5 (C-5)
-
δ 51.8 (OCH₃)
-
Predicted ¹H and ¹³C NMR Spectral Features for this compound:
The introduction of the electron-withdrawing and sterically bulky iodine atom at the C-3 position will induce notable shifts in the NMR spectra:
-
¹H NMR:
-
The signal for the proton at C-4 will likely experience a downfield shift due to the inductive effect of the adjacent iodine atom.
-
The proton at C-6 will also be shifted downfield, though to a lesser extent.
-
The broad singlet for the amino protons (NH₂) is expected to remain.
-
The singlet for the methyl ester protons (OCH₃) will be largely unaffected.
-
-
¹³C NMR:
-
A new quaternary carbon signal will appear at a low field, corresponding to the carbon bearing the iodine (C-3).
-
The chemical shifts of the adjacent carbons (C-2 and C-4) will be significantly influenced.
-
The other carbon signals will experience smaller shifts.
-
Experimental Workflow for NMR Analysis:
A workflow for acquiring NMR data for structural elucidation.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of three modifiable functional groups on the aromatic ring of this compound makes it an exceptionally valuable building block for the synthesis of diverse heterocyclic structures, many of which are privileged scaffolds in medicinal chemistry. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential palladium-catalyzed cross-coupling reactions.
Key Palladium-Catalyzed Cross-Coupling Reactions:
-
Sonogashira Coupling: The more reactive C-I bond can be selectively coupled with terminal alkynes to introduce alkynyl moieties. This is a powerful method for constructing carbon-carbon bonds and accessing precursors for various heterocyclic systems.
-
Heck Coupling: This reaction enables the coupling of the aryl halide with alkenes, providing a route to substituted styrenes and other vinylated aromatics.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl halide with a wide range of primary and secondary amines, which is a cornerstone of modern medicinal chemistry for the synthesis of anilines and their derivatives.
-
Suzuki-Miyaura Coupling: The aryl halide can be coupled with boronic acids or esters to form biaryl structures, which are common motifs in many drug molecules.
Logical Flow of Sequential Cross-Coupling:
Sequential cross-coupling strategies enabled by differential halide reactivity.
Application in the Synthesis of Bioactive Molecules:
Safety and Handling
As a halogenated aromatic amine, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not universally available, the safety precautions for structurally similar compounds should be followed.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Potential Hazards (Based on Analogy to Similar Compounds):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
This compound is a highly valuable and versatile building block in the field of organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its trifunctional nature, combined with the differential reactivity of its halogen substituents, provides a powerful platform for the construction of complex molecular architectures through a variety of modern synthetic methodologies. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers aiming to leverage this key intermediate in their synthetic endeavors.
References
A Technical Guide to the Spectral Analysis of Methyl 2-amino-5-bromo-3-iodobenzoate
This in-depth technical guide provides a comprehensive overview of the spectral data for Methyl 2-amino-5-bromo-3-iodobenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering insights into the structural characterization of this complex molecule. Given the scarcity of publicly available experimental spectra, this guide utilizes predictive methodologies and comparative analysis with structurally similar compounds to provide a robust analytical framework.
Introduction
This compound (C₈H₇BrINO₂) is a highly substituted aromatic compound with a molecular weight of 355.96 g/mol . Its structure, featuring an amino group, a methyl ester, and two different halogen atoms (bromine and iodine) on the benzene ring, makes it a versatile building block in the synthesis of novel pharmaceutical agents. The precise arrangement of these functional groups dictates the molecule's reactivity and its utility in constructing complex molecular architectures. Accurate spectral analysis is paramount for confirming the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR spectra for this compound, the following data has been predicted using reputable online spectral database and simulation tools.[1][2][3] These predictions are based on sophisticated algorithms that analyze the molecule's structure and estimate the chemical shifts of each proton and carbon atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl ester protons. The substitution pattern on the benzene ring—an amino group at C2, iodine at C3, and bromine at C5—results in a unique electronic environment for the remaining aromatic protons at C4 and C6.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 7.85 | Doublet | ~2.5 |
| H-6 | 7.62 | Doublet | ~2.5 |
| -NH₂ | 5.5 - 6.5 | Broad Singlet | - |
| -OCH₃ | 3.88 | Singlet | - |
Interpretation of Predicted ¹H NMR Spectrum
The downfield chemical shifts of the aromatic protons (H-4 and H-6) are a result of the deshielding effects of the electronegative halogen substituents and the ester group. The amino group, being an electron-donating group, will have a shielding effect, but its influence is counteracted by the ortho-iodine and para-bromine atoms. The expected meta-coupling between H-4 and H-6 will result in both signals appearing as doublets with a small coupling constant (typically 2-3 Hz). The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The methyl ester protons will appear as a sharp singlet further upfield.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 167.5 |
| C2 (-NH₂) | 148.1 |
| C5 (-Br) | 128.9 |
| C1 (-COOCH₃) | 127.5 |
| C4 | 125.3 |
| C6 | 122.8 |
| C3 (-I) | 88.9 |
| -OCH₃ | 52.7 |
Interpretation of Predicted ¹³C NMR Spectrum
The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons directly attached to the electronegative amino, bromo, and iodo substituents will have their chemical shifts significantly influenced. The carbon bearing the iodine atom (C3) is predicted to be the most upfield of the aromatic carbons due to the "heavy atom effect" of iodine. The remaining aromatic carbons will appear in the typical range for substituted benzenes. The methyl carbon of the ester group will be the most upfield signal in the spectrum. The principles of interpreting NMR spectra for substituted benzenes are well-established and provide a strong basis for these predictions.[4][5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The following table summarizes the expected vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Amine (N-H) | Scissoring (Bending) | 1580 - 1650 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Ester (C=O) | Stretch | 1710 - 1730 |
| Ester (C-O) | Stretch | 1000 - 1300 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
| C-Br | Stretch | 500 - 600 |
| C-I | Stretch | ~500 |
Interpretation of IR Spectrum
The presence of a primary amine will be indicated by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[8][9][10] The strong absorption from the ester carbonyl (C=O) group will be a prominent feature of the spectrum. The aromatic nature of the compound will be confirmed by C-H stretching bands above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region.[11] The C-O stretching of the ester and the C-N stretching of the amine will appear in the fingerprint region. The vibrations of the carbon-halogen bonds (C-Br and C-I) are expected at lower wavenumbers. The overall IR spectrum will be a composite of these individual absorptions, providing a unique fingerprint for the molecule.[12][13][14][15][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a common method for analysis.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): m/z 354.9 (observed)[17]
-
Isotopic Pattern: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.
Fragmentation Pattern
The fragmentation of halogenated compounds in EI-MS is well-documented.[18][19][20][21][22] Common fragmentation pathways for this compound are expected to include:
-
Loss of a methyl radical (-CH₃): [M - 15]⁺
-
Loss of a methoxy radical (-OCH₃): [M - 31]⁺
-
Loss of the methyl ester group (-COOCH₃): [M - 59]⁺
-
Loss of a bromine radical (-Br): [M - 79/81]⁺
-
Loss of an iodine radical (-I): [M - 127]⁺
The relative abundance of these fragment ions will depend on their stability. The presence of both bromine and iodine will lead to a complex isotopic pattern for fragments containing the bromine atom.
Experimental Methodologies
The following sections outline the standard operating procedures for acquiring NMR, IR, and MS data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[23][24]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nucleus (¹H or ¹³C).[25]
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to obtain singlets for each carbon.[17][26]
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
NMR Data Acquisition Workflow
Infrared (IR) Spectroscopy
A typical procedure for obtaining an FT-IR spectrum is as follows:
-
Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[27][28][29][30][31]
-
Sample Preparation: For a solid sample, a small amount can be placed directly on the ATR crystal, or a KBr pellet can be prepared.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
FT-IR Data Acquisition Workflow
Mass Spectrometry (MS)
The general workflow for EI-MS is:
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
EI-MS Data Acquisition Workflow
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparisons with related structures, offer a valuable resource for the characterization of this important pharmaceutical intermediate. The detailed experimental workflows provide a practical framework for researchers to acquire their own data. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.
References
- 1. Visualizer loader [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. m.youtube.com [m.youtube.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
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- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 14. wiley.com [wiley.com]
- 15. Fourier transform infrared spectroscopy | Sigma-Aldrich [sigmaaldrich.com]
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- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 18. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Volume # 5(126), September - October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization" [notes.fluorine1.ru]
- 20. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
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- 31. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Regioselective Iodination of Methyl 2-amino-5-bromobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate, a valuable intermediate in medicinal chemistry and drug development.[1][2][3] We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the experimental design, and present a robust, reproducible protocol. The focus is on ensuring scientific integrity through a self-validating methodology, grounded in authoritative references.
Strategic Overview: The Importance of Halogenated Anthranilates
This compound is a highly functionalized anthranilate derivative. The strategic placement of three distinct functional groups—an amine, a methyl ester, and two different halogens at specific positions—makes it a versatile building block for constructing complex molecular architectures.[4][5][6] The ortho-amino benzoic acid scaffold is a privileged structure in medicinal chemistry, and the additional halogen substituents provide key vectors for further chemical modification, such as cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.
The synthesis from Methyl 2-amino-5-bromobenzoate involves a regioselective electrophilic aromatic substitution. Understanding the directing effects of the substituents on the benzene ring is paramount to achieving the desired isomer.
The Chemical Rationale: Mechanism of Electrophilic Iodination
The core of this transformation is an electrophilic aromatic substitution (SEAr) reaction. Iodine itself is the least reactive halogen in such substitutions, but the reaction is feasible on highly activated aromatic substrates like anilines and phenols.[7] The starting material, Methyl 2-amino-5-bromobenzoate, is an aniline derivative, making it susceptible to electrophilic attack.
Activating and Directing Effects:
-
Amino Group (-NH₂): This is a powerful activating group and is ortho-, para- directing. It strongly enhances the electron density of the aromatic ring, particularly at the positions ortho and para to it (C3 and C5).
-
Bromo Group (-Br): This is a deactivating group but is also ortho-, para- directing.
-
Methyl Ester (-COOCH₃): This is a deactivating group and is meta- directing.
The position of iodination is determined by the interplay of these electronic effects. The powerfully activating amino group directs incoming electrophiles to the C3 and C5 positions. Since the C5 position is already occupied by a bromine atom, the substitution occurs regioselectively at the C3 position, which is ortho to the amine and meta to the ester.
The Iodinating Agent:
N-Iodosuccinimide (NIS) is the chosen electrophile.[8] It is a mild and effective source of electrophilic iodine (I⁺), making it preferable to harsher reagents. In the presence of an acid catalyst, such as the acetic acid solvent used in this protocol, the succinimide nitrogen is protonated, which further polarizes the N-I bond and enhances the electrophilicity of the iodine atom.[9]
Reaction Mechanism Workflow
Caption: Mechanism of NIS-mediated electrophilic iodination.
Validated Experimental Protocol
This protocol is adapted from a verified synthetic route and is designed for high yield and purity.[8]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Equiv. |
| Methyl 2-amino-5-bromobenzoate | 52727-57-8 | 230.06 | 371 | 1.61 | 1.0 |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.99 | 495 | 2.20 | 1.37 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 2 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | - |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | As needed | - | - |
| Brine (Saturated NaCl aq) | 7647-14-5 | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 371 mg (1.61 mmol) of Methyl 2-amino-5-bromobenzoate in 2 mL of glacial acetic acid. Stir until a homogeneous solution is formed.
-
Addition of Iodinating Agent: To the stirred solution, add 495 mg (2.20 mmol) of N-Iodosuccinimide in one portion.
-
Reaction: Seal the flask and allow the reaction to stir at room temperature for 17 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Work-up - Quenching: After 17 hours, carefully pour the reaction mixture into a beaker containing a mixture of approximately 5 mL of saturated sodium bicarbonate solution and crushed ice. This neutralizes the acetic acid and quenches any unreacted NIS.
-
Work-up - Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (2 x 15 mL).
-
Work-up - Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (1 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is the crude product. The reported procedure indicates this method yields 585 mg (approximately 82%) of this compound as a light brown solid.[8] Further purification can be achieved by recrystallization if necessary.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
Working with halogenated compounds and acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[10][11]
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[11][12]
-
Reagent Handling:
-
Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.
-
N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle away from combustible materials.
-
-
Spill Response: In case of a small spill within the fume hood, absorb the material with an inert absorbent like vermiculite or dry sand.[10] Do not use combustible materials for cleanup.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[10]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[10]
-
Characterization and Validation
Confirmation of the product's identity and purity is essential.
-
Mass Spectrometry (MS): The expected product, C₈H₇BrINO₂, has a molecular weight of 355.96 g/mol . Electron Ionization Mass Spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z ≈ 354.9, consistent with literature data.[8] The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are critical for structural confirmation.
-
¹H NMR: The spectrum will be significantly different from the starting material.[13][14] The starting material shows three aromatic protons. The product will show only two aromatic protons, likely as doublets, confirming the trisubstitution pattern. Signals for the amine (-NH₂) and methyl ester (-OCH₃) protons will also be present.
-
¹³C NMR: The spectrum will show 8 distinct carbon signals, consistent with the structure. The chemical shifts will be influenced by the attached atoms (Br, I, N, O).
-
Conclusion
The synthesis of this compound via electrophilic iodination of Methyl 2-amino-5-bromobenzoate with N-Iodosuccinimide is a reliable and high-yielding procedure.[8] The reaction's success hinges on the powerful activating and ortho-directing effect of the amine substituent, which selectively directs the incoming electrophile to the C3 position. By following the detailed protocol and adhering to the necessary safety precautions, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development.
References
- 1. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. sciencedaily.com [sciencedaily.com]
- 3. youtube.com [youtube.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Design and synthesis of hybrid compounds as novel drugs and medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. Iodination - Common Conditions [commonorganicchemistry.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. samratpharmachem.com [samratpharmachem.com]
- 12. lobachemie.com [lobachemie.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Reactivity of Methyl 2-amino-5-bromo-3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-bromo-3-iodobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique arrangement of an amino group, a bromine atom, and an iodine atom on a benzoate scaffold presents a fascinating case study in chemoselectivity. The distinct electronic and steric environments of these functional groups allow for a range of selective transformations, making it a valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of each functional group, the interplay between them, and their applications in strategic chemical synthesis.
The Reactivity Landscape: A Tale of Three Functional Groups
The reactivity of this compound is governed by the interplay of the electronic and steric effects of its substituents. The amino group is a strong activating group, donating electron density to the aromatic ring through resonance, while the halogens are deactivating through induction but ortho, para-directing. The methyl ester is an electron-withdrawing group, deactivating the ring.[1]
The Amino Group: A Nucleophilic and Directing Force
The primary amino group at the C2 position is a potent nucleophile and a strong ortho, para-director in electrophilic aromatic substitution reactions.[1] Its reactivity is central to several classes of transformations:
-
Diazotization: The amino group can be readily converted to a diazonium salt using nitrous acid. This opens up a plethora of synthetic possibilities, including Sandmeyer-type reactions to introduce a wide variety of substituents at the C2 position.[2]
-
Acylation and Sulfonylation: The nucleophilic nature of the amine allows for straightforward acylation and sulfonylation reactions to form amides and sulfonamides, respectively. This is a common strategy for protecting the amino group or for introducing further functionality.
-
Buchwald-Hartwig Amination: While the molecule already possesses an amino group, its halogenated positions can be subjected to Buchwald-Hartwig amination to introduce a secondary or tertiary amine, although this is less common given the inherent amino functionality.[3][4][5][6]
The ortho-position of the amino group to the methyl ester can lead to intramolecular hydrogen bonding, which can influence its reactivity and the acidity of the corresponding benzoic acid.[7][8]
The Halogens: Gateways to Cross-Coupling Chemistry
The bromine and iodine atoms are the primary handles for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The key to harnessing the synthetic potential of this molecule lies in understanding the differential reactivity of the C-I and C-Br bonds.
Reactivity Order: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely dictated by the carbon-halogen (C-X) bond strength.[9] Weaker C-X bonds undergo oxidative addition to the palladium(0) catalyst more readily, which is often the rate-determining step.[9][10] The bond dissociation energies follow the trend C-I < C-Br, establishing a clear reactivity hierarchy: Iodo > Bromo .[9][11] This differential reactivity is the cornerstone of chemoselective functionalization of this compound.
-
Suzuki-Miyaura Coupling: This powerful reaction enables the formation of C-C bonds by coupling the aryl halide with an organoboron reagent.[10][12] Due to the higher reactivity of the C-I bond, selective coupling at the C3 position can be achieved under milder conditions, leaving the C-Br bond intact for subsequent transformations.[13]
-
Sonogashira Coupling: The introduction of alkyne moieties is readily accomplished via Sonogashira coupling. Again, the C-I bond is the more reactive site, allowing for selective alkynylation at the C3 position.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds.[3][4][5][6] Similar to other cross-coupling reactions, the C-I bond will react preferentially.
-
Heck and Stille Couplings: These reactions, while also viable, follow the same reactivity trend, with the C-I bond being more susceptible to oxidative addition.
Strategic Chemoselective Transformations
The differential reactivity of the iodo and bromo substituents allows for a sequential and site-selective functionalization strategy. This is a powerful tool for the synthesis of complex, polysubstituted aromatic compounds.
Logical Flow of a Sequential Cross-Coupling Strategy
Caption: A typical workflow for the sequential functionalization of this compound.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the more reactive C-I bond.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2-amino-5-bromobenzoate.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Position
This protocol outlines the coupling at the less reactive C-Br bond, typically requiring more forcing conditions.
Materials:
-
3-Aryl-2-amino-5-bromobenzoate (from Protocol 1) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a microwave vial, add the 3-aryl-2-amino-5-bromobenzoate, the second arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Add toluene and water to the vial.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes. Alternatively, conventional heating at reflux for 12-24 hours can be used.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography to obtain the desired 3,5-diaryl-2-aminobenzoate.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: For the more reactive C-I bond, a simple palladium source like Pd(OAc)₂ with a standard phosphine ligand like PPh₃ is often sufficient. For the less reactive C-Br bond, a more electron-rich and sterically demanding ligand such as dppf is typically employed to facilitate the more difficult oxidative addition step.[4]
-
Base: A weaker base like K₂CO₃ is often adequate for the first coupling at the C-I position. A stronger base like Cs₂CO₃ is frequently used for the second, more challenging coupling at the C-Br bond to promote the transmetalation step.[12]
-
Temperature: The initial coupling can often be performed at a lower temperature (e.g., 80 °C), while the subsequent coupling usually requires higher temperatures (120-150 °C) to overcome the higher activation energy for the oxidative addition at the C-Br bond.
Data Presentation
Table 1: Representative Chemoselective Suzuki-Miyaura Couplings
| Entry | Halogen Site | Arylboronic Acid | Catalyst System | Base | Temp (°C) | Yield (%) |
| 1 | C-I | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 80 | 92 |
| 2 | C-Br (of product from entry 1) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 120 | 85 |
| 3 | C-I | Thiophene-2-boronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 80 | 88 |
| 4 | C-Br (of product from entry 3) | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 140 | 78 |
Note: Yields are illustrative and can vary based on specific substrates and reaction optimization.
Interplay of Functional Groups: Steric and Electronic Effects
The substituents on this compound do not act in isolation. Their interplay significantly influences the molecule's overall reactivity.
-
Ortho Effect: The amino group is ortho to the methyl ester. This proximity can lead to steric hindrance, potentially influencing the approach of reagents to the ester group.[14][15] It can also result in intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen of the ester, which can affect the nucleophilicity of the amine and the electrophilicity of the ester.[7][8]
-
Electronic Synergy and Antagonism: The electron-donating amino group activates the ring, while the halogens and the ester group deactivate it. This electronic push-pull system modulates the electron density at each position, influencing the regioselectivity of further electrophilic aromatic substitutions, should they be attempted.
Visualization of Electronic Effects
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scirp.org [scirp.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. Ortho effect - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to Methyl 2-amino-5-bromo-3-iodobenzoate: Synthesis, Reactivity, and Applications
Introduction
Methyl 2-amino-5-bromo-3-iodobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a methyl ester, a bromine atom, and an iodine atom, provides a rich platform for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for selective and sequential modifications, making this reagent invaluable for the synthesis of polysubstituted aromatic compounds. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 289039-83-4[1][2] |
| Molecular Formula | C₈H₇BrINO₂[2] |
| Molecular Weight | 355.96 g/mol [2] |
| Appearance | Light brown solid[2] |
| Purity | Typically >97% |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the regioselective iodination of its precursor, Methyl 2-amino-5-bromobenzoate. The electron-donating amino group activates the aromatic ring, directing the electrophilic iodinating agent to the ortho position.
Synthetic Protocol: Iodination of Methyl 2-amino-5-bromobenzoate
This protocol is based on a well-established procedure with a reported yield of 82%.[2]
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
N-Iodosuccinimide (NIS)
-
Concentrated Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-amino-5-bromobenzoate (1.0 equivalent) in concentrated acetic acid.
-
To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 17 hours.
-
Upon completion of the reaction, carefully pour the mixture into a beaker containing a mixture of saturated sodium bicarbonate solution and ice.
-
Extract the aqueous mixture twice with ethyl acetate.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a light brown solid.[2]
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent. Its use avoids the harsh conditions associated with other iodinating reagents.
-
Acetic Acid: Acetic acid serves as a polar protic solvent that facilitates the dissolution of the starting material and the progress of the electrophilic aromatic substitution.
-
Aqueous Workup with Sodium Bicarbonate: The basic sodium bicarbonate solution neutralizes the acetic acid and quenches any remaining reactive species.
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected)
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 will likely appear as a doublet, as will the proton at C6.
-
Amine Protons: A broad singlet corresponding to the two amine protons (NH₂) is expected, likely in the range of δ 4.5-6.0 ppm. The chemical shift of this peak can be highly variable depending on the solvent and concentration.
-
Methyl Ester Protons: A sharp singlet for the three methyl protons (OCH₃) is anticipated around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Expected)
The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. The carbon attached to the iodine will be shifted to a higher field compared to the carbon attached to the bromine.
Infrared (IR) Spectroscopy (Expected)
-
N-H Stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the methyl ester.
-
C-N Stretching: An absorption in the range of 1200-1350 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Peaks in their characteristic regions.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of multiple reactive sites, allowing for a variety of chemical transformations. The differential reactivity of the C-I and C-Br bonds is particularly advantageous in sequential cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for selective functionalization at the C3 position, leaving the C5-bromo substituent available for a subsequent coupling reaction.
Suzuki Coupling: The Suzuki coupling of this compound with an arylboronic acid would selectively form a new carbon-carbon bond at the C3 position. This is a powerful method for the synthesis of biaryl compounds.
Heck Reaction: The Heck reaction with an alkene would introduce a vinyl group at the C3 position, leading to the formation of substituted styrenes.
Sonogashira Coupling: The Sonogashira coupling with a terminal alkyne would result in the formation of an internal alkyne at the C3 position, a valuable functional group for further transformations.
Synthesis of Heterocyclic Compounds
The ortho-amino ester functionality makes this compound an excellent precursor for the synthesis of various heterocyclic systems. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of quinazolinones, benzodiazepines, and other medicinally relevant scaffolds. The substituents at the C3 and C5 positions can be installed prior to or after the heterocyclization, offering great flexibility in the synthetic design.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of drugs derived directly from this compound are not widely reported, its structural motifs are present in numerous biologically active compounds. The ability to introduce diverse substituents at the C3 and C5 positions makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs. The precursor, Methyl 2-amino-5-bromobenzoate, is used in the synthesis of compounds with potential as kinase inhibitors and anti-inflammatory agents, suggesting that derivatives of the title compound would also be of significant interest in these therapeutic areas.
Safety and Handling
-
Hazard Classifications (inferred): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood. For handling larger quantities, a dust mask or respirator may be necessary.[3]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined synthesis and the differential reactivity of its halogen substituents provide chemists with a powerful tool for the construction of complex, polysubstituted aromatic compounds. The potential for its derivatives to exhibit biological activity makes it a compound of significant interest in the field of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a solid foundation for its application in research and development.
References
The Strategic Advantage of Sequential Functionalization: A Technical Guide to the Pharmaceutical Applications of Methyl 2-amino-5-bromo-3-iodobenzoate
Foreword: Unveiling a Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary drug discovery, the demand for novel molecular architectures with tunable physicochemical and pharmacological properties is insatiable. The strategic design of building blocks that allow for rapid, selective, and diverse functionalization is paramount to the success of any medicinal chemistry program. It is in this context that we introduce Methyl 2-amino-5-bromo-3-iodobenzoate, a seemingly unassuming anthranilate derivative, yet a powerhouse of synthetic potential.
This technical guide moves beyond a simple cataloging of properties. Instead, it serves as a whitepaper on the core utility of this tri-functionalized scaffold. We will explore the nuanced reactivity of its constituent moieties and, through scientifically grounded hypotheses, illuminate its potential applications in the synthesis of cutting-edge pharmaceutical agents. This document is intended for the discerning researcher, scientist, and drug development professional who seeks not just to build molecules, but to build them with precision, purpose, and a clear strategic advantage.
The Molecular Blueprint: A Trifecta of Reactive Centers
This compound (CAS No. 289039-83-4) is more than the sum of its parts.[1][2][3][4] Its true value lies in the orthogonal reactivity of its three key functional domains: the iodo, bromo, and amino groups, all strategically positioned on a stable anthranilate core.
-
The Halogen Hierarchy (I > Br): The cornerstone of this molecule's utility is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[5][6] The C-I bond is significantly weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst, often under milder conditions.[6] This allows for selective functionalization at the C3 position while leaving the C5-bromo group intact for subsequent transformations.
-
The Nucleophilic Amine: The 2-amino group is a versatile handle for the construction of heterocyclic rings, a common feature in many approved drugs.[7][8][9] Its nucleophilicity can be modulated, and it can readily participate in condensation and cyclization reactions to form quinazolines, benzodiazepines, and other privileged scaffolds.[7][8][9]
-
The Ester Anchor: The methyl ester at the C1 position provides a site for late-stage modification, most commonly through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation. This allows for the introduction of a wide array of substituents to modulate solubility, cell permeability, and target engagement.
This unique combination of reactive sites allows for a "choose-your-own-adventure" approach to library synthesis, enabling the generation of vast chemical diversity from a single, readily available starting material.[2][3][4]
The Core Application: Sequential Cross-Coupling for Rapid Library Generation
The most powerful application of this compound is in the sequential, site-selective introduction of different substituents via palladium-catalyzed cross-coupling reactions. This allows for the creation of complex, non-symmetrical molecules that would be difficult to synthesize through other routes.
Workflow for Sequential Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The differential reactivity of the iodo and bromo groups on our scaffold can be exploited to perform two distinct Suzuki-Miyaura couplings in a one-pot, two-step sequence.
Caption: Sequential Suzuki-Miyaura Coupling Workflow.
Experimental Protocol: Sequential Suzuki-Miyaura Coupling
Objective: To synthesize a di-aryl substituted anthranilate via sequential, site-selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid 1 (1.2 equiv)
-
Arylboronic acid 2 (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (4.0 equiv)
-
Degassed Toluene/Water (4:1)
Procedure:
-
To a reaction vessel, add this compound, arylboronic acid 1 , Pd(PPh₃)₄, and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
After completion of the first coupling, cool the reaction mixture to room temperature.
-
Add arylboronic acid 2 and Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the reaction mixture to 110°C and stir for 12-24 hours.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired di-aryl substituted product.
Causality of Experimental Choices:
-
The choice of Pd(PPh₃)₄ for the first step is due to its high reactivity towards C-I bonds under mild conditions.
-
The use of a more robust catalyst like Pd(dppf)Cl₂ and higher temperatures for the second step is necessary to activate the stronger C-Br bond.
-
Degassing the solvents is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Potential Therapeutic Applications and Synthetic Strategies
The true potential of this building block is realized when its inherent reactivity is channeled towards the synthesis of biologically relevant scaffolds. Anthranilic acid and its derivatives are known to be key components in a wide range of pharmaceuticals, including anti-inflammatory, antiviral, and anticancer agents.[10][11][12][13]
Synthesis of Tricyclic Kinase Inhibitors
Many kinase inhibitors feature a planar, heterocyclic core that can engage in hydrogen bonding and π-stacking interactions within the ATP-binding pocket of the enzyme. This compound is an ideal starting point for the synthesis of such structures.
Proposed Synthetic Pathway:
Caption: Synthesis of a Tricyclic Kinase Inhibitor Scaffold.
In this proposed workflow, a Sonogashira coupling at the C-I position introduces an alkyne. This is followed by an intramolecular cyclization to form an indole ring. The remaining bromo group is then functionalized via a Buchwald-Hartwig amination to introduce a solubilizing group or a vector for further interaction with the target protein.
Access to Novel GPCR Modulators via Acridone Scaffolds
Acridone-based structures are known to intercalate with DNA and can act as modulators of various cellular signaling pathways. The synthesis of substituted acridones can be readily achieved from our starting material.
Proposed Synthetic Pathway:
-
Suzuki-Miyaura Coupling: React this compound with an ortho-formylphenylboronic acid at the C-I position.
-
Reductive Amination: The resulting aldehyde can undergo a reductive amination with the adjacent amino group to form a dihydropyridine ring.
-
Oxidation: Oxidation of the dihydropyridine ring would yield a fused quinoline system.
-
Intramolecular Friedel-Crafts Acylation: Hydrolysis of the ester to a carboxylic acid, followed by activation and intramolecular cyclization onto the second aromatic ring, would yield the tricyclic acridone core.
-
Late-Stage Functionalization: The bromo group at the C5 position can be further functionalized to modulate the pharmacological properties of the final compound.
Data Summary: A Platform for Chemical Diversity
The true power of this compound lies in its ability to serve as a platform for the generation of diverse chemical libraries. The following table summarizes the key transformations and the types of chemical diversity that can be readily introduced.
| Reactive Site | Reaction Type | Reagents | Diversity Introduced |
| C3-Iodine | Suzuki-Miyaura | Boronic Acids/Esters | Aryl, Heteroaryl |
| Sonogashira | Terminal Alkynes | Alkynyl, Arylalkynyl | |
| Heck | Alkenes | Alkenyl, Styrenyl | |
| Buchwald-Hartwig | Amines, Amides | N-Aryl, N-Heteroaryl | |
| C5-Bromine | Suzuki-Miyaura | Boronic Acids/Esters | Aryl, Heteroaryl |
| Buchwald-Hartwig | Amines, Amides | N-Aryl, N-Heteroaryl | |
| Stille | Organostannanes | Alkyl, Aryl, Vinyl | |
| 2-Amino | Cyclization | Phosgene, Aldehydes | Quinazolines, Benzodiazepines |
| Acylation | Acyl Chlorides | Amides | |
| 1-Ester | Hydrolysis/Amidation | LiOH, then Amine/Coupling Agent | Amides, Carboxylic Acids |
Conclusion: A Strategic Asset in Drug Discovery
This compound is a strategically designed building block that offers a significant advantage in the rapid synthesis of complex and diverse molecular libraries. Its key features—the orthogonal reactivity of its two halogen atoms and the versatility of its anthranilate core—make it an invaluable asset for any drug discovery program. By enabling the sequential and site-selective introduction of multiple diversity points, this compound empowers medicinal chemists to efficiently explore chemical space and accelerate the identification of novel therapeutic agents. The synthetic pathways and strategies outlined in this guide are not merely theoretical exercises; they are a testament to the vast, untapped potential of this remarkable molecule.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | Call Wychem 01440 820338 [wychem.com]
- 3. 289039-83-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 289039-83-4 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Synthesis of heterocycles from anthranilic acid and its derivatives [diva-portal.org]
- 9. Item - Synthesis of heterocycles from anthranilic acid and its derivatives - Karolinska Institutet - Figshare [openarchive.ki.se]
- 10. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthranilic acid - Wikipedia [en.wikipedia.org]
The Strategic Role of Methyl 2-amino-5-bromo-3-iodobenzoate in Advanced Materials Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Untapped Potential of a Multifaceted Building Block
In the landscape of materials science, the quest for novel organic materials with tailored electronic and optical properties is relentless. The strategic functionalization of aromatic systems is a cornerstone of this endeavor, and among the vast array of molecular building blocks, halogenated anthranilates present a particularly compelling case. This technical guide delves into the core of one such molecule: Methyl 2-amino-5-bromo-3-iodobenzoate. While its immediate applications may not be extensively documented, its structure is a blueprint for innovation, offering a unique combination of reactive sites that hold immense potential for the synthesis of advanced materials, particularly in the realm of organic electronics. This document serves as a detailed exploration of its synthesis, its latent reactivity, and a projection of its role in the creation of next-generation functional polymers.
The Monomer: Synthesis and Intrinsic Characteristics of this compound
The utility of any building block begins with its accessibility and a thorough understanding of its inherent chemical nature. This compound is a polysubstituted benzene derivative, the strategic placement of its functional groups—an amine, a methyl ester, a bromine atom, and an iodine atom—renders it a highly versatile precursor for complex molecular architectures.
Synthesis Protocol
The synthesis of this compound is achieved through a direct and efficient electrophilic iodination of a readily available precursor, Methyl 2-amino-5-bromobenzoate.[1] This reaction leverages the directing effects of the amino group to introduce an iodine atom at the ortho position.
Experimental Protocol: Synthesis of this compound [1]
-
Dissolution: Dissolve Methyl 2-amino-5-bromobenzoate (1.0 equivalent) in concentrated acetic acid.
-
Iodination: Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for approximately 17 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into a biphasic mixture of saturated sodium bicarbonate solution and ice.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield this compound as a solid.
| Precursor | Reagent | Solvent | Reaction Time | Temperature | Yield |
| Methyl 2-amino-5-bromobenzoate | N-iodosuccinimide | Acetic Acid | 17 hours | Room Temp. | ~82%[1] |
Physicochemical Properties
The key to understanding the potential of this compound in materials science lies in the distinct properties of its functional groups.
-
Amino Group: The nucleophilic amino group can participate in a variety of reactions, including amidation and the formation of N-heterocycles. In the context of polymer science, it can influence the electronic properties of a resulting conjugated system and provide a site for post-polymerization modification.
-
Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, opening up further avenues for functionalization, such as amide bond formation or conversion to other carbonyl derivatives.
-
Halogen Atoms (Bromine and Iodine): The presence of two different halogens is the most significant feature of this molecule for materials synthesis. The differential reactivity of the C-I and C-Br bonds in cross-coupling reactions allows for selective and sequential functionalization. This is a powerful tool for the controlled synthesis of complex polymers. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond.
The Polymerization Potential: A Gateway to Functional Materials
The true value of this compound in materials science is realized when it is utilized as a monomer in polymerization reactions. Its dihalogenated nature makes it an ideal candidate for step-growth polymerization via transition metal-catalyzed cross-coupling reactions, leading to the formation of conjugated polymers. These polymers are the backbone of organic electronics, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Figure 1: Potential polymerization pathways for this compound.
Suzuki Cross-Coupling Polymerization
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds and is widely used in the synthesis of conjugated polymers. In this context, this compound can be copolymerized with a comonomer containing two boronic acid or boronic ester groups.
Hypothetical Experimental Protocol: Suzuki Polymerization
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), an aromatic diboronic ester (e.g., 1,4-benzenediboronic acid bis(pinacol) ester) (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 3.0 eq.).
-
Solvent and Degassing: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water). Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Polymerization: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 24-72 hours.
-
Workup: Cool the reaction to room temperature and pour it into a precipitating solvent like methanol.
-
Purification: Collect the polymer precipitate by filtration. Further purification can be achieved by Soxhlet extraction with a series of solvents to remove oligomers and catalyst residues.
Figure 2: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Cross-Coupling Polymerization
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for synthesizing polymers containing alkyne units in their conjugated backbone, which can significantly influence the material's optical and electronic properties.
Hypothetical Experimental Protocol: Sonogashira Polymerization
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), a terminal diyne (e.g., 1,4-diethynylbenzene) (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Polymerization: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-48 hours under an inert atmosphere.
-
Workup and Purification: The workup and purification procedure is similar to that of the Suzuki polymerization, involving precipitation and washing to isolate the polymer.
Projected Properties and Applications of Derived Materials
The incorporation of the this compound unit into a polymer backbone is expected to impart several desirable properties, making the resulting materials promising candidates for various applications in materials science.
Electronic and Optical Properties
The presence of both electron-donating (amino) and electron-withdrawing (ester) groups on the monomer unit can lead to polymers with interesting intramolecular charge transfer characteristics. The heavy atoms, bromine and iodine, are known to influence the electronic structure of conjugated polymers, often leading to a smaller bandgap and red-shifted absorption and emission spectra. This tunability is crucial for applications in organic photovoltaics, where broad absorption of the solar spectrum is desired.
Impact of Heavy Halogen Substitution
The inclusion of heavy atoms like bromine and iodine can enhance spin-orbit coupling. This effect can facilitate intersystem crossing from the singlet excited state to the triplet excited state, which is a key process in phosphorescent organic light-emitting diodes (OLEDs). Furthermore, the polarizability of the C-Br and C-I bonds can influence intermolecular interactions and the solid-state packing of the polymer chains, which in turn affects charge carrier mobility in organic field-effect transistors (OFETs).
| Property | Influence of Monomer Structure | Potential Application |
| Bandgap | Tunable by comonomer choice and heavy atom effect. | Organic Photovoltaics (OPVs) |
| Luminescence | Potential for phosphorescence due to heavy atoms. | Organic Light-Emitting Diodes (OLEDs) |
| Charge Transport | Influenced by intermolecular packing and functional groups. | Organic Field-Effect Transistors (OFETs) |
| Solubility | Can be controlled by derivatization of the amino or ester group. | Solution-processable electronic devices |
Future Outlook and Conclusion
This compound stands as a promising, yet under-explored, building block for the synthesis of advanced functional materials. Its unique combination of reactive sites, particularly the differentially reactive halogen atoms, provides a versatile platform for the design and synthesis of novel conjugated polymers with tailored properties. While direct applications in materials science are yet to be extensively reported, the foundational principles of polymer chemistry and the known effects of its constituent functional groups strongly suggest its potential.
This technical guide has laid out the synthetic pathway to this monomer and has provided a logical framework for its potential polymerization via established cross-coupling methodologies. The projected properties of the resulting polymers, rooted in the principles of materials chemistry, point towards exciting possibilities in organic electronics. It is the hope of the authors that this guide will inspire further research into this and similar multifaceted building blocks, paving the way for the next generation of high-performance organic materials.
References
A Technical Guide to Methyl 2-amino-5-bromo-3-iodobenzoate: Commercial Availability, Synthesis, and Applications
Abstract: This guide provides an in-depth technical overview of Methyl 2-amino-5-bromo-3-iodobenzoate, a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. As a versatile synthetic building block, its unique substitution pattern—featuring amino, bromo, and iodo groups—offers a platform for complex molecular architecture. This document details its chemical properties, outlines its commercial availability from key suppliers, presents a validated synthesis protocol, and explores its applications in drug discovery and development. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.
Chemical Identity and Properties
This compound is a halogenated anthranilate derivative. The presence of two distinct halogen atoms at specific positions on the benzene ring allows for selective, stepwise chemical modifications, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 289039-83-4 | [1][2][3] |
| Molecular Formula | C₈H₇BrINO₂ | [1] |
| Molecular Weight | 355.96 g/mol | [1] |
| Appearance | Typically a light brown solid | [1] |
| Purity | Commercially available in various purities, typically ≥95% | [4] |
| Solubility | Insoluble in water, soluble in organic solvents like ethyl acetate and acetic acid.[1][5] |
Commercial Availability and Suppliers
This compound is available from a range of specialty chemical suppliers catering to the research and development market. It is typically offered in research quantities, from grams to kilograms. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and identity.
| Supplier | Contact / Website | Notes |
| ChemicalBook | www.chemicalbook.com | A platform listing numerous global suppliers for this compound.[1][6] |
| Wychem | www.wychem.co.uk | A UK-based fine chemical manufacturer listing the product under code M126.[2] |
| BLD Pharm | www.bldpharm.com | A global supplier providing technical documentation including NMR and HPLC data.[3] |
Note: Availability and stock levels are subject to change. It is recommended to contact suppliers directly for current information and to request bulk quotations.
Synthesis and Manufacturing
The primary route for synthesizing this compound involves the direct iodination of its precursor, Methyl 2-amino-5-bromobenzoate. This reaction leverages an electrophilic iodinating agent to install the iodine atom ortho to the activating amino group.
Experimental Protocol: Synthesis via Electrophilic Iodination
This protocol is adapted from established procedures in the scientific literature.[1] The starting material, Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8), is readily available from major chemical suppliers.
Step 1: Reaction Setup
-
Dissolve Methyl 2-amino-5-bromobenzoate (1.0 equivalent) in concentrated acetic acid in a round-bottom flask.
-
Stir the solution at room temperature (approx. 20°C).
Step 2: Iodination
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to proceed for 17-24 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
Upon completion, pour the reaction mixture into a beaker containing a mixture of ice and a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.
-
Extract the aqueous mixture twice with ethyl acetate (EtOAc).
-
Combine the organic layers.
Step 4: Purification
-
Wash the combined organic phase with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Step 5: Isolation
-
The resulting light brown solid is this compound. The reported yield for this procedure is approximately 82%.[1] Further purification can be achieved via recrystallization or column chromatography if required.
Applications in Research and Drug Development
The strategic placement of three distinct functional groups (amino, bromo, iodo) on the aromatic ring makes this compound a powerful intermediate for building molecular complexity. The differential reactivity of the C-I and C-Br bonds is the cornerstone of its utility.
Orthogonal Chemistry and Stepwise Synthesis
The key advantage of this compound lies in the ability to perform selective cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. This allows for a stepwise, controlled synthesis approach:
-
First Coupling: A reaction targeting the iodo group is performed first, leaving the bromo group intact for a subsequent transformation.
-
Second Coupling: The bromo group is then used as a handle for a second coupling reaction, allowing the introduction of a different molecular fragment.
This sequential functionalization enables the precise construction of complex scaffolds, which is a critical requirement in modern medicinal chemistry for creating novel therapeutic agents.[7]
Use as a Versatile Starting Material
This compound is a precursor for a wide range of more complex heterocyclic systems and substituted biaryls that are common motifs in pharmaceutical drugs.[7][8] Its derivatives are explored in the development of inhibitors, receptor agonists/antagonists, and other biologically active molecules.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is best obtained directly from the supplier, data from structurally related compounds provide essential safety guidance. Halogenated aromatic amines and esters should be handled with care.
| Category | Recommendation |
| Health Hazards | May be toxic if swallowed or in contact with skin.[5] Causes skin and eye irritation, potentially severe.[5][9] May cause respiratory irritation. Handle as a hazardous substance. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] |
| Storage | Store in a cool, dry, and well-ventilated place.[5][10] Keep the container tightly closed and store locked up.[5] |
| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes.[5][10] Skin: Wash off immediately with soap and plenty of water.[10] Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5] Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][10] |
Conclusion
This compound is a high-value chemical intermediate for researchers engaged in pharmaceutical development and complex organic synthesis. Its commercial availability from specialized suppliers, combined with a straightforward synthesis protocol, makes it an accessible tool. The true power of this molecule lies in the orthogonal reactivity of its halogenated sites, which provides a logical and controllable pathway for the construction of novel and intricate molecular structures. Proper adherence to safety and handling protocols is essential for its use in any research and development setting.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | Call Wychem 01440 820338 [wychem.com]
- 3. 289039-83-4|this compound|BLD Pharm [bldpharm.com]
- 4. Methyl 4-amino-3-bromo-5-iodobenzoate | CymitQuimica [cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound CAS#: 289039-83-4 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Diazotization of Methyl 2-amino-5-bromo-3-iodobenzoate
Introduction: The Strategic Importance of Diazonium Salts in Complex Aromatic Synthesis
The diazotization of aromatic amines is a cornerstone transformation in synthetic organic chemistry, providing a versatile gateway to a vast array of functionalized aromatic compounds. This process, which converts a primary aromatic amine into a diazonium salt, unlocks synthetic pathways that are often inaccessible through direct aromatic substitution. The resulting diazonium group (-N₂⁺) is an exceptional leaving group, readily displaced by a wide range of nucleophiles, enabling the synthesis of aryl halides, phenols, nitriles, and other key structural motifs.[1][2] This application note provides a detailed experimental procedure for the diazotization of a highly functionalized aniline, Methyl 2-amino-5-bromo-3-iodobenzoate, a valuable intermediate in the development of novel pharmaceutical agents and advanced materials. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on mechanistic understanding, practical execution, and stringent safety considerations.
The subject of this guide, this compound, presents a unique synthetic challenge due to its polysubstituted nature. The presence of both bromine and iodine atoms, alongside a methyl ester, influences the electronic properties of the aromatic ring and, consequently, the reactivity of the amino group and the stability of the resulting diazonium salt. This guide will navigate these complexities, offering a robust protocol grounded in established chemical principles.
Mechanistic Insights: The Electrophilic Attack of the Nitrosonium Ion
The diazotization reaction is initiated by the in situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid.[3] The strong acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[4]
The lone pair of electrons on the nitrogen atom of the primary aromatic amine, in this case, this compound, acts as a nucleophile, attacking the nitrosonium ion. This is followed by a series of proton transfers and the eventual elimination of a water molecule to yield the stable aryl diazonium ion.[4] The entire process is critically dependent on maintaining a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt, which can be prone to decomposition at higher temperatures.[5][6]
Caption: Mechanism of Diazotization.
Experimental Protocol: Diazotization of this compound
This protocol details the in situ preparation of the diazonium salt of this compound for immediate use in subsequent reactions, such as Sandmeyer or Schiemann reactions. Crucially, aryl diazonium salts are potentially explosive when isolated and should be handled with extreme caution. [6][7] This procedure is designed to avoid the isolation of the diazonium salt.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| This compound | C₈H₇BrINO₂ | 355.96 | 10 | 3.56 g |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ~30 | ~1.6 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 10.5 | 0.725 g |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Ice | H₂O | 18.02 | - | As needed |
| Sulfamic Acid (for quenching) | H₃NSO₃ | 97.09 | - | As needed |
| Starch-Iodide Paper | - | - | - | As needed |
Step-by-Step Procedure
Caption: Experimental workflow for diazotization.
-
Preparation of the Aniline Salt Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 3.56 g (10 mmol) of this compound to 20 mL of deionized water.
-
While stirring, slowly add 1.6 mL (~30 mmol) of concentrated sulfuric acid. The addition is exothermic, so it should be done cautiously. The mixture may become a slurry.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve 0.725 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred aniline salt suspension via the dropping funnel over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The reaction mixture should become a clear solution, indicating the formation of the soluble diazonium salt.
-
Monitoring for Excess Nitrous Acid: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.
-
Quenching Excess Nitrous Acid: If the starch-iodide test is positive, add a small amount of solid sulfamic acid to the reaction mixture until the test is negative. This is crucial to prevent unwanted side reactions.
-
The resulting cold solution of the diazonium salt is now ready for immediate use in the subsequent synthetic step. Do not attempt to isolate the diazonium salt.
Safety Precautions and Trustworthiness of the Protocol
The diazotization of aromatic amines is a potentially hazardous procedure, and strict adherence to safety protocols is paramount. The trustworthiness of this protocol is built upon a foundation of established chemical principles and a proactive approach to risk mitigation.
-
Explosion Hazard: Aryl diazonium salts, particularly when dry, are known to be explosive and sensitive to shock, friction, and heat.[6][7] This protocol is designed for the in situ use of the diazonium salt, thereby avoiding its isolation.
-
Temperature Control: Maintaining the reaction temperature between 0-5 °C is critical.[5][6] Deviation to higher temperatures can lead to the decomposition of the diazonium salt, resulting in the formation of phenols and other byproducts, and potentially an uncontrolled exothermic reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Conduct the entire procedure in a well-ventilated fume hood.
-
Quenching: Always have a quenching agent, such as sulfamic acid, readily available to neutralize any excess nitrous acid.
-
Scale: It is recommended to first perform this reaction on a small scale to assess its characteristics before scaling up.
Conclusion and Future Directions
This application note provides a comprehensive and detailed protocol for the diazotization of this compound. By understanding the underlying mechanism and adhering strictly to the experimental and safety guidelines, researchers can confidently utilize this powerful transformation to access a range of valuable and complex aromatic compounds. The resulting diazonium salt is a versatile intermediate that can be employed in a variety of subsequent reactions, including Sandmeyer reactions to introduce halides or a cyano group, Schiemann reactions for fluorination, and coupling reactions to form azo compounds.[1][2] The successful implementation of this protocol will undoubtedly facilitate the synthesis of novel molecules for applications in drug discovery and materials science.
References
The Alchemist's Guide to Modern Bond Formation: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is the cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science landscapes. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a transformative and indispensable tool.[1] Their profound impact on the synthesis of complex molecules, from life-saving pharmaceuticals to advanced organic materials, was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2][3]
This guide provides an in-depth exploration of the practical application of these powerful reactions. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings that govern these transformations, offering insights into the rationale behind experimental choices. The protocols provided herein are designed to be robust and serve as a validated starting point for your own synthetic endeavors.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these diverse transformations lies a remarkably elegant and unifying catalytic cycle. While specific intermediates and kinetics may vary, the fundamental sequence of oxidative addition, transmetalation (or related steps), and reductive elimination propels the reaction forward. Understanding this cycle is paramount to troubleshooting and optimizing your reactions.
The generalized catalytic cycle begins with a low-valent palladium(0) species, which undergoes oxidative addition with an organic halide (R¹-X), forming a palladium(II) intermediate. This is often the rate-determining step.[4] Subsequently, in the transmetalation step, a second organic partner (R²-M) transfers its organic group to the palladium center, displacing the halide. Finally, reductive elimination occurs, forging the new R¹-R² bond and regenerating the catalytically active palladium(0) species, ready to commence another cycle.[5]
Caption: Generalized Catalytic Cycle of Palladium-Catalyzed Cross-Coupling.
The Suzuki-Miyaura Coupling: A Pillar of Biaryl Synthesis
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely utilized cross-coupling reaction.[2][6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[6]
Mechanistic Nuances
The Suzuki-Miyaura coupling follows the general catalytic cycle, with the transmetalation step involving an organoboron species. A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic moiety to the palladium center.[7][8]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Application Note: Ligand and Base Selection
The choice of ligand and base is critical for a successful Suzuki-Miyaura coupling.
-
Ligands: Phosphine-based ligands are most common.[6] Bulky, electron-rich ligands such as SPhos or XPhos often accelerate the reductive elimination step and are effective for challenging substrates.[9]
-
Bases: The base activates the boronic acid.[8] The choice depends on the substrate's sensitivity and the solvent system. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8] For substrates with base-labile functional groups, milder bases like potassium fluoride (KF) can be employed.[7]
| Component | Common Choices | Typical Loading/Equivalents | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | 0.5 - 5 mol% | Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[6] |
| Ligand | PPh₃, SPhos, XPhos, dppf | 1 - 2 equivalents relative to Pd | Bulky, electron-rich ligands are often superior for challenging couplings.[9] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF | 2 - 3 equivalents | Base solubility is key; often used with a co-solvent like water.[8][9] |
| Solvent | Toluene, Dioxane, THF, DMF | - | Often used in combination with water to dissolve the inorganic base.[2] |
Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.[6]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[6][10]
-
Solvent Addition: Add degassed toluene and degassed water via syringe.[6]
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Heck Reaction: Olefin Arylation and Vinylation
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction is a powerful tool for the construction of C-C bonds and is widely used in the synthesis of fine chemicals and pharmaceuticals.[11]
Mechanistic Nuances
The Heck reaction's catalytic cycle deviates slightly from the generalized scheme. After oxidative addition, the palladium(II) complex coordinates to the alkene. This is followed by a migratory insertion (carbopalladation) and a subsequent β-hydride elimination to yield the product and a palladium(II) hydride species. A base is then required to regenerate the Pd(0) catalyst.[11][12]
Caption: Catalytic Cycle of the Heck Reaction.
Application Note: Substrate Scope and Regioselectivity
-
Organic Halide: The reactivity order is I > Br > OTf >> Cl.[13] Aryl chlorides are generally less reactive and require more specialized catalyst systems.[14]
-
Alkene: Electron-deficient alkenes often react more readily. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors.[13]
-
Base: An organic base, such as triethylamine (Et₃N), is commonly used to neutralize the hydrogen halide produced during the reaction.[13]
| Component | Common Choices | Typical Loading/Equivalents | Notes |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂ | 1 - 5 mol% | Often used with phosphine ligands.[11][13] |
| Ligand | PPh₃, P(o-tolyl)₃ | 2 - 4 equivalents relative to Pd | Ligands stabilize the catalyst and influence reactivity. |
| Base | Et₃N, Na₂CO₃, K₂CO₃ | 1.5 - 2 equivalents | An organic base like triethylamine is frequently used.[13][14] |
| Solvent | DMF, Acetonitrile, Dioxane | - | Polar aprotic solvents are generally preferred. |
Detailed Protocol: Heck Reaction of an Aryl Bromide with Methyl Acrylate
This protocol describes a general procedure for the Heck coupling.[14]
Materials:
-
Aryl bromide (1.0 equiv)
-
Methyl acrylate (5.0 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Tri(o-tolyl)phosphine (P(o-Tolyl)₃) (0.1 equiv)
-
Acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide, methyl acrylate, TEA, Pd(OAc)₂, and P(o-Tolyl)₃ in acetonitrile.[14]
-
Inert Atmosphere: Degas the mixture and heat to reflux under a nitrogen atmosphere for 5 hours.[14]
-
Work-up: After cooling, filter the mixture through Celite and concentrate the filtrate.[14]
-
Purification: Purify the resulting residue by silica gel column chromatography.[14]
The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is a versatile method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[16]
Mechanistic Nuances
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[7] Copper-free versions of the Sonogashira reaction have also been developed.[7]
Caption: Catalytic Cycles of the Sonogashira Coupling.
Application Note: Reaction Conditions
-
Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[17]
-
Base: An amine base, such as diethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the resulting hydrogen halide.[17]
-
Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.[17]
| Component | Common Choices | Typical Loading/Equivalents | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1 - 5 mol% | Pd(0) or Pd(II) precatalysts can be used.[7] |
| Copper Co-catalyst | CuI | 2.5 - 10 mol% | Essential for the formation of the copper acetylide.[17] |
| Base | Diisopropylamine, Et₃N | Can be used as solvent or co-solvent | Deprotonates the alkyne.[17] |
| Solvent | THF, DMF, Amine base | - | Anhydrous and anaerobic conditions are often required.[16] |
Detailed Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
The following is a general procedure for the Sonogashira coupling.[17]
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.025 equiv)
-
Diisopropylamine (7.0 equiv)
-
THF (as solvent)
Procedure:
-
Reaction Setup: To a solution of the aryl halide in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.[17]
-
Reaction Execution: Stir the reaction for 3 hours at room temperature.[17]
-
Work-up: Dilute the reaction with Et₂O and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[17]
-
Purification: Purify the product by flash column chromatography on silica gel.[17]
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (oxidation) - Poor quality reagents (e.g., degraded boronic acid) - Inappropriate ligand, base, or solvent | - Ensure rigorous inert atmosphere and use degassed solvents.[9] - Use fresh, purified reagents.[9] - Screen different ligands, bases, and solvent systems.[8][9] |
| Homocoupling of Boronic Acid | - Inefficient transmetalation | - Optimize base and solvent. - Use a more active catalyst system. |
| Protodeboronation (Suzuki) | - Presence of water or protic sources - High temperature | - Use anhydrous conditions or a milder base.[10] - Lower the reaction temperature.[10] |
| Dehalogenation of Starting Material | - Inefficient cross-coupling pathway | - Employ a more efficient catalyst system. - Lower the reaction temperature. |
Conclusion
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, providing chemists with powerful and versatile tools for the construction of complex molecular architectures. A thorough understanding of the underlying mechanisms, careful selection of reaction components, and meticulous experimental technique are the keys to success. This guide provides a solid foundation for researchers to confidently apply these transformative reactions in their own work, accelerating discovery and innovation in chemistry and beyond.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
purification of Methyl 2-amino-5-bromo-3-iodobenzoate via recrystallization
An Application Guide for the Purification of Methyl 2-amino-5-bromo-3-iodobenzoate via Recrystallization
Abstract: This document provides a comprehensive guide for the purification of this compound, a key intermediate in pharmaceutical and chemical synthesis. The protocol details the principles and practical execution of both single-solvent and mixed-solvent recrystallization techniques. Emphasis is placed on a systematic approach to solvent selection, troubleshooting common issues, and understanding the rationale behind each step to ensure the attainment of high-purity material. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Foundational Principles
This compound is a polyhalogenated aromatic compound whose utility as a synthetic building block is directly dependent on its purity.[1][2][3] Impurities, such as unreacted starting materials, regioisomers, or byproducts from its synthesis, can impede downstream reactions and compromise the integrity of the final products.[4]
Recrystallization stands as a powerful and cost-effective purification technique for crystalline organic solids.[5][6] The method is predicated on the principle that the solubility of a compound in a given solvent increases with temperature.[7] A properly chosen solvent system will dissolve the target compound and its impurities at an elevated temperature. Upon controlled cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (the mother liquor).[5][8] The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system.[7][9]
Compound Profile and Safety Precautions
Before commencing any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements of the material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 289039-83-4 | [1][2] |
| Molecular Formula | C₈H₇BrINO₂ | [1] |
| Molecular Weight | 355.96 g/mol | [1] |
| Appearance | Typically a light brown or yellow solid | [1][10] |
Safety & Handling:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.
-
Waste Disposal: Dispose of all chemical waste, including solvents and filtered impurities, in accordance with institutional and local regulations.
Part 1: The Critical Path to Purity - Solvent System Selection
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit a steep solubility curve, meaning it dissolves the compound sparingly at room temperature but readily at its boiling point.[5][7][9]
Rationale for Solvent Screening
The structure of this compound—containing an ester, an amine, and multiple halogen substituents on an aromatic ring—suggests a moderate polarity. This allows for a rational pre-selection of solvents for screening. We will test a range of solvents from polar to non-polar.
Experimental Protocol: Small-Scale Solvent Screening
This protocol allows for the rapid assessment of multiple solvents using a minimal amount of crude material.
Materials:
-
Crude this compound
-
Test tubes (e.g., 13x100 mm)
-
Selection of candidate solvents (see Table 2)
-
Hot plate or heating mantle
-
Stirring rod
-
Ice-water bath
Procedure:
-
Place approximately 50-100 mg of the crude solid into several separate test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, stirring after each addition. Observe and record the solubility. An ideal solvent will not dissolve the compound at this stage.[9]
-
If the solid does not dissolve at room temperature, begin heating the solvent to its boiling point while stirring. Continue adding the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used.[9]
-
Once a clear, hot, saturated solution is obtained, allow the test tube to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the test tube with a glass rod just below the solvent line to provide a nucleation site.[8]
-
After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Record all observations in a table similar to the one below.
Table 2: Solvent Screening Observation Log
| Solvent | Polarity | Boiling Point (°C) | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling (Quality & Quantity) |
| Water | High | 100 | |||
| Ethanol | High | 78 | |||
| Methanol | High | 65 | |||
| Acetone | Medium | 56 | |||
| Ethyl Acetate | Medium | 77 | |||
| Toluene | Low | 111 | |||
| Hexane/Heptane | Low | ~69 / ~98 |
Interpreting the Screening Results
-
An Ideal Single Solvent: The compound is insoluble or sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and forms abundant, well-defined crystals upon cooling.
-
A Candidate for Mixed-Solvent System: Often, no single solvent is ideal. The goal is to find a "soluble" or "good" solvent that dissolves the compound readily even at room temperature, and an "insoluble" or "bad" solvent (antisolvent) in which the compound is nearly insoluble even when hot. Crucially, these two solvents must be miscible with each other.[12] Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/water.[13]
-
Unsuitable Solvents: If the compound is highly soluble at room temperature or insoluble even in the hot solvent, that solvent is unsuitable for single-solvent recrystallization.
Part 2: Standard Operating Protocols for Recrystallization
Based on the results from the solvent screening, proceed with one of the following detailed protocols.
Workflow for Recrystallization
The following diagram illustrates the decision-making process and general workflow for purifying the target compound.
Caption: Recrystallization workflow from screening to pure product.
Protocol A: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding just enough hot solvent until the solid is completely dissolved. Using the minimum amount of solvent is crucial for maximizing the yield.[8]
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Reheat the mixture to boiling for a few minutes. The activated carbon will adsorb colored impurities.[14][15]
-
Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[8][16]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[5]
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a modest temperature.
Protocol B: Mixed-Solvent Recrystallization
This method is often highly effective for halogenated aromatic compounds.[10][14]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" (soluble) solvent.[12][17]
-
Induce Saturation: While keeping the solution hot, add the "bad" (insoluble) solvent dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is now saturated.[12][16][17]
-
Clarification: Add a few drops of the hot "good" solvent, just enough to make the solution clear again.[17] The solution is now perfectly saturated and ready for cooling.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 7 from Protocol A. For the washing step (Step 6), use an ice-cold mixture of the two solvents, in approximately the same ratio that was used to induce crystallization.[16]
Troubleshooting Common Recrystallization Issues
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- Solution is supersaturated but lacks a nucleation site. | - Boil off some of the solvent to increase concentration and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a "seed crystal" from a previous batch. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- Impurities are significantly depressing the melting point. | - Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool more slowly.- Try a different solvent system with a lower boiling point. |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility even in the cold solvent. | - Use the minimum amount of solvent necessary for dissolution.- Ensure the filtration apparatus is sufficiently pre-heated.- Ensure adequate cooling time in an ice bath. |
| Product is Still Colored or Impure | - Cooling was too rapid, trapping impurities.- The chosen solvent was not effective at separating the specific impurities present. | - Allow for slower, undisturbed cooling.- Perform a second recrystallization.- Use activated carbon to remove colored impurities before hot filtration.[14][15] |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | Call Wychem 01440 820338 [wychem.com]
- 3. 289039-83-4|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. edu.rsc.org [edu.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. echemi.com [echemi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
Application Notes and Protocols for the Purification of Methyl 2-amino-5-bromo-3-iodobenzoate via Column Chromatography
Introduction
Methyl 2-amino-5-bromo-3-iodobenzoate is a key halogenated aniline derivative with significant applications in the synthesis of complex heterocyclic compounds and as a building block in the development of novel pharmaceutical agents. The precise arrangement of amino, bromo, iodo, and methyl ester functionalities on the benzene ring makes it a versatile intermediate. However, the synthetic route to this compound often yields a crude product containing unreacted starting materials, reagents, and side-products. Therefore, a robust purification method is paramount to ensure the high purity required for subsequent synthetic transformations and to meet the stringent quality standards of the pharmaceutical industry.
This comprehensive guide provides a detailed protocol for the purification of this compound using normal-phase column chromatography. The methodologies described herein are grounded in established chromatographic principles and are designed to be a self-validating system for researchers, scientists, and drug development professionals.
Scientific Principles and Method Development
The successful purification of this compound hinges on the principles of adsorption chromatography, where components of a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[1]
Understanding Polarity and Analyte-Stationary Phase Interactions
Our target molecule, this compound, possesses a combination of functional groups that contribute to its overall polarity. The presence of the amine (-NH2) and methyl ester (-COOCH3) groups imparts polar character, while the halogen atoms (Br and I) and the benzene ring contribute to its nonpolar nature. The primary impurities in a typical synthesis are the starting material, Methyl 2-amino-5-bromobenzoate, and byproducts derived from the iodinating agent, N-iodosuccinimide (NIS).
-
This compound (Product): Moderately polar.
-
Methyl 2-amino-5-bromobenzoate (Starting Material): Less polar than the product due to the absence of the iodo group.
-
N-iodosuccinimide (NIS) and its byproducts (e.g., succinimide): Can be polar.
For the separation of such moderately polar compounds, normal-phase chromatography is the method of choice.[2] In this technique, a polar stationary phase, typically silica gel, is used in conjunction with a nonpolar mobile phase.[1][2] The more polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will thus elute from the column more slowly. Conversely, less polar compounds will be carried through the column more quickly by the nonpolar mobile phase.
Stationary Phase Selection
Silica gel (SiO2) is the most common and effective stationary phase for the purification of polar organic compounds like halogenated anilines.[3] Its slightly acidic nature makes it suitable for a wide range of functional groups. For this application, a standard 60 Å pore size with a particle size of 230-400 mesh is recommended for flash column chromatography, providing a good balance between resolution and flow rate.
Mobile Phase Selection and Optimization using Thin-Layer Chromatography (TLC)
The selection of an appropriate mobile phase is critical for achieving good separation.[4] A solvent system that is too polar will cause all components to elute quickly with poor separation, while a system that is too nonpolar will result in very slow elution or no movement of the compounds down the column.
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system for column chromatography.[5][6] The goal is to find a solvent mixture that provides a good separation of the target compound from its impurities, with the Rf value of the target compound ideally in the range of 0.2-0.4 for effective column separation.[6]
A common and effective mobile phase for the separation of moderately polar compounds on silica gel is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane .[3]
Experimental Protocols
Part 1: Determination of Optimal Mobile Phase using TLC
This initial step is crucial for a successful column chromatography separation.
Materials:
-
Crude this compound
-
Silica gel TLC plates (e.g., glass-backed, F254)
-
Developing chambers (e.g., beakers with watch glasses)
-
Capillary tubes for spotting
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of several TLC plates. Make the spots as small as possible to ensure good resolution.
-
Developing: Prepare different solvent systems with varying ratios of a nonpolar and a polar solvent. Good starting points are mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Elution: Place each TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp (254 nm).
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The ideal solvent system will show a clear separation between the product spot and the spots of impurities, with the product having an Rf value between 0.2 and 0.4.
Data Presentation: TLC Analysis
| Solvent System (Hexane:Ethyl Acetate, v/v) | Rf of Starting Material (approx.) | Rf of Product (approx.) | Separation Quality |
| 9:1 | 0.5 | 0.3 | Good |
| 8:2 | 0.6 | 0.4 | Moderate |
| 7:3 | 0.7 | 0.5 | Poor |
Note: These are hypothetical Rf values to illustrate the process. Actual values must be determined experimentally.
Part 2: Column Chromatography Protocol
Once the optimal solvent system is determined by TLC, you can proceed with the column chromatography.
Materials and Equipment:
-
Glass chromatography column with a stopcock
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (washed)
-
Cotton or glass wool
-
Optimal mobile phase determined from TLC
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Detailed Step-by-Step Methodology:
1. Column Preparation (Slurry Packing Method):
-
Secure the Column: Securely clamp the chromatography column in a vertical position to a retort stand in a fume hood.
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add Sand: Add a small layer (approx. 1 cm) of sand on top of the plug to create a flat base.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., hexane) to form a slurry.[7] The amount of silica gel depends on the amount of crude product to be purified (a general rule of thumb is a 30:1 to 50:1 ratio of silica to crude product by weight).
-
Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the silica gel slurry into the column.[8] Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[9]
-
Equilibrate: Allow the silica gel to settle, ensuring there is always solvent above the silica bed. Never let the column run dry.[10] Once settled, drain the solvent until it is just above the top of the silica.
-
Add Top Layer of Sand: Carefully add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disturbance during sample and solvent addition.
2. Sample Loading:
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) to ensure complete dissolution.
-
Load the Sample: Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to be absorbed into the sand layer.
-
Rinse: Rinse the sample flask with a small amount of the mobile phase and add this to the column to ensure all the sample is transferred.
-
Elute Sample into Silica: Open the stopcock and allow the solvent level to drop until it is just at the top of the sand layer.
3. Elution and Fraction Collection:
-
Add Mobile Phase: Carefully add the mobile phase to the top of the column.
-
Begin Elution: Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Gradient Elution (Optional but Recommended): It is often beneficial to start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 9:1, then 8:2 hexane:ethyl acetate) to elute compounds of increasing polarity. This technique, known as gradient elution, can improve separation.
-
Monitor Fractions: Regularly monitor the collected fractions by TLC to determine which fractions contain the desired product.[5][11] Spot each fraction on a TLC plate and develop it in the optimized solvent system.
Separation Principle Diagram:
Caption: Elution order based on polarity in normal-phase chromatography.
4. Post-Purification:
-
Combine Fractions: Based on the TLC analysis, combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.[12][13] This technique allows for gentle and efficient removal of the solvent under reduced pressure.[14][15]
-
Final Product: The purified this compound will be left as a solid or oil in the flask.
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, HPLC, and Mass Spectrometry.
Trustworthiness: A Self-Validating System
The protocol described above incorporates several checkpoints to ensure a successful purification:
-
TLC Optimization: The initial TLC screening validates the choice of the mobile phase before committing to the larger-scale column chromatography.
-
Fraction Monitoring: Continuous monitoring of the collected fractions by TLC provides real-time feedback on the separation process, allowing for the precise pooling of pure fractions.
-
Final Analytical Confirmation: Post-purification analysis by spectroscopic and chromatographic methods provides definitive proof of the purity and identity of the isolated compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using column chromatography. By understanding the principles of polarity and systematically optimizing the separation conditions using TLC, researchers can reliably obtain this valuable intermediate in high purity, ready for its intended applications in pharmaceutical and chemical synthesis.
References
- 1. columbia.edu [columbia.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 9. quora.com [quora.com]
- 10. flinnsci.com [flinnsci.com]
- 11. researchgate.net [researchgate.net]
- 12. wkielab.com [wkielab.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. labrotovap.com [labrotovap.com]
- 15. torontech.com [torontech.com]
Application Notes & Protocols: Methyl 2-amino-5-bromo-3-iodobenzoate in the Synthesis of Novel Organic Materials
Abstract
Methyl 2-amino-5-bromo-3-iodobenzoate is a trifunctional aromatic compound of significant interest to researchers in materials science and drug development. Its unique substitution pattern—featuring an amino group, a methyl ester, and two distinct halogen atoms (bromine and iodine) at specific positions—renders it an exceptionally versatile building block for complex organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its synthetic applications, detailed experimental protocols, and the underlying chemical principles that govern its reactivity.
Introduction: The Strategic Advantage of a Polysubstituted Building Block
In the quest for novel organic materials with tailored electronic, optical, or pharmacological properties, the design of molecular precursors is paramount. This compound emerges as a premier starting material due to its pre-configured handles for sequential chemical modifications.
-
Differential Halogen Reactivity : The core utility of this molecule lies in the difference in bond dissociation energies between the C-I and C-Br bonds (C-I < C-Br).[1] This dictates that the oxidative addition step in palladium-catalyzed cross-coupling cycles, which is often rate-determining, will occur preferentially at the more labile C-I bond.[1][2] This inherent regioselectivity enables chemists to introduce a desired substituent at the 3-position before addressing the 5-position, or vice-versa, by carefully selecting the catalytic system.
-
Ortho-Amino Ester Moiety : The presence of the methyl ester and the adjacent amino group provides a classic anthranilate structure. This arrangement is a well-established precursor for the synthesis of a wide variety of fused heterocyclic systems, including quinazolinones, benzodiazepines, and other scaffolds of high pharmaceutical relevance.[3][4]
This combination of features allows for the construction of complex, three-dimensional molecules and conjugated polymer systems from a single, commercially available starting material.
Physicochemical Properties and Safety Protocols
A thorough understanding of the reagent's properties and safe handling procedures is critical for successful and safe experimentation.
Compound Data
| Property | Value | Reference |
| CAS Number | 289039-83-4 | [5] |
| Molecular Formula | C₈H₇BrINO₂ | [5] |
| Molecular Weight | 355.96 g/mol | [5][6] |
| Appearance | Light brown solid | [5] |
| Melting Point | 72-74 °C (literature) |
Safety & Handling
This compound and related halogenated compounds must be handled with appropriate care.
-
General Advice : Always work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7][8] Emergency safety showers and eyewash stations should be readily accessible.[8][9]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[8]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection : Wear a flame-retardant lab coat and appropriate protective clothing.
-
-
First Aid Measures :
-
If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[9]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7]
Core Application: Regioselective Palladium-Catalyzed Cross-Coupling
The primary synthetic utility of this reagent is its capacity for sequential, site-selective cross-coupling reactions. The C-I bond is significantly more reactive towards palladium(0) insertion than the C-Br bond, providing a predictable handle for initial functionalization.
Caption: Regioselective functionalization workflow.
Protocol 1: Suzuki-Miyaura Coupling at the C-I Position
This protocol details the selective formation of a C-C bond at the 3-position, leaving the bromine atom intact for subsequent transformations.
Causality : The Suzuki-Miyaura reaction is chosen for its robustness, tolerance of various functional groups (like the amine and ester present), and the generally lower toxicity of its boron-based reagents.[2] We use a standard palladium(II) acetate precursor which is reduced in situ to the active Pd(0) catalyst.
Caption: Suzuki-Miyaura reaction scheme.
Materials
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
Ethanol (95%) and Deionized Water
-
Anhydrous Toluene (for some ligand systems)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure
-
Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 356 mg).
-
Reagent Addition : Add phenylboronic acid (1.2 mmol, 146 mg) and potassium phosphate (2.0 mmol, 424 mg).[1]
-
Catalyst : Add palladium(II) acetate (0.02 mmol, 4.5 mg).
-
Solvent : Add a solvent mixture, for example, 3 mL of water and 1 mL of 95% ethanol.[1]
-
Inert Atmosphere : Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction : Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Results
-
Yield : 65-85%
-
Characterization : The product, Methyl 2-amino-5-bromo-3-phenylbenzoate, can be confirmed by ¹H NMR (disappearance of a proton signal in the aromatic region, appearance of new phenyl protons), ¹³C NMR, and Mass Spectrometry (expected molecular ion peak).
Application in Fused Heterocycle Synthesis
The anthranilate core of the molecule is a powerful tool for building complex heterocyclic structures, which are prevalent in pharmaceuticals. A common strategy involves an initial cross-coupling followed by a cyclization step.
Protocol 2: Two-Step Synthesis of a Quinazolinone Derivative
This protocol demonstrates a powerful sequence where a Suzuki coupling is followed by a cyclocondensation reaction to form a substituted quinazolinone.
Caption: Two-step workflow for heterocyclic synthesis.
Part A: Suzuki Coupling
-
Follow Protocol 1 as described in Section 3.1 to synthesize the required intermediate, Methyl 2-amino-5-bromo-3-arylbenzoate.
Part B: Cyclocondensation to form the Quinazolinone Causality : This reaction proceeds via the formation of a Schiff base between the aniline nitrogen and an aldehyde, followed by an intramolecular cyclization and subsequent oxidation/aromatization to yield the stable quinazolinone ring system.[3]
Materials
-
Methyl 2-amino-5-bromo-3-arylbenzoate (from Part A)
-
Benzaldehyde (or a substituted aldehyde)
-
Dimethylformamide (DMF) as solvent
-
An acid or base catalyst (e.g., p-toluenesulfonic acid or potassium carbonate, depending on the specific method)
Procedure
-
Setup : In a round-bottom flask, dissolve the intermediate from Part A (1.0 mmol) in 5 mL of DMF.
-
Reagent Addition : Add benzaldehyde (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Reaction : Heat the reaction mixture to 120-140 °C for 6-18 hours. The reaction is often performed with a Dean-Stark trap to remove water, or in the presence of a dehydrating agent.
-
Workup : After cooling, pour the reaction mixture into ice water. A precipitate will form.
-
Purification : Collect the solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography to yield the desired 7-bromo-6-aryl-2-phenylquinazolin-4(3H)-one.
Conclusion
This compound is a powerful and versatile platform for the synthesis of advanced organic materials. Its differential halogen reactivity provides a logical and controllable pathway for introducing molecular complexity through sequential cross-coupling reactions.[1] Furthermore, the embedded anthranilate structure serves as a reliable precursor for constructing valuable heterocyclic scaffolds.[4] The protocols outlined here provide a foundational framework for researchers to explore the vast chemical space accessible from this unique building block, enabling innovations in fields ranging from organic electronics to medicinal chemistry.[10][11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 4. "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy [arch.astate.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 4-amino-3-bromo-5-iodobenzoate | CymitQuimica [cymitquimica.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2-amino-5-bromo-3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry, enabling the functionalization of aromatic rings.[1] Unlike the more common electrophilic aromatic substitutions, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[2] This reaction is particularly crucial in medicinal chemistry and drug discovery for synthesizing complex molecules and libraries of compounds for screening.[3][4] The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is essential for activating the aromatic ring towards nucleophilic attack.[5][7]
The substrate of interest, Methyl 2-amino-5-bromo-3-iodobenzoate, presents a unique case for studying the intricacies of the SNAr reaction. It possesses multiple substituents with varying electronic properties and two potential halogen leaving groups, bromine and iodine. This document provides a detailed analysis of the reaction mechanism, predicts the regioselectivity, and offers a comprehensive protocol for conducting SNAr reactions on this substrate.
Mechanistic Insights: Predicting the Site of Nucleophilic Attack
The rate and regioselectivity of an SNAr reaction are governed by the electronic effects of the substituents on the aromatic ring and the nature of the leaving group.[8] In this compound, we have the following groups to consider:
-
Amino group (-NH₂): An electron-donating group (EDG) through resonance and weakly withdrawing through induction. Overall, it activates the ring towards electrophilic substitution but deactivates it for nucleophilic substitution.
-
Methyl Ester group (-COOCH₃): An electron-withdrawing group (EWG) through both induction and resonance, deactivating the ring towards electrophilic attack and activating it for nucleophilic attack.
-
Bromo (-Br) and Iodo (-I) groups: Halogens are inductively electron-withdrawing but can be weakly electron-donating through resonance. In the context of SNAr, their primary role is as leaving groups.
Analysis of Substituent Effects:
The methyl ester group is the strongest EWG on the ring, making the ring more susceptible to nucleophilic attack. The amino group, being an EDG, will have a deactivating effect. The positions of these groups relative to the halogens are crucial. The methyl ester is meta to the bromine and ortho to the iodine. The amino group is ortho to the iodine and meta to the bromine.
For an SNAr reaction to proceed, the negative charge of the intermediate Meisenheimer complex must be stabilized by EWGs through resonance. This stabilization is most effective when the EWG is positioned ortho or para to the site of nucleophilic attack.[5][7]
-
Attack at C3 (Iodo position): The negative charge in the Meisenheimer complex can be delocalized onto the ortho-positioned methyl ester group and the ortho-positioned amino group. While the methyl ester provides significant stabilization, the electron-donating nature of the amino group at this position could be destabilizing.
-
Attack at C5 (Bromo position): The negative charge in the Meisenheimer complex would be ortho to the amino group and meta to the methyl ester group. The meta-positioned EWG offers only inductive stabilization, which is less effective than resonance stabilization.[7]
Leaving Group Ability:
In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[9][10] Therefore, the bond strength of the carbon-halogen bond is less critical than in Sₙ1 or Sₙ2 reactions. Instead, the electronegativity of the halogen plays a more significant role in activating the carbon for attack. The general leaving group ability in SNAr is F > Cl ≈ Br > I, which is the reverse of the trend seen in aliphatic nucleophilic substitutions.[9][11] This is because a more electronegative halogen polarizes the C-X bond more effectively, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.[12]
Predicted Outcome:
Considering both the electronic stabilization of the Meisenheimer intermediate and the leaving group ability, the nucleophilic attack is most likely to occur at the C3 position , displacing the iodide ion. The strong resonance stabilization provided by the ortho methyl ester group to the intermediate formed upon attack at C3 is the dominant factor. While iodide is a better leaving group in Sₙ2 reactions due to its weaker bond with carbon, in SNAr, the activation of the carbon for attack is paramount.[13] However, the actual outcome can be influenced by the specific nucleophile and reaction conditions.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed SNAr mechanism for this compound.
Experimental Protocol: A General Procedure for SNAr
This protocol provides a generalized method for performing a nucleophilic aromatic substitution on this compound with a generic amine nucleophile. The conditions can be adapted for other nucleophiles such as thiols or alkoxides.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Grade | Supplier |
| This compound | Substrate | >95% | e.g., Sigma-Aldrich, TCI |
| Amine Nucleophile | Reactant | >98% | Various |
| Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | Base | Anhydrous | Various |
| Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Solvent | Anhydrous | Various |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade | Various |
| Brine (saturated NaCl solution) | Washing Agent | - | Lab prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent | Anhydrous | Various |
| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh | Various |
| TLC plates (Silica gel 60 F₂₅₄) | Reaction Monitoring | - | Various |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to dissolve the substrate. The volume should be sufficient to ensure proper mixing (e.g., 5-10 mL per mmol of substrate).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress.
-
Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined beforehand.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water or a dilute aqueous acid solution (if an acid-sensitive product is not expected).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF/DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the pure substituted product.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Caption: A generalized workflow for SNAr reactions.
Troubleshooting and Safety Considerations
| Potential Issue | Possible Cause | Suggested Solution |
| No or slow reaction | Insufficient temperature; Poor nucleophile; Inactive substrate | Increase reaction temperature; Use a stronger nucleophile or a catalyst; Confirm substrate purity. |
| Multiple products | Competing reaction at the other halogen site; Side reactions | Optimize reaction conditions (temperature, solvent); Use a more selective nucleophile. |
| Low yield | Incomplete reaction; Product degradation; Loss during work-up/purification | Ensure complete reaction by TLC; Use milder work-up conditions; Optimize purification method. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
DMF and DMSO are aprotic polar solvents that can facilitate the absorption of chemicals through the skin. Handle with care.
-
Halogenated aromatic compounds can be irritants and toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The nucleophilic aromatic substitution on this compound is a valuable reaction for the synthesis of highly functionalized aromatic compounds. A thorough understanding of the electronic effects of the substituents and the principles of the SNAr mechanism allows for the prediction of the reaction's regioselectivity. The provided protocol serves as a robust starting point for researchers to explore the reactivity of this substrate with a variety of nucleophiles, contributing to the development of new chemical entities in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. d-nb.info [d-nb.info]
- 5. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Monitoring Reactions with Methyl 2-amino-5-bromo-3-iodobenzoate
For researchers, medicinal chemists, and process development scientists, the ability to accurately monitor the progress of chemical reactions in real-time is paramount for optimizing yields, minimizing impurities, and ensuring process safety and reproducibility. This guide provides a comprehensive overview of analytical methodologies for monitoring reactions involving Methyl 2-amino-5-bromo-3-iodobenzoate, a key halogenated building block in pharmaceutical and materials science. The heavily substituted nature of this aromatic amine presents unique analytical challenges and opportunities, which will be addressed herein with expertly crafted, field-proven protocols.
Introduction: The Analytical Imperative
This compound (C₈H₇BrINO₂) is a valuable intermediate due to its multiple reactive sites, allowing for diverse synthetic transformations.[1] Monitoring its consumption and the formation of products during a reaction is critical for several reasons:
-
Kinetic Understanding: Elucidating reaction kinetics to understand mechanisms and identify rate-limiting steps.[2]
-
Endpoint Determination: Precisely identifying the point of complete reactant consumption to prevent over-reaction and byproduct formation.
-
Impurity Profiling: Detecting and quantifying the formation of side products in real-time.
-
Process Optimization: Enabling rapid adjustments to reaction parameters such as temperature, catalyst loading, or reagent addition rate to improve efficiency and yield.[3]
This document details four primary analytical techniques suitable for monitoring reactions with this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC). The choice of method depends on the specific reaction conditions, the required level of quantitative accuracy, and the available instrumentation.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is a cornerstone technique for monitoring the purity and concentration of non-volatile and thermally labile compounds like this compound.[5] Its high resolution and sensitivity make it ideal for separating complex reaction mixtures.[6][7]
Causality of Method Design
A reversed-phase HPLC method is the logical choice for this analyte. The nonpolar C18 stationary phase will interact with the aromatic ring of the molecule, while a polar mobile phase will elute the components. The presence of multiple halogens increases the hydrophobicity, leading to good retention and separation from more polar starting materials or byproducts. UV detection is highly suitable due to the strong chromophore of the substituted benzene ring.
Experimental Protocol: Reversed-Phase HPLC
Objective: To quantify the consumption of this compound and the formation of products over time.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). For improved peak shape, 0.1% formic acid can be added to both solvents. The optimal ratio should be determined empirically.
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected reaction range (e.g., 1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of cold mobile phase to stop the reaction and prevent further changes.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan the UV spectrum of the starting material to determine the wavelength of maximum absorbance (λmax), likely around 254 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in each reaction sample by comparing its peak area to the calibration curve.
-
System Suitability:
-
Tailing Factor: Should be between 0.8 and 1.5 for the analyte peak.
-
Theoretical Plates: >2000 for the column.
-
Repeatability: Relative standard deviation (RSD) of <2% for six replicate injections of a standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives and Impurity Identification
While this compound itself has a relatively high boiling point, GC-MS can be an invaluable tool, particularly if the reaction products are more volatile or if derivatization is employed.[8] The mass spectrometer provides definitive identification of reactants, products, and unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[1]
Causality of Method Design
The primary amine group of the analyte can cause peak tailing on standard non-polar GC columns. Derivatization, for instance, by silylation, can mitigate this issue by reducing the polarity of the amine.[9] This also increases the volatility of the compound, making it more amenable to GC analysis. Electron Ionization (EI) is a standard ionization technique that will produce a characteristic fragmentation pattern, aiding in structural elucidation.
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify reaction components, especially when dealing with complex mixtures or unknown byproducts.
Instrumentation:
-
Gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass spectrometer detector.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
-
Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate).
Procedure:
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot from the reaction mixture and quench as described for HPLC.
-
Evaporate the solvent from a known volume of the quenched sample under a stream of nitrogen.
-
To the dry residue, add 100 µL of anhydrous solvent and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to a reference library or by interpreting the fragmentation patterns.
-
Quantification can be achieved by creating a calibration curve using a derivatized reference standard.
-
Expected Mass Spectrum: The mass spectrum of the underivatized this compound would show a molecular ion peak at m/z 354.9.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The In-Situ and Structural Insight Tool
NMR spectroscopy offers the powerful advantage of being non-destructive and can be used for in-situ reaction monitoring, providing real-time kinetic and structural information without the need for sample workup.[3][10] This is particularly useful for sensitive or air-unstable reactions.[2]
Causality of Method Design
By monitoring the disappearance of proton signals specific to this compound and the appearance of new signals corresponding to the product, a direct measure of the reaction progress can be obtained.[11][12] The chemical shifts of the aromatic protons and the methyl ester protons are distinct and can be easily tracked.
Experimental Protocol: ¹H NMR Reaction Monitoring
Objective: To obtain real-time kinetic data and structural information on reaction intermediates and products.
Instrumentation:
-
Benchtop or high-field NMR spectrometer.
-
NMR tubes.
Procedure:
-
Setup:
-
The reaction is typically run in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) directly in an NMR tube.
-
Alternatively, for reactions in non-deuterated solvents, a coaxial insert containing a deuterated solvent can be used for locking.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) of the starting material and any other reagents.
-
Initiate the reaction (e.g., by adding a catalyst or heating).
-
Acquire spectra at regular intervals throughout the course of the reaction.
-
-
Data Analysis:
-
Identify characteristic peaks for the starting material and product(s). For this compound, the aromatic protons and the methyl ester protons will be key reporters. The amine protons may appear as a broad signal.[13]
-
Integrate the area of a non-overlapping peak for the starting material and a non-overlapping peak for the product in each spectrum.
-
The relative ratio of these integrals over time provides the reaction profile.
-
Quantitative Data Summary
| Compound | ¹H NMR Signal (Exemplary) |
| This compound | Aromatic Protons, -OCH₃ |
| Product | Appearance of new signals |
Thin-Layer Chromatography (TLC): Rapid, Qualitative Reaction Screening
TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring reaction progress.[14] It is excellent for quickly determining if the starting material has been consumed and for visualizing the formation of products and byproducts.
Causality of Method Design
The polarity of the analyte and its potential products will determine their mobility on the TLC plate. A solvent system of intermediate polarity, such as a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is a good starting point.[15] The amine group may cause streaking on silica plates; adding a small amount of a basic modifier like triethylamine to the mobile phase can improve the spot shape.
Experimental Protocol: TLC Analysis
Objective: To quickly and qualitatively assess the status of a reaction.
Materials:
-
Silica gel TLC plates (e.g., with UV254 indicator).
-
TLC developing chamber.
-
Spotting capillaries.
-
UV lamp.
Procedure:
-
Solvent System Selection: A good starting point for a solvent system is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). The ratio can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).[16]
-
Plate Preparation:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark lanes for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
-
Spotting:
-
Dissolve a small amount of the starting material in a suitable solvent.
-
At various time points, take a small aliquot of the reaction mixture.
-
Using a capillary, spot each sample onto its designated lane on the baseline.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. The compounds will appear as dark spots on a fluorescent background.
-
Additional visualization can be achieved using stains like potassium permanganate if the compounds are not UV-active.
-
Interpretation:
-
The disappearance of the starting material spot in the RM lane indicates the reaction is progressing.
-
The appearance of new spots indicates product formation.
-
The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
Visualization of Analytical Workflow
Caption: Workflow for monitoring reactions with this compound.
Conclusion
The successful synthesis and development of processes involving this compound rely on robust analytical monitoring. This guide provides a suite of validated starting points for HPLC, GC-MS, NMR, and TLC analysis. By understanding the causality behind method selection and meticulously following these protocols, researchers can gain deep insights into their chemical transformations, leading to improved outcomes and accelerated discovery. It is imperative to adapt and optimize these methods for the specific reaction matrix to ensure the highest quality data.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Reaction Monitoring | Bruker [bruker.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently execute this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently reported and reliable method is the direct electrophilic iodination of Methyl 2-amino-5-bromobenzoate. This is typically achieved using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like concentrated acetic acid.[1] This method offers good yields and regioselectivity due to the directing effects of the amino and bromo substituents on the aromatic ring.
Q2: Why is N-iodosuccinimide (NIS) preferred as the iodinating agent?
A2: N-iodosuccinimide is a mild and effective electrophilic iodinating agent.[2] It is favored over molecular iodine (I₂) in many cases because it can provide a more controlled release of the electrophilic iodine species, potentially reducing the formation of side products. Additionally, the succinimide byproduct is generally easy to remove during workup. Other reagents like iodine monochloride (ICl) can also be used, but may be more aggressive and less selective.
Q3: What is the role of acetic acid in the reaction?
A3: Acetic acid serves as a solvent that can dissolve the starting material, Methyl 2-amino-5-bromobenzoate. It also acts as a protic medium that can facilitate the reaction. In some electrophilic aromatic substitution reactions, an acidic medium can enhance the electrophilicity of the iodinating agent.
Q4: Are there alternative synthetic routes to this compound?
A4: While direct iodination is common, another potential, albeit more complex, route could involve a Sandmeyer reaction.[3][4][5] This would start from a different precursor, such as 2,5-dibromo-3-nitrobenzoic acid. The synthesis would involve reduction of the nitro group to an amine, followed by diazotization and subsequent displacement of the diazonium group with iodide.[6][7] However, for this specific molecule, direct iodination of the readily available Methyl 2-amino-5-bromobenzoate is more straightforward.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Halogenated organic compounds and reagents like NIS should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Acetic acid is corrosive and should be handled with care. Quenching of the reaction, especially if excess iodinating agent is present, should be done cautiously.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive or Degraded Reagents | - N-Iodosuccinimide (NIS): NIS can degrade over time, especially if exposed to light or moisture. Use freshly opened or properly stored NIS. Its color should be off-white to light pink; a dark brown color may indicate decomposition. - Starting Material Purity: Ensure the Methyl 2-amino-5-bromobenzoate is of high purity. Impurities can interfere with the reaction. |
| Incomplete Reaction | - Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1] - Temperature: While the reaction is often run at room temperature, gentle heating (e.g., 40-50 °C) could potentially increase the reaction rate. However, be cautious as higher temperatures can also lead to side product formation. |
| Suboptimal Reaction Conditions | - Solvent Quality: Use concentrated (glacial) acetic acid. The presence of water can affect the reactivity of the iodinating agent. |
| Workup Issues | - Product Loss During Extraction: Ensure proper phase separation during the ethyl acetate extraction. Emulsions can sometimes form; adding brine can help break them. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1] |
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Di-iodination or Isomer Formation | - Stoichiometry of NIS: Use a slight excess of NIS (e.g., 1.1 equivalents) to ensure complete conversion of the starting material without promoting di-iodination. A large excess of NIS should be avoided. - Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) may improve regioselectivity and reduce the formation of unwanted isomers. |
| Degradation of Starting Material or Product | - Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to degradation. Optimize the reaction time by monitoring with TLC. |
| Presence of Impurities | - Purification of Starting Material: If the starting material contains reactive impurities, purify it before use (e.g., by recrystallization). |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
N-Iodosuccinimide (NIS)
-
Concentrated Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-amino-5-bromobenzoate (1.0 equivalent) in concentrated acetic acid.
-
To this solution, add N-iodosuccinimide (1.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically after 12-24 hours), pour the reaction mixture into a beaker containing a mixture of ice and saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Visualizing the Synthesis and Troubleshooting
Reaction Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with Methyl 2-amino-5-bromo-3-iodobenzoate
<
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting for low reactivity encountered in cross-coupling reactions with the challenging substrate, Methyl 2-amino-5-bromo-3-iodobenzoate. As a multi-halogenated and electronically complex arene, this substrate presents unique hurdles that require a nuanced approach to reaction optimization. This guide offers a structured, question-and-answer-based framework to diagnose and resolve common issues, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cross-coupling reaction with this compound is failing or showing very low conversion. Where should I start my investigation?
A1: Low reactivity with this substrate often stems from a combination of its electronic properties and the inherent challenges of palladium-catalyzed cross-coupling reactions. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Purity and Integrity: Ensure all reagents, including the substrate, coupling partner, catalyst, ligand, base, and solvent, are of high purity and have been stored under appropriate conditions (e.g., inert atmosphere for phosphine ligands).[1] Trace impurities can act as catalyst poisons.[2]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] Confirm that your reaction setup was properly degassed (e.g., via three evacuate/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.[3]
-
Reaction Monitoring: If possible, monitor the reaction progress using techniques like TLC, GC-MS, or HPLC-MS to distinguish between a slow reaction and complete catalyst deactivation.[4][5][6]
.
Troubleshooting Flowchart for Low Reactivity
Caption: A troubleshooting decision tree for low reactivity.
Q2: I am observing coupling at the iodine position, but not at the bromine. How can I promote reactivity at the C-Br bond?
A2: This is expected behavior due to the difference in bond dissociation energies (C-I < C-Br). Oxidative addition of the palladium catalyst to the C-I bond is significantly faster.[7][8] To achieve selective or sequential coupling at the C-Br bond, consider the following strategies:
-
Sequential Coupling: The most reliable approach is a stepwise functionalization. First, perform the coupling at the more reactive C-I position under milder conditions. After purification of the mono-coupled product, you can then proceed with the second coupling at the C-Br position, which will likely require more forcing conditions (higher temperature, stronger base, more active catalyst system).[9]
-
Ligand and Catalyst Choice for C-Br Coupling: For the second, more challenging C-Br coupling, standard catalysts like Pd(PPh₃)₄ may be insufficient. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary.[3][10][11] These ligands promote the more difficult oxidative addition step at the C-Br bond.[3][11]
-
Elevated Temperatures: The C-Br bond activation will almost certainly require higher temperatures than the C-I coupling. A temperature screen from 80°C to 120°C is recommended. Microwave irradiation can also be an effective method for accelerating these more difficult couplings.[12]
| Halogen | Relative Reactivity in Oxidative Addition | Typical Conditions for Coupling |
| I | Highest | Room temperature to 80°C |
| Br | Intermediate | 60°C to 110°C |
| Cl | Lowest | >100°C, often requires specialized catalysts |
Q3: My reaction is sluggish, and I suspect catalyst inhibition or deactivation. What are the potential causes related to my specific substrate?
A3: The structure of this compound contains functional groups that can potentially interfere with the catalytic cycle.
-
Chelation by the Amino and Ester Groups: The ortho-amino and ester groups can act as bidentate ligands, coordinating to the palladium center and forming stable, catalytically inactive complexes.[13] This is a common mode of catalyst poisoning.
-
Catalyst Poisoning by Iodide: While the C-I bond is reactive, the iodide anion generated after oxidative addition can act as a bridging ligand, forming inactive palladium dimers.[7] It can also compete with other ligands for coordination sites on the palladium, slowing down the catalytic cycle.[7][14]
-
Solution: Using a ligand with strong binding affinity for palladium can help mitigate this. Additionally, ensuring efficient transmetalation by optimizing the base and solvent can help move the catalytic cycle forward.
-
.
Catalytic Cycle and Potential Inhibition Points
Caption: The palladium catalytic cycle with potential inhibition points.
Q4: I'm observing significant dehalogenation of my starting material. How can I prevent this side reaction?
A4: Dehalogenation, where the halogen is replaced by a hydrogen, is a common side reaction, especially with electron-rich arenes and highly active catalysts.[15] The likely source of the hydride is the solvent or base.
Mitigation Strategies:
-
Solvent Choice: Avoid alcoholic solvents (e.g., methanol, ethanol) which can be oxidized by the palladium complex to generate hydride species.[15] Aprotic solvents like dioxane, THF, or toluene are generally preferred.
-
Base Selection: Some amine bases can also be a source of hydrides.[7] Consider using inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Ligand Optimization: The choice of ligand can influence the relative rates of reductive elimination (the desired pathway) versus the dehalogenation pathway. Screening different ligands may be necessary to find one that favors product formation.[15]
Q5: What is a good starting point for a general cross-coupling protocol with this substrate, and what should I screen first?
A5: A robust starting point is crucial for successful optimization. The following protocol is a good baseline for a Suzuki-Miyaura coupling, which is a versatile and widely used reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (1-5 mol%), and the ligand (1.1-1.2 equiv relative to Pd).[3]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring and monitor by an appropriate analytical technique.[3]
Recommended Screening Parameters:
If initial attempts yield poor results, a systematic screen of key parameters is the most efficient path to a successful reaction.
| Parameter | Initial Conditions | Screening Suggestions | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / SPhos | Pd(OAc)₂, PdCl₂(dppf), XPhos, RuPhos, P(t-Bu)₃ | The ligand is critical for facilitating oxidative addition and preventing catalyst deactivation.[3][11] |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃, KF | Base strength and solubility are crucial for the transmetalation step.[3] |
| Solvent | Dioxane/H₂O (10:1) | Toluene/H₂O, THF, DMF | The solvent system affects solubility and can influence the rates of the catalytic steps.[1] |
| Temperature | 80 °C | 60 °C to 110 °C | Higher temperatures may be needed for less reactive C-Br bonds.[12] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stepwise Multiple Halogenation Coupling Reaction Strategies-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Products in Reactions of Methyl 2-amino-5-bromo-3-iodobenzoate
Welcome to the technical support center for navigating the complexities of reactions involving Methyl 2-amino-5-bromo-3-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile dihalogenated aniline derivative in their synthetic workflows. Here, we will delve into the common side reactions encountered, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the selectivity and yield of your desired transformations.
Introduction: The Challenge of Selectivity
This compound is a valuable building block, featuring two distinct halogen atoms that offer orthogonal reactivity in various cross-coupling reactions. The electron-donating amino group and the electron-withdrawing methyl ester further modulate the reactivity of the aryl ring. However, this nuanced substitution pattern can also lead to a range of undesired side products, complicating reaction outcomes and purification processes. This guide provides a systematic approach to identifying and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: I am performing a Suzuki-Miyaura coupling targeting the iodide position, but I'm observing significant amounts of a deiodinated, brominated starting material. What is happening?
A1: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1] The catalytic cycle is being intercepted by a hydride source, leading to the replacement of the iodine with a hydrogen atom. The greater reactivity of the C-I bond compared to the C-Br bond makes the iodo position more susceptible to both the desired coupling and this undesired reduction.[2][3]
Q2: My LC-MS analysis shows a product with a mass corresponding to the homocoupling of my boronic acid. Why is this occurring?
A2: Homocoupling of boronic acids is a well-documented side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or Pd(II) species.[4][5][6][7] This side reaction can become particularly significant with electron-deficient arylboronic acids.[4][5][8] Rigorous degassing of your reaction mixture and the use of a high-quality palladium(0) precatalyst can help minimize this byproduct.
Q3: I am attempting a Sonogashira coupling and see a significant amount of a symmetrical diyne byproduct. What is the cause?
A3: This is likely due to Glaser coupling, a copper-mediated homocoupling of terminal alkynes.[9] This side reaction is particularly prevalent when a copper co-catalyst is used and is promoted by the presence of oxygen.[9]
Q4: In my Buchwald-Hartwig amination, I am observing the formation of a hydrodehalogenated arene. What is the mechanism of this side reaction?
A4: Similar to other cross-coupling reactions, hydrodehalogenation can occur. In the context of Buchwald-Hartwig amination, an unproductive side reaction can compete with the desired reductive elimination. This involves the amide undergoing beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[10]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and solving common issues encountered during reactions with this compound.
Issue 1: Pervasive Dehalogenation (Hydrodehalogenation)
The replacement of a halogen atom with hydrogen is a frequent and frustrating side reaction. The general reactivity order for oxidative addition to palladium(0) is I > Br > Cl, which means the C-I bond in your substrate is the most susceptible to both the desired coupling and undesired dehalogenation.[11]
Root Causes & Mechanistic Insights
-
Hydride Source: The palladium complex, after oxidative addition, can acquire a hydride ligand from various sources within the reaction mixture, such as amine bases, alcoholic solvents, or even water.[12] This is followed by reductive elimination of the dehalogenated product.
-
Catalyst Activity: Highly active catalyst systems can sometimes favor this reductive pathway, especially with electron-rich aryl halides.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for dehalogenation.
Issue 2: Formation of Homocoupling Products
A. Boronic Acid Homocoupling (Suzuki-Miyaura)
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common issue.
Root Causes & Mechanistic Insights
-
Oxidative Homocoupling: The presence of molecular oxygen can lead to the formation of a Pd-peroxo species, which facilitates the oxidative homocoupling of the boronic acid.[5]
-
Pd(II)-Mediated Pathway: The reaction can also be mediated by Pd(II) species, which can react with the boronic acid to form a symmetrical biaryl and Pd(0).[6]
Mitigation Strategies
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | To remove dissolved oxygen that promotes oxidative homocoupling. | Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(0) Precatalysts | To minimize the presence of Pd(II) at the start of the reaction. | Utilize well-defined Pd(0) precatalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate ligand. |
| Addition of a Reducing Agent | To reduce any Pd(II) species to the active Pd(0) state. | Consider the addition of a mild reducing agent, such as potassium formate.[6] |
| Control Stoichiometry | To favor the cross-coupling pathway. | Use a slight excess of the aryl halide relative to the boronic acid. |
B. Alkyne Homocoupling (Sonogashira)
The formation of a symmetrical diyne (Glaser coupling) is a primary side reaction in Sonogashira couplings.
Root Causes & Mechanistic Insights
-
Copper-Catalyzed Oxidation: The copper(I) co-catalyst is oxidized by oxygen to copper(II), which then promotes the oxidative homocoupling of the terminal alkyne.
Mitigation Strategies
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen.[9]
-
Copper-Free Conditions: If homocoupling persists, consider switching to a copper-free Sonogashira protocol. Several efficient methods have been developed that rely solely on a palladium catalyst and an appropriate ligand/base system.[13]
-
Reduce Copper Loading: Minimizing the amount of the copper co-catalyst can sometimes suppress the Glaser coupling.
Issue 3: Lack of Regioselectivity
While the C-I bond is significantly more reactive than the C-Br bond in most cross-coupling reactions, a lack of selectivity can sometimes be observed, leading to a mixture of products.[14]
Root Causes & Mechanistic Insights
-
High Temperatures and Prolonged Reaction Times: These conditions can provide enough energy to overcome the activation barrier for the oxidative addition to the C-Br bond.
-
Highly Reactive Catalyst Systems: Certain very active catalyst systems might exhibit reduced selectivity.
Experimental Protocol for Enhancing Regioselectivity in Sonogashira Coupling
This protocol is designed to favor coupling at the more reactive iodide position.
-
Reagent Preparation:
-
Ensure this compound is pure.
-
Use anhydrous, degassed solvents (e.g., THF, Dioxane).
-
Use a degassed amine base (e.g., Triethylamine, DI PEA).
-
-
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent and then the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Reaction Execution:
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Maintain the reaction at room temperature and monitor its progress closely using TLC or LC-MS.
-
Aim to stop the reaction as soon as the starting material is consumed to avoid over-reaction at the bromine site.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
preventing dehalogenation of Methyl 2-amino-5-bromo-3-iodobenzoate during reactions
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing dehalogenation of Methyl 2-amino-5-bromo-3-iodobenzoate during synthetic reactions. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you maximize the yield of your target molecule while minimizing unwanted side products.
Introduction: The Synthetic Utility and Challenge of a Polyhalogenated Building Block
This compound (CAS: 289039-83-4) is a valuable building block in medicinal chemistry and materials science.[1][2][3][4] Its utility stems from the differential reactivity of its two halogen substituents, iodine and bromine. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond due to its lower bond dissociation energy.[5][6] This allows for site-selective functionalization, where the iodine can be replaced in a first coupling reaction, leaving the bromine available for a subsequent, different transformation.[2]
However, a common and frustrating side reaction is dehalogenation, where either the iodine or bromine atom is prematurely replaced by a hydrogen atom. This unwanted reaction reduces the yield of the desired product and complicates purification. This guide is designed to help you understand the root causes of dehalogenation and implement effective strategies to suppress it.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: Why is the C-I bond more reactive than the C-Br bond in cross-coupling reactions?
A: The reactivity of aryl halides in the rate-determining oxidative addition step of the palladium catalytic cycle follows the general trend: I > Br > Cl >> F.[5] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the weakest among the halogens (after fluorine), making it the most susceptible to cleavage by the Pd(0) catalyst. This inherent difference in reactivity is the cornerstone of its use in selective, sequential cross-coupling strategies.
Q2: What is hydrodehalogenation and what are its primary causes?
A: Hydrodehalogenation (or simply dehalogenation) is a side reaction in which a C-X bond is cleaved and replaced by a C-H bond. In the context of palladium-catalyzed cross-coupling, after the initial oxidative addition of the aryl halide to the Pd(0) catalyst to form an Ar-Pd(II)-X intermediate, this complex is supposed to react with the coupling partner (transmetalation). However, if this productive pathway is slow, the intermediate can react with a hydride source in the reaction mixture. This leads to the formation of the dehalogenated arene and regenerates a Pd(II) species that may or may not re-enter the catalytic cycle efficiently. Potential hydride sources are a key culprit and can include:
-
Solvents: Protic solvents like alcohols or even residual water can be hydride sources.[7] Some aprotic solvents like DMF can also decompose under basic conditions to generate hydride species.[8][9]
-
Bases: Certain bases, particularly strong alkoxides or those containing β-hydrides, can generate palladium-hydride (Pd-H) species, which are potent agents for dehalogenation.
-
Reagents: Impurities in the organometallic coupling partner (e.g., boronic acid) can sometimes contribute.
Section 2: Troubleshooting Guide - A Parameter-by-Parameter Approach
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Q3: I am observing significant dehalogenation at the iodine position (formation of Methyl 2-amino-5-bromobenzoate). How can I fix this?
A: This is the most common issue and indicates that the rate of dehalogenation is competitive with the rate of your desired cross-coupling reaction. The goal is to accelerate the productive catalytic cycle.
-
Optimize Your Base: This is the most critical parameter. Strong bases like sodium tert-butoxide (NaOtBu) or other alkoxides are often too harsh.
-
Recommendation: Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent choices that minimize dehalogenation.[10]
-
-
Re-evaluate Your Ligand: The ligand stabilizes the palladium center and modulates its reactivity. An inappropriate ligand can fail to promote the desired reductive elimination over the dehalogenation pathway.[10]
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky N-heterocyclic carbene (NHC) ligands are highly effective.[10][11] These ligands accelerate the rate of reductive elimination, which is the final, product-forming step of the cycle, thereby outcompeting the dehalogenation side reaction.
-
-
Change Your Solvent: Your solvent should be anhydrous and aprotic.
-
Check Your Coupling Partner: A slow transmetalation step can leave the Ar-Pd(II)-I intermediate lingering, giving it time to find a hydride source and undergo dehalogenation.[10]
-
Recommendation: Use a high-purity, reactive coupling partner. For Suzuki reactions, ensure your boronic acid is not degraded (protodeboronation is a common issue). Using potassium aryltrifluoroborate salts can sometimes increase stability and reactivity.[12] For Sonogashira couplings, ensure the terminal alkyne is pure.
-
Q4: My reaction is sluggish, and increasing the temperature leads to more dehalogenation. What should I do?
A: This is a classic dilemma. While heat can increase the rate of the desired oxidative addition, it often accelerates decomposition and dehalogenation pathways even more.
-
Use a More Active Catalyst System: Instead of increasing temperature, use a catalyst system that is more active at a lower temperature.
-
Recommendation: Use a palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts) that readily forms the active Pd(0) species. These systems are often highly efficient even at room temperature or with gentle heating (40-60 °C). For Sonogashira couplings, ensure your Cu(I) co-catalyst is fresh, or consider a copper-free protocol.[13]
-
-
Microwave Irradiation: Microwave heating can rapidly accelerate slow reactions, sometimes minimizing the time available for side reactions to occur.[9][11] However, careful optimization of temperature and time is required.
Q5: I am trying to perform a reaction at the C-Br bond after successfully functionalizing the C-I position, but I am getting debromination. Why?
A: The C-Br bond is less reactive and requires more forcing conditions (higher temperature, more active catalyst) to undergo oxidative addition.[5] These very conditions are also more likely to cause dehalogenation. The electronic and steric environment of the molecule has also changed after the first reaction, which can influence the outcome.
-
Highly Active, Specialized Catalysts: Standard Pd(PPh₃)₄ may not be sufficient.
-
Recommendation: This is where highly active catalyst systems are essential. Use bulky, electron-rich ligands like those from the Buchwald or Fu labs (e.g., tBu₃P).[14] These are specifically designed to activate less reactive C-Br (and even C-Cl) bonds.
-
-
Careful Base and Solvent Selection: The principles from Q3 still apply but are even more critical here.
-
Recommendation: Stick to weak inorganic bases (K₃PO₄, Cs₂CO₃) and rigorously dry, aprotic solvents.
-
-
Protecting Groups: The free amine (-NH₂) group can sometimes coordinate to the palladium center and interfere with catalysis.
-
Recommendation: Consider protecting the amine (e.g., with a Boc group). While this adds steps, it can sometimes prevent catalyst inhibition and reduce side reactions. Note that some protecting groups may not be stable to the coupling conditions.[15]
-
Section 3: Data Summaries & Visualizations
Table 1: Influence of Reaction Parameters on Dehalogenation
| Parameter | Favorable for Cross-Coupling | Promotes Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich phosphines (SPhos, XPhos) or NHCs.[10][11] | Less bulky, electron-poor ligands (e.g., PPh₃ under harsh conditions). | Bulky, electron-rich ligands accelerate reductive elimination, the product-forming step, outcompeting dehalogenation. |
| Base | Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).[10] | Strong bases, especially alkoxides (NaOtBu, KOtBu). | Strong bases can act as or generate hydride sources, directly causing dehalogenation. |
| Solvent | Anhydrous, aprotic solvents (Dioxane, Toluene, THF).[9][10] | Protic solvents (alcohols, water) or DMF at high temperatures.[7][9] | Protic solvents are direct hydride/proton sources. DMF can decompose to form hydride species. |
| Temperature | Lowest effective temperature. | High temperatures (>100 °C). | High temperatures can accelerate catalyst decomposition and side reactions at a faster rate than the desired coupling. |
Diagrams: Visualizing the Process
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting.
References
- 1. This compound | Call Wychem 01440 820338 [wychem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 289039-83-4 [m.chemicalbook.com]
- 4. 289039-83-4|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-amino-5-bromo-3-iodobenzoate (CAS: 289039-83-4). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block, the purity and yield of this compound are paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Baseline Synthesis Protocol: Electrophilic Iodination
The most direct and widely reported method for synthesizing this compound is the electrophilic iodination of its precursor, Methyl 2-amino-5-bromobenzoate.[1] The amino group is a strong activating group that directs electrophiles to the ortho and para positions. Since the para position is blocked by the bromine atom, the iodination occurs regioselectively at the ortho position (C3).
Experimental Protocol
The following protocol is adapted from established literature procedures.[1]
Step 1: Reaction Setup
-
In a suitable reaction vessel, dissolve Methyl 2-amino-5-bromobenzoate (1.0 equiv.) in glacial acetic acid.
-
Stir the solution at room temperature (approx. 20-25°C) until the starting material is fully dissolved.
Step 2: Reagent Addition
-
To the stirred solution, add N-Iodosuccinimide (NIS) in one portion. A slight excess is recommended to drive the reaction to completion.
-
Seal the vessel and allow the reaction to stir at room temperature.
Step 3: Reaction Monitoring & Work-up
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 17-24 hours).[1]
-
Upon completion, carefully pour the reaction mixture into a beaker containing a stirred slurry of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the acetic acid and quenches any unreacted NIS.
-
Extract the aqueous mixture with ethyl acetate (EtOAc) two to three times.
-
Combine the organic layers and wash with saturated brine to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to afford the final product as a light brown solid.[1]
Reaction Parameters at a Glance
| Parameter | Recommended Condition | Rationale |
| Starting Material | Methyl 2-amino-5-bromobenzoate | Precursor with the correct substitution pattern.[2][3] |
| Iodinating Agent | N-Iodosuccinimide (NIS) | A mild and effective electrophilic iodine source.[1] |
| Stoichiometry | 1.1 equivalents of NIS | A slight excess helps ensure complete conversion of the starting material. |
| Solvent | Glacial Acetic Acid | Provides an acidic medium that enhances the electrophilicity of iodine from NIS and is a good solvent for the starting material.[1] |
| Temperature | Room Temperature (~20°C) | Sufficient for the reaction to proceed without promoting side reactions.[1] |
| Reaction Time | 17-24 hours | Typical duration for achieving high conversion at room temperature.[1] |
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q: My reaction yield is significantly lower than the reported 82%. What are the common causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction: The most frequent cause is an incomplete reaction. Verify that the starting material has been fully consumed via TLC or HPLC analysis. If not, see the troubleshooting point below regarding unreacted starting material.
-
Reagent Quality: N-Iodosuccinimide (NIS) can decompose over time, especially if exposed to light or moisture. Use a fresh bottle of NIS or test the activity of your current stock. The starting material, Methyl 2-amino-5-bromobenzoate, should also be of high purity (≥96%).
-
Inefficient Extraction: The product has some polarity. Ensure you are performing a sufficient number of extractions (at least 3x) with an adequate volume of ethyl acetate to fully recover the product from the aqueous layer.
-
Premature Precipitation: During the quench with sodium bicarbonate, ensure vigorous stirring. If the product precipitates out of the aqueous phase before extraction, it can become trapped, leading to lower recovery. If this happens, add more ethyl acetate to dissolve the precipitate before separating the layers.
-
Loss During Purification: If you are purifying by column chromatography, ensure the chosen solvent system provides good separation between the product and impurities to avoid losing product in mixed fractions. For recrystallization, avoid using an excessive amount of solvent, as this will reduce recovery.
Q: I'm observing a significant amount of unreacted starting material even after 17-24 hours. What should I do?
A: This indicates a stalled or sluggish reaction. Consider these corrective actions:
-
Increase NIS Stoichiometry: The 1.1 equivalents of NIS is a guideline. If your starting material is not of the highest purity or your NIS has slightly degraded, this may not be enough. Increase the amount of NIS to 1.2 equivalents.
-
Extend Reaction Time: Some batches may require longer reaction times. Continue to monitor the reaction for another 12-24 hours.
-
Slightly Increase Temperature: While the reaction proceeds well at room temperature, gently warming the reaction to 30-40°C can increase the rate. However, be cautious, as higher temperatures can sometimes lead to the formation of side products. Monitor carefully by TLC.
-
Check Solvent Quality: Ensure you are using glacial acetic acid, as the presence of water can interfere with the reaction.
Q: My final product is a dark, oily residue instead of the expected light brown solid. How can I improve the workup and purification?
A: An oily or dark product points to the presence of impurities, residual solvent, or decomposition.
-
Thorough Quenching and Washing: The dark color can be due to residual iodine. Ensure the quench with sodium bicarbonate is complete. You can add a small amount of a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) during the workup to neutralize any remaining iodine, which will decolorize the solution.
-
Complete Removal of Acetic Acid: Residual acetic acid can prevent crystallization. Be thorough when washing with sodium bicarbonate solution. Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic.
-
Effective Drying: Ensure your concentrated crude product is completely dry. Co-evaporating with a solvent like toluene can help remove final traces of acetic acid or water (azeotropic removal).
-
Purification Strategy: If the crude product is an oil, direct recrystallization may be difficult. In this case, purification by flash column chromatography is the best approach. Use a gradient elution system, for example, starting with 5% ethyl acetate in hexanes and gradually increasing the polarity.
Q: TLC/LC-MS analysis shows multiple spots/peaks close to my product. What are these likely impurities and how can I avoid them?
A: The most common impurities are unreacted starting material and potential side products.
-
Unreacted Starting Material: This is the most likely impurity if the reaction has not gone to completion. Its presence can be minimized by following the advice in the points above (e.g., increasing reaction time or NIS stoichiometry).
-
Di-iodinated Product: While the regioselectivity is generally good, trace amounts of a di-iodinated product (Methyl 2-amino-5-bromo-3,X-diiodobenzoate) could form, especially if a large excess of NIS is used. Strictly control the stoichiometry of NIS to 1.1-1.2 equivalents.
-
Impurities from Starting Material: The quality of your starting material is critical. Analyze the Methyl 2-amino-5-bromobenzoate by HPLC or GC-MS before starting to ensure it is free from significant impurities that could carry through the reaction.[4]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the iodination reaction with N-Iodosuccinimide (NIS)?
A: The reaction is a classic electrophilic aromatic substitution. The key steps are:
-
Activation of Iodine: The acetic acid solvent protonates the nitrogen atom of NIS. This withdrawal of electron density makes the attached iodine atom more electrophilic (developing a partial positive charge, Iᵟ⁺).
-
Nucleophilic Attack: The electron-rich aromatic ring of Methyl 2-amino-5-bromobenzoate acts as a nucleophile. The pi electrons of the ring attack the electrophilic iodine atom. The amino group strongly directs this attack to the ortho position (C3).
-
Rearomatization: A resonance-stabilized intermediate (a sigma complex or arenium ion) is formed. The succinimide anion or another base removes a proton from the C3 carbon, restoring the aromaticity of the ring and yielding the final iodinated product.
Iodination Mechanism Diagram
Caption: Simplified mechanism of electrophilic iodination using NIS.
Q: Are there alternative iodinating agents or solvent systems for this transformation?
A: Yes, while NIS in acetic acid is a robust method, other systems can be employed.
-
Iodine Monochloride (ICl): A powerful electrophilic iodinating agent. It is highly reactive and must be handled with care, but can often lead to shorter reaction times.
-
Molecular Iodine (I₂) with an Oxidant: A combination of I₂ with an oxidizing agent like hydrogen peroxide (H₂O₂) or silver sulfate can generate an electrophilic iodine species in situ.[5] This can be a more economical but potentially less clean method.
-
Alternative Solvents: Dichloromethane (DCM) or acetonitrile could be used as solvents, but the reaction rate may be slower compared to acetic acid, which actively participates in activating the NIS.
Q: What are the critical safety precautions to take during this synthesis?
A: Standard laboratory safety protocols should always be followed. Specific hazards include:
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N-Iodosuccinimide (NIS): An irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Ethyl Acetate & Hexanes: Highly flammable solvents. Ensure there are no ignition sources nearby during extraction and purification steps.
-
Quenching: The neutralization of acetic acid with sodium bicarbonate is an acid-base reaction that releases carbon dioxide (CO₂) gas. Perform the quench slowly and in a large, open beaker to avoid excessive foaming and pressure buildup.
Q: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method.
-
Setup: Use silica gel TLC plates. A good mobile phase (eluent) is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 ratio).
-
Procedure: At regular intervals (e.g., every 2-4 hours), take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on the TLC plate. Also spot the starting material as a reference.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The starting material and product are both UV active.
-
Interpretation: The product, this compound, is more non-polar than the starting material due to the replacement of a hydrogen with a large, non-polar iodine atom. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting material spot. The reaction is complete when the starting material spot is no longer visible.
Analytical Methods for Quality Control
Proper characterization of the starting material and final product is essential. Techniques like HPLC, GC-MS, and NMR should be used to confirm identity and purity.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for assessing the purity of the final product and for monitoring reaction progress.[4] A typical reversed-phase method can be used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30, v/v) with 0.1% Formic Acid or Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | 30°C |
Note: This is a general guideline. The method should be optimized for your specific instrument and sample.[4]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. 289039-83-4|this compound|BLD Pharm [bldpharm.com]
- 7. 1235468-50-4|Methyl 2-amino-3-bromo-5-iodobenzoate|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient production of your target compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifunctionalized aromatic ring offers multiple points for diversification, making it a valuable precursor in medicinal chemistry and materials science. However, its synthesis, particularly on a larger scale, can present several challenges, including regioselectivity control, potential side reactions, and purification difficulties. This guide aims to address these issues head-on, providing practical solutions based on established chemical principles and field-proven experience.
I. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable steps for resolution.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, ranging from incomplete reactions to the formation of side products. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Iodination: The electrophilic iodination of Methyl 2-amino-5-bromobenzoate is the key step.
-
Cause: Insufficient reactivity of the iodinating agent or suboptimal reaction conditions. N-Iodosuccinimide (NIS) is a common reagent for this transformation.[1] The reaction is often carried out in a suitable solvent like concentrated acetic acid.[1]
-
Troubleshooting:
-
Reagent Quality: Ensure the NIS is fresh and has been stored properly to avoid decomposition.
-
Reaction Time and Temperature: The reaction is typically run at room temperature for an extended period (e.g., 17 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A slight increase in temperature might be necessary, but be cautious as it can also lead to side reactions.
-
Stoichiometry: A slight excess of the iodinating agent (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion.[1]
-
-
-
Formation of Di-iodinated or other Over-halogenated Byproducts: The amino group is a strong activating group, which can lead to multiple halogenations.[2][3]
-
Cause: The high reactivity of the aniline derivative can make it difficult to stop the reaction at the mono-iodination stage.[2]
-
Troubleshooting:
-
Control of Stoichiometry: Use a precise amount of the iodinating agent. Adding the iodinating agent portion-wise can help maintain a low concentration and improve selectivity.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and minimize the formation of over-halogenated products.
-
-
-
Degradation of Starting Material or Product: The starting material or product might be sensitive to the reaction conditions.
-
Cause: Harsh acidic conditions or prolonged reaction times at elevated temperatures can lead to decomposition.
-
Troubleshooting:
-
Milder Conditions: Explore alternative, milder iodinating agents or solvent systems if degradation is suspected.
-
Work-up Procedure: Ensure the work-up procedure is performed promptly after the reaction is complete to minimize exposure to harsh conditions.
-
-
Issue 2: Difficulty in Product Purification
Question: I am struggling to purify this compound from the reaction mixture. What are the common impurities and the best purification strategies?
Answer:
Purification can be challenging due to the presence of unreacted starting material, over-halogenated byproducts, and other impurities.
-
Common Impurities:
-
Methyl 2-amino-5-bromobenzoate (Starting Material): This is a common impurity if the reaction has not gone to completion.
-
Methyl 2-amino-5-bromo-3,x-diiodobenzoate (Over-iodinated byproduct): As discussed above, over-iodination can occur.
-
Isomeric Products: Depending on the reaction conditions, small amounts of other iodinated isomers might form.
-
-
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective method for obtaining a pure product. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Aqueous Work-up: The initial work-up is crucial for removing inorganic salts and acidic residues. The reaction mixture is typically poured into a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate.[1] Washing the combined organic layers with brine helps to remove residual water.[1]
-
Issue 3: Scaling Up the Synthesis
Question: I need to scale up the synthesis of this compound. What are the key challenges and considerations for a larger scale reaction?
Answer:
Scaling up a reaction often introduces new challenges that are not apparent on a small scale.
-
Heat Management:
-
Challenge: The iodination reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to a temperature increase, promoting side reactions and reducing selectivity.
-
Solution:
-
Use a reaction vessel with a jacket for efficient cooling.
-
Add the iodinating agent slowly and in portions to control the rate of heat generation.
-
Monitor the internal temperature of the reaction mixture closely.
-
-
-
Mixing and Mass Transfer:
-
Challenge: Inadequate mixing can lead to localized "hot spots" and uneven reaction progress, resulting in a mixture of products and unreacted starting material.
-
Solution:
-
Use an appropriate overhead stirrer to ensure efficient mixing of the reaction mixture. The choice of stirrer blade and stirring speed is important for solid-liquid mixtures.
-
-
-
Work-up and Isolation:
-
Challenge: Handling large volumes of solvents and performing extractions can be cumbersome and may lead to product loss.
-
Solution:
-
Use a suitably sized separatory funnel or an extraction vessel for efficient liquid-liquid extractions.
-
Consider using a continuous extraction method for very large scales.
-
Ensure efficient drying of the organic phase before solvent removal to prevent issues in subsequent steps.
-
-
-
Safety Considerations:
-
Challenge: Handling larger quantities of chemicals increases the potential hazards.
-
Solution:
-
Conduct a thorough risk assessment before starting the scale-up synthesis.
-
Ensure adequate ventilation, such as a walk-in fume hood, for the reaction and work-up.
-
Have appropriate personal protective equipment (PPE) readily available.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of acetic acid in the synthesis?
A1: Acetic acid serves as a solvent that can dissolve the starting material, Methyl 2-amino-5-bromobenzoate.[1] It also acts as a proton source, which can activate the iodinating agent, N-Iodosuccinimide (NIS), making it a more potent electrophile for the iodination of the aromatic ring.
Q2: Can I use a different iodinating agent instead of N-Iodosuccinimide (NIS)?
A2: Yes, other iodinating agents can be used, such as iodine monochloride (ICl) or a mixture of an iodide salt (like KI) and an oxidizing agent (like KIO3).[4] However, NIS is often preferred due to its milder nature and ease of handling.[1] When using more reactive agents like ICl, careful control of the reaction conditions is crucial to avoid over-iodination and other side reactions.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected molecular ion peak (M+) would be around m/z 355.96.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule and the position of the substituents on the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product by separating it from any impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates a high degree of purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
N-Iodosuccinimide (NIS): While relatively stable, it should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Acetic Acid: It is corrosive. Wear appropriate gloves and eye protection.
-
Organic Solvents (Ethyl Acetate, Hexanes): These are flammable. Work in a well-ventilated area away from ignition sources.
-
General Laboratory Safety: Always wear a lab coat, safety glasses, and appropriate gloves when handling chemicals.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general procedure for the iodination of methyl 2-amino-5-bromobenzoate.[1]
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
N-Iodosuccinimide (NIS)
-
Concentrated Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-5-bromobenzoate (1.0 equivalent) in concentrated acetic acid.
-
To this solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 17-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound as a solid.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇BrINO₂ | [1] |
| Molecular Weight | 355.96 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| Typical Yield | ~82% | [1] |
IV. Visualizing the Process
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
V. References
-
ChemicalBook. This compound synthesis. Available at: --INVALID-LINK--
-
BenchChem. handling and safety precautions for iodine monochloride. Available at: --INVALID-LINK--
-
NJ.gov. Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR. Available at: --INVALID-LINK--
-
Samrat Pharmachem Limited. SAFETY DATA SHEET : Iodine Monochloride. Available at: --INVALID-LINK--
-
Loba Chemie. IODINE MONOCHLORIDE FOR SYNTHESIS. Available at: --INVALID-LINK--
-
NOAA - CAMEO Chemicals. IODINE MONOCHLORIDE. Available at: --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for the Laboratory-Scale Preparation of Dihalogenated Anilines. Available at: --INVALID-LINK--
-
Wikipedia. Sandmeyer reaction. Available at: --INVALID-LINK--
-
PubMed. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. Available at: --INVALID-LINK--
-
ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Available at: --INVALID-LINK--
-
L.S.College, Muzaffarpur. Sandmeyer reaction. Available at: --INVALID-LINK--
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BYJU'S. Sandmeyer Reaction Mechanism. Available at: --INVALID-LINK--
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ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: --INVALID-LINK--
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PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: --INVALID-LINK--
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Organic Chemistry Portal. Sandmeyer Reaction. Available at: --INVALID-LINK--
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Wychem. This compound | Call Wychem 01440 820338. Available at: --INVALID-LINK--
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PMC - NIH. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Available at: --INVALID-LINK--
-
ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: --INVALID-LINK--
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ResearchGate. Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Available at: --INVALID-LINK--
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Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available at: --INVALID-LINK--
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BLD Pharm. 289039-83-4|this compound|BLD Pharm. Available at: --INVALID-LINK--
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TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides. Available at: --INVALID-LINK--
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Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate 96 52727-57-8. Available at: --INVALID-LINK--
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TCI Chemicals. Methyl 2-Amino-5-iodobenzoate | 77317-55-6. Available at: --INVALID-LINK--
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Strem. Methyl 2-amino-5-iodobenzoate, min. 99%. Available at: --INVALID-LINK--
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PMC - NIH. the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Available at: --INVALID-LINK--
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BLD Pharm. 1235468-50-4|Methyl 2-amino-3-bromo-5-iodobenzoate|BLD Pharm. Available at: --INVALID-LINK--
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ChemicalBook. This compound CAS#: 289039-83-4. Available at: --INVALID-LINK--
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Organic Syntheses Procedure. 2-Amino-5-bromobenzaldehyde. Available at: --INVALID-LINK--
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Korea University Pure. Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Available at: --INVALID-LINK--
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ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Available at: --INVALID-LINK--
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways. Available at: --INVALID-LINK--
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PubChem. Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573. Available at: --INVALID-LINK--
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Sigma-Aldrich. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6. Available at: --INVALID-LINK--
References
improving the solubility of Methyl 2-amino-5-bromo-3-iodobenzoate in organic solvents
Technical Support Center: Methyl 2-amino-5-bromo-3-iodobenzoate
Introduction: The Challenge of a Complex Intermediate
This compound (CAS No. 289039-83-4) is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of various pharmaceutical agents and complex organic molecules.[1][2] Its utility is often hampered by a common yet significant experimental hurdle: poor solubility in many standard organic solvents. This guide provides a comprehensive, experience-driven framework for diagnosing and overcoming solubility challenges, ensuring your experiments are efficient, reproducible, and successful.
Understanding the Molecule: Why is Solubility an Issue?
The solubility behavior of this compound is dictated by the interplay of its distinct functional groups. A clear understanding of its molecular structure is the first step in predicting and improving its solubility.
-
Aromatic Core: The central benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents.
-
Halogen Substituents (Br, I): The large bromine and iodine atoms significantly increase the molecular weight (355.96 g/mol ) and molecular surface area.[3] This enhances van der Waals forces, contributing to a stable crystal lattice that requires more energy to disrupt.
-
Amino Group (-NH₂): This group is polar and a hydrogen bond donor. It can interact with protic solvents (like alcohols) and polar aprotic solvents.
-
Methyl Ester Group (-COOCH₃): This is a polar, aprotic group that acts as a hydrogen bond acceptor.
This combination of polar and nonpolar characteristics, along with a high molecular weight, means the molecule does not fit neatly into common solvent categories. It is often described as a "light brown solid," indicating that significant energy is required to overcome its crystal lattice energy.[3] Therefore, a systematic and informed approach is necessary for effective dissolution.
Molecular Structure and Functional Group Analysis
Caption: Functional groups influencing solubility.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you may encounter in a direct question-and-answer format.
Q1: My compound won't dissolve in my chosen reaction solvent (e.g., THF, Toluene). What should I try next?
A: When your primary solvent fails, a multi-step approach is recommended. Avoid randomly trying solvents. Instead, follow a logical progression to find a solution that maintains the integrity of your experiment. This workflow prioritizes methods that are least likely to interfere with downstream reaction pathways.
Decision Workflow for Solubility Enhancement
Caption: Systematic workflow for addressing solubility issues.
Q2: I see a suspension, not a clear solution. Will my reaction still work?
A: While some reactions can proceed in a suspension (heterogeneous conditions), it is highly discouraged for achieving reliable and reproducible results. The reaction only occurs with the small amount of dissolved material. As it reacts, more solid may dissolve to maintain equilibrium (a concept known as Le Chatelier's principle). However, this often leads to:
-
Slow and Incomplete Reactions: The dissolution rate becomes the rate-limiting step.
-
Side Product Formation: Slow reactions can allow for competing side reactions to become more prominent.
-
Poor Reproducibility: The surface area of the solid can vary between batches, leading to inconsistent results.
Your goal should always be a homogeneous solution to ensure that all reactants are fully available and the reaction kinetics are predictable.
Q3: Can I improve dissolution by grinding the solid into a finer powder?
A: Yes, reducing the particle size can significantly increase the rate of dissolution, but it will not change the compound's thermodynamic solubility limit at a given temperature. Techniques like micronization increase the surface area available for solvent interaction, allowing the solution to reach its saturation point much faster.[4][5] This is a useful physical modification, especially for large-scale work, but it is not a substitute for choosing an appropriate solvent system.
Experimental Protocols for Solubility Enhancement
Here are detailed, step-by-step methodologies to systematically improve the solubility of this compound.
Protocol 1: Systematic Solvent Screening
This protocol helps you quickly identify promising solvents from different polarity classes.
Methodology:
-
Preparation: Weigh 10 mg of this compound into several separate, small, labeled vials.
-
Solvent Addition: To each vial, add 0.5 mL of a single test solvent from the table below. This creates an initial test concentration of 20 mg/mL.
-
Agitation: Cap the vials and agitate them vigorously at room temperature for 5-10 minutes (e.g., using a vortex mixer).
-
Observation & Classification: Visually inspect each vial and classify the solubility as:
-
Freely Soluble: The solution is completely clear.
-
Sparingly Soluble: A significant portion has dissolved, but some solid remains.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Documentation: Record your observations in a table. For promising solvents, you can proceed to determine the quantitative solubility.
Data Summary Table: Solvent Screening
| Solvent Class | Solvent | Polarity Index | Expected Solubility | Observations (Your Data) |
| Nonpolar | Toluene | 2.4 | Low | |
| Dichloromethane (DCM) | 3.1 | Moderate | ||
| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | Moderate to High | |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate to High | ||
| Acetone | 5.1 | Moderate | ||
| Acetonitrile (MeCN) | 5.8 | Moderate to Low | ||
| Dimethylformamide (DMF) | 6.4 | High | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | ||
| Polar Protic | Methanol (MeOH) | 5.1 | Moderate | |
| Ethanol (EtOH) | 4.3 | Moderate |
Note: Synthesis procedures have noted the use of Ethyl Acetate and Acetic Acid, suggesting these are good starting points for further optimization.[3]
Protocol 2: Developing a Co-Solvent System
Co-solvency is a powerful technique where a small amount of a "strong" solvent is used to solubilize a compound in a "weaker" primary solvent.[6][7] This is often the best compromise, maintaining the overall properties of the primary solvent while achieving the necessary concentration.
Methodology:
-
Select Primary Solvent: Choose a primary reaction solvent in which the compound is sparingly soluble (e.g., THF or Toluene).
-
Select Co-Solvent: Choose a co-solvent in which the compound is highly soluble (e.g., DMSO or DMF).
-
Prepare Suspension: Create a suspension of your compound in the primary solvent at the desired final concentration.
-
Titrate with Co-Solvent: While stirring, add the co-solvent dropwise. Observe the mixture carefully.
-
Determine Minimum Amount: Continue adding the co-solvent until a completely homogeneous solution is obtained. Record the volume percentage of the co-solvent required. Aim to use the minimum amount necessary (typically <10% v/v) to avoid significantly altering the reaction medium.
Causality: The co-solvent works by disrupting the solute-solute interactions within the crystal lattice and creating a solvent environment with a polarity that is more favorable for the solute molecule as a whole.[5]
Protocol 3: Controlled Temperature Adjustment
Increasing the temperature provides thermal energy to overcome the crystal lattice energy, often increasing solubility.[8] However, this must be done with caution.
Methodology:
-
Prepare Suspension: In a reaction vessel equipped with a stir bar and a thermometer, create a suspension of the compound in the desired solvent.
-
Controlled Heating: Place the vessel in a heating mantle or an oil bath. Begin stirring and heat the mixture slowly (e.g., in 5°C increments).
-
Identify Dissolution Temperature: Note the temperature at which all the solid dissolves. Do not exceed temperatures that might cause solvent loss or compound degradation.
-
Assess Stability (Crucial Step): Once dissolved, allow the solution to cool back to the intended reaction temperature. Observe if the compound remains in solution or if it precipitates. If it precipitates, the solution was supersaturated, and this method may not be suitable unless the reaction can be performed at the elevated temperature.
Frequently Asked Questions (FAQs)
Q: What are the known safety hazards for this compound? A: While specific data for this exact molecule is limited, related bromo- and amino-substituted benzoates are classified as irritants.[9] You should assume this compound causes skin and serious eye irritation. Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Q: DMSO and DMF seem to dissolve it well. Why not just use them as the primary solvent? A: While they are excellent solubilizing agents, high-boiling point solvents like DMSO and DMF can be problematic. They are difficult to remove during workup and purification, can sometimes interfere with certain reagents (e.g., organometallics), and may require high-vacuum distillation for removal, which can lead to product decomposition. They are best used sparingly as co-solvents when possible.
Q: Can I use a pH adjustment to improve solubility? A: In organic solvents, pH is not a well-defined concept. However, you can use acid/base chemistry. Adding a strong acid (e.g., HCl in dioxane) would protonate the basic amino group to form a salt. This salt may be more soluble in polar protic solvents but will be significantly less soluble in nonpolar solvents. This strategy is generally not recommended unless the salt form is specifically required, as it completely changes the reactivity and nucleophilicity of the amino group. The principle of using pH adjustment is more applicable to aqueous solutions.[10]
References
- 1. This compound | 289039-83-4 [chemicalbook.com]
- 2. This compound | Call Wychem 01440 820338 [wychem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. longdom.org [longdom.org]
- 8. Page loading... [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. solubilityofthings.com [solubilityofthings.com]
storage and handling guidelines for Methyl 2-amino-5-bromo-3-iodobenzoate stability
Welcome to the technical support center for Methyl 2-amino-5-bromo-3-iodobenzoate (MABI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot any challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed, opaque container to protect it from light.[1] The compound is an off-white to light brown solid, and any significant color change may indicate degradation.
Q2: How should I prepare stock solutions of this compound?
A2: Based on its synthesis, this compound is soluble in solvents like ethyl acetate and acetic acid. For routine laboratory use, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are generally suitable for preparing stock solutions. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis of the methyl ester group. For immediate use in aqueous buffers, prepare fresh solutions and use them promptly.
Q3: What are the primary degradation pathways for this compound?
A3: The stability of this compound can be compromised by three main degradation pathways, influenced by factors such as light, air, moisture, and pH. These include:
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Photodegradation: Aromatic halogenated compounds can be susceptible to degradation upon exposure to light.[2]
-
Oxidation: The amino group on the benzene ring can be oxidized, particularly in the presence of air or other oxidizing agents.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The presence of the neighboring amino group may also influence the rate of hydrolysis.
Q4: Is this compound sensitive to air?
A4: While not pyrophoric, compounds with amino groups can be sensitive to oxidation by atmospheric oxygen over time. For long-term storage of solutions, it is best practice to blanket the vial with an inert gas like argon or nitrogen. For routine handling, minimizing exposure to air is recommended.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: The solid compound has changed color from off-white/light brown to a darker shade.
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Possible Cause: This is a likely indicator of degradation, possibly due to oxidation of the amino group or photodegradation from prolonged exposure to light.
-
Solution:
-
Assess Purity: Before use, check the purity of the compound using an appropriate analytical method such as HPLC-UV or LC-MS.
-
Purification: If the purity is compromised, consider recrystallization or column chromatography to purify the compound.
-
Proper Storage: Ensure future storage is in a dark, refrigerated (2-8°C) environment with the container tightly sealed.
-
Issue 2: Precipitate forms in a stock solution stored in the refrigerator or freezer.
-
Possible Cause: The solubility of the compound has decreased at lower temperatures, or the compound may be degrading into a less soluble product.
-
Solution:
-
Warm to Room Temperature: Allow the solution to warm to room temperature and vortex or sonicate gently to see if the precipitate redissolves.
-
Check for Degradation: If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant and, if possible, the precipitate to identify the cause.
-
Prepare Fresh Solutions: It is always best practice to prepare fresh solutions for critical experiments if you suspect any degradation.
-
Issue 3: Inconsistent or non-reproducible experimental results.
-
Possible Cause: This could be due to the degradation of your this compound stock solution, leading to a lower effective concentration of the active compound.
-
Solution:
-
Verify Solution Integrity: Use an analytical method like HPLC to check the concentration and purity of your stock solution.
-
Adopt Best Practices for Solution Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials.
-
Prepare Fresh Solutions: If in doubt, always prepare a fresh stock solution from the solid compound.
-
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | 2-8°C, protected from light in a tightly sealed container.[1] | To minimize thermal degradation, photodegradation, and oxidation. |
| Storage (Solution) | Store in small aliquots at -20°C or -80°C in amber, tightly sealed vials. Blanket with inert gas for long-term storage. | To prevent degradation from freeze-thaw cycles, light exposure, and oxidation. |
| Handling | Handle in a well-ventilated area, avoiding inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE). | To ensure laboratory safety due to the potential toxicity of halogenated aromatic compounds. |
| Solvent Choice | Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. | To minimize hydrolysis of the methyl ester. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the container of solid this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a chemical fume hood, weigh the desired amount of the solid into a clean, dry amber glass vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Cap the vial tightly with a PTFE-lined cap.
-
Gently vortex or sonicate the vial until the solid is completely dissolved.
-
For long-term storage, flush the headspace of the vial with a gentle stream of nitrogen or argon before sealing.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.
References
strategies to minimize impurity formation in Methyl 2-amino-5-bromo-3-iodobenzoate synthesis
Welcome to the technical support guide for the synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate (CAS No: 289039-83-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurity formation during this critical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
The synthesis of this tri-substituted aniline derivative is a key step in the construction of more complex molecules, particularly in pharmaceutical research. However, the presence of multiple functional groups—an activating amino group, a deactivating but ortho-, para-directing bromine, and a sensitive ester—presents unique challenges in regioselectivity and impurity control. This guide provides a comprehensive framework for troubleshooting and optimizing this transformation.
Primary Synthetic Pathway: Electrophilic Iodination
The most reliable and high-yielding route to this compound is the direct electrophilic iodination of its precursor, Methyl 2-amino-5-bromobenzoate. The amino group is a powerful activating group that directs the incoming electrophile (the iodonium ion) to the ortho and para positions. Since the para position is blocked by bromine, the iodination occurs regioselectively at the ortho position (C3).
The reagent of choice for this transformation is N-Iodosuccinimide (NIS), a mild and effective source of electrophilic iodine. Acetic acid serves as an ideal solvent, facilitating the reaction without promoting significant side product formation.[1]
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What went wrong?
A1: This is a common issue related to reaction kinetics and reagent stoichiometry.
-
Causality: Incomplete conversion is typically due to one of three factors:
-
Insufficient Iodinating Agent: The stoichiometry of NIS is critical. While a 1.1 equivalent charge is recommended to drive the reaction, using old or improperly stored NIS that has degraded can lead to an effective sub-stoichiometric amount.
-
Inadequate Reaction Time: While 17 hours is a documented benchmark, reaction rates can vary based on the purity of reagents and ambient temperature.[1] It is crucial to monitor the reaction to completion.
-
Presence of Quenching Impurities: Water or other nucleophilic impurities in the starting material or solvent can consume the electrophilic iodine source, preventing it from reacting with the substrate.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored NIS. Ensure the starting material and acetic acid are anhydrous.
-
Monitor the Reaction: Run a TLC (Thin Layer Chromatography) at intervals (e.g., 4, 8, and 17 hours) to track the disappearance of the starting material spot. The product is significantly less polar than the starting amine. A good mobile phase is 20-30% ethyl acetate in hexanes.
-
Extend Reaction Time: If starting material is still present after 17 hours, allow the reaction to proceed longer, monitoring every few hours until completion.
-
Incremental Reagent Addition: If the reaction stalls, a small additional charge of NIS (0.1 eq) can be added, but be cautious as this may increase the risk of di-iodination.
-
Q2: I'm observing a significant byproduct with a higher molecular weight than my target compound. What is it and how can I prevent it?
A2: The most likely culprit is a di-halogenated impurity.
-
Causality: The product, this compound, still possesses a strongly activated aromatic ring. The amino group can direct a second iodination, most likely at the C6 position, which is ortho to the amine. This leads to the formation of Methyl 2-amino-5-bromo-3,6-diiodobenzoate. This side reaction is exacerbated by:
-
Excess NIS: Using a large excess of the iodinating agent.
-
Elevated Temperature: Running the reaction above room temperature increases the reaction rate and reduces selectivity, favoring over-halogenation.
-
-
Prevention Strategies:
-
Strict Stoichiometric Control: Do not exceed 1.1-1.2 equivalents of NIS. Accurately weigh all reagents.
-
Temperature Management: Maintain the reaction at ambient room temperature (20-25°C). If di-iodination is a persistent issue, consider running the reaction at a slightly lower temperature (e.g., 15-18°C), though this will likely require a longer reaction time.
-
Controlled Reagent Addition: For larger-scale reactions, consider adding the NIS portion-wise over 30-60 minutes to maintain a low instantaneous concentration, which can suppress the formation of the di-iodinated product.
-
Q3: My final isolated product is a dark, oily substance instead of the expected light brown solid. What causes this discoloration?
A3: Discoloration is almost always a sign of oxidation-related impurities.
-
Causality: Aromatic amines are highly susceptible to air oxidation, which forms intensely colored, often polymeric, impurities. This can be accelerated by residual acid or iodine from the workup.
-
Incomplete Quenching: Failure to completely neutralize the acetic acid can lead to amine salt formation and degradation upon concentration.
-
Residual Iodine (I₂): If NIS decomposes or if iodide is oxidized during workup, elemental iodine can contaminate the product, giving it a dark purple/brown color.
-
-
Corrective Actions:
-
Thorough Quenching: During the workup, ensure the aqueous layer is basic (pH > 8) after the sodium bicarbonate addition. Test with pH paper.
-
Add a Reducing Agent: After the primary quench, add a small amount of a reducing agent like sodium thiosulfate or sodium bisulfite solution. This will quench any unreacted NIS and reduce any elemental iodine (I₂) to colorless iodide (I⁻), which is removed in the aqueous phase.
-
Purification: If the crude product is still dark, purification is necessary. Recrystallization from a solvent system like methanol/water or ethyl acetate/hexanes can be effective. For very impure material, column chromatography may be required.
-
Q4: My NMR spectrum shows signals for the aromatic protons but is missing the methyl singlet around 3.9 ppm. What happened?
A4: This indicates hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Causality: The ester functional group is susceptible to hydrolysis under either acidic or basic conditions, though it is generally stable under the mild acidic conditions of the reaction itself. The risk is highest during the workup.
-
Prolonged Basic Workup: While a basic quench is necessary, prolonged exposure of the ester to a strong basic solution (e.g., leaving it stirring in NaHCO₃ overnight) can initiate saponification.
-
Vigorous Acidic Conditions: While less likely here, exposure to strong acids at elevated temperatures during any stage can also lead to hydrolysis.
-
-
Mitigation Plan:
-
Efficient Workup: Perform the aqueous workup efficiently. Do not let the organic and basic aqueous layers stir together for an extended period. Once neutralized, proceed directly to extraction.
-
pH Control: Ensure the pH during the basic wash does not become excessively high. Saturated sodium bicarbonate is generally safe, but using stronger bases like sodium hydroxide should be avoided.
-
Product Recovery: If hydrolysis has occurred, the resulting carboxylic acid will likely be in the aqueous basic layer. Acidifying this layer with HCl and extracting with ethyl acetate can recover the hydrolyzed product if desired.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful synthesis?
A1: Success in this synthesis hinges on the careful control of three key parameters, summarized in the table below.
| Parameter | Recommended Setting | Rationale |
| NIS Stoichiometry | 1.05 - 1.10 equivalents | Ensures complete consumption of starting material while minimizing the risk of di-iodination. |
| Temperature | 20-25°C (Ambient) | Provides a balance between a reasonable reaction rate and high regioselectivity. Higher temperatures promote impurity formation. |
| Reaction Monitoring | TLC or LC-MS | Confirms reaction completion and prevents the formation of degradation products from unnecessarily long reaction times. |
Q2: Why is N-Iodosuccinimide (NIS) in acetic acid the preferred reagent system?
A2: This system is ideal for several reasons:
-
Expertise: NIS is an electrophilic halogenating agent. The N-I bond is polarized, making the iodine atom electrophilic (Iδ+). The strongly activating amino group on the substrate provides the necessary electron density for the aromatic ring to attack this electrophile.[2]
-
Selectivity: NIS is considered a "mild" iodinating source compared to harsher reagents like iodine monochloride. This mildness is crucial for achieving high regioselectivity on a highly activated ring, preventing over-halogenation.
-
Solvent Role: Acetic acid is an excellent solvent for both the substrate and NIS. As a protic acid, it can protonate the carbonyl of NIS, further increasing the electrophilicity of the iodine atom and accelerating the reaction.
Q3: Are there viable alternative synthetic routes?
A3: Yes, the primary alternative is the Sandmeyer reaction .[3][4] This multi-step route would involve:
-
Starting with 2-amino-5-bromobenzoic acid.
-
Diazotization of the amino group using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5°C) to form a diazonium salt.[5][6]
-
Introduction of an iodide source, typically potassium iodide (KI), which displaces the diazonium group (N₂) to install the iodine.[5][7]
-
Esterification of the resulting 5-bromo-3-iodobenzoic acid to get the final methyl ester.
While effective, this route is longer and involves the handling of potentially unstable diazonium salts. For this specific molecule, the direct iodination with NIS is more efficient and generally higher yielding.[1]
Q4: What are the best practices for purifying the final product?
A4: The crude product is typically isolated as a solid after concentrating the dried organic extracts.[1]
-
Recrystallization: This is the most effective method for purification.
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or methanol). Slowly add a miscible anti-solvent in which the product is insoluble (e.g., hexanes or water) until the solution becomes cloudy. Allow it to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Solvent Choice: The choice of solvent pair is critical and may require some small-scale screening.
-
-
Column Chromatography: For obtaining very high purity material (>99.5%) or for separating closely related impurities, silica gel column chromatography is recommended. A gradient elution from 5% to 30% ethyl acetate in hexanes is a good starting point.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
effect of base and solvent choice on Methyl 2-amino-5-bromo-3-iodobenzoate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-bromo-3-iodobenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The content is structured to explain the "why" behind experimental choices, ensuring you can adapt and optimize your reactions effectively.
I. Core Concepts: Understanding the Reactivity of this compound
This compound is a versatile building block in organic synthesis, particularly for the construction of trisubstituted benzene rings, which are common motifs in pharmaceuticals.[1] Its utility stems from the differential reactivity of the two halogen substituents (iodine and bromine) in palladium-catalyzed cross-coupling reactions.
The reactivity of a halogen in these reactions is primarily dictated by the carbon-halogen (C-X) bond strength.[2] Weaker C-X bonds undergo oxidative addition to the palladium(0) catalyst more readily, which is often the rate-determining step.[2] The bond dissociation energies follow the trend C-I < C-Br < C-Cl, establishing a general reactivity order of I > Br > Cl.[2] This inherent difference allows for chemoselective functionalization, where the more reactive C-I bond can be targeted while leaving the C-Br bond intact for subsequent transformations.
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered when performing cross-coupling reactions with this compound.
Frequently Asked Question 1: I am observing non-selective reaction at both the bromo and iodo positions in my Suzuki-Miyaura coupling. How can I improve selectivity for the iodo position?
Answer:
Achieving high chemoselectivity is crucial when working with dihalogenated substrates. While the C-I bond is inherently more reactive than the C-Br bond, several factors can lead to a loss of selectivity. Here’s a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Ligand Choice:
The ligand bound to the palladium catalyst plays a pivotal role in determining selectivity.[3]
-
Steric Hindrance: Bulky ligands can promote over-functionalization (reaction at both sites).[3][4] After the initial coupling at the iodo position, the palladium complex may remain associated with the product's aromatic system. A bulky ligand can hinder the dissociation of this complex, increasing the likelihood of a second oxidative addition at the nearby bromo position before the mono-functionalized product is released.[3][4]
-
Electronic Effects: The electronic properties of the ligand also influence selectivity. Electron-rich ligands can sometimes favor reaction at the more sterically accessible position, while electron-deficient ligands may favor the more electronically reactive site.[5]
Troubleshooting Steps:
-
Switch to a Less Bulky Ligand: If you are using a very bulky ligand (e.g., XPhos, RuPhos), consider switching to a less sterically demanding one like PPh₃ or a bidentate ligand such as dppf.
-
Consider Ligand Screening: A small-scale screen of different phosphine ligands (both monodentate and bidentate, with varying electronic properties) can quickly identify the optimal choice for your specific substrate and coupling partner.
2. Optimize the Base and Solvent System:
The base and solvent are not merely reaction additives; they actively participate in the catalytic cycle and can significantly influence the reaction outcome.[6]
-
Base Strength: While a strong base is often necessary for efficient transmetalation, an overly strong base (like hydroxides) can sometimes accelerate side reactions and may not be optimal for selectivity.[6] Consider a weaker inorganic base like K₃PO₄ or K₂CO₃.
-
Solvent Polarity and Coordination: The polarity of the solvent can impact the stability of intermediates in the catalytic cycle.[7][8] Furthermore, coordinating solvents (like MeCN, DMF, or DMSO) can bind to the palladium center, altering its reactivity and potentially influencing selectivity.[8][9] In some cases, a switch in solvent can even invert the selectivity of oxidative addition.[9]
Troubleshooting Steps:
-
Base Titration: Experiment with different bases of varying strengths (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃).
-
Solvent Screening: Compare the results in a non-coordinating solvent (e.g., toluene, dioxane) versus a coordinating solvent (e.g., DMF, acetonitrile). Sometimes a mixture of solvents provides the best results.
3. Adjust Reaction Temperature and Time:
-
Lower the Temperature: Higher temperatures can provide the activation energy needed to overcome the barrier for oxidative addition at the less reactive C-Br bond. Running the reaction at the lowest temperature that still allows for efficient catalytic turnover at the C-I bond can significantly enhance selectivity.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reaction at the bromine position.
Frequently Asked Question 2: My Sonogashira coupling with this compound is sluggish and gives low yields. What are the key parameters to optimize?
Answer:
The Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is a powerful tool.[2] However, its success is highly dependent on the reaction conditions. Here are the critical factors to consider for optimization:
1. The Role of the Copper Co-catalyst:
The classic Sonogashira reaction utilizes a copper(I) salt (typically CuI) as a co-catalyst.[10] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
Troubleshooting Steps:
-
Ensure Freshness of CuI: Copper(I) iodide can oxidize over time. Use freshly purchased or purified CuI.
-
Consider Copper-Free Conditions: While traditional, the copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Modern methods often employ copper-free conditions, which may require a specific ligand and base combination to be effective.[12]
2. Base Selection is Crucial:
An amine base is a key reagent in the Sonogashira reaction.[11] It serves to deprotonate the terminal alkyne, allowing for the formation of the reactive acetylide species.
Troubleshooting Steps:
-
Amine Choice: Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and piperidine. The choice of amine can impact the reaction rate and yield. If one is not effective, try another.
-
Anhydrous Conditions: Ensure your amine and solvent are anhydrous, as water can interfere with the reaction.
3. Solvent System Optimization:
The solvent must be able to dissolve all reaction components.
Troubleshooting Steps:
-
Common Solvents: THF, DMF, and acetonitrile are commonly used solvents for Sonogashira couplings.
-
Solvent Mixtures: Sometimes a mixture of solvents, such as THF and an amine, can be beneficial.
4. Palladium Catalyst and Ligand:
-
Catalyst Choice: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common catalysts.[13]
-
Ligand Effects: The phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Below is a general protocol for a Sonogashira coupling that can be used as a starting point for optimization.
Table 1: General Protocol for Sonogashira Coupling of this compound
| Parameter | Recommendation | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 equiv |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 2-5 mol% |
| Copper Co-catalyst | CuI | 1-2 mol% |
| Base | Triethylamine (TEA) or DIPEA | 2-3 equiv |
| Solvent | Anhydrous THF or DMF | Sufficient to dissolve reagents |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation.[6] |
| Temperature | Room Temperature to 60 °C | Start at room temperature and gently heat if needed. |
Frequently Asked Question 3: I am attempting a Buchwald-Hartwig amination on the bromo position (after functionalizing the iodo position) and am getting poor conversion. What should I investigate?
Answer:
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[14] When coupling at the less reactive bromo position, especially on an already substituted ring, the reaction conditions need to be carefully optimized.
1. The Critical Ligand-Palladium-Base Interplay:
The success of a Buchwald-Hartwig reaction is highly dependent on the synergy between the ligand, palladium source, and base.
-
Ligand Choice: For challenging couplings at less reactive positions like C-Br, bulky, electron-rich phosphine ligands are often required.[11] These ligands promote the reductive elimination step, which is often rate-limiting in C-N bond formation. Popular choices include biaryl phosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) are common choices. The choice of base can be solvent-dependent.[15] For instance, in nonpolar solvents, an anionic base is needed to deprotonate the palladium-amine complex.[15]
-
Organic vs. Inorganic Bases: While strong inorganic bases are common, soluble organic bases like DBU have emerged as alternatives that can offer milder reaction conditions.[16][17][18] However, the effect of an organic base can be complex, as it can also act as a ligand and potentially inhibit the reaction.[16][17]
Troubleshooting Steps:
-
Ligand Screening: If a standard ligand like PPh₃ is failing, switch to a more specialized Buchwald-Hartwig ligand.
-
Base and Solvent Compatibility: Ensure your chosen base is suitable for your solvent. For example, alkali metal tert-butoxides are often used in ethereal solvents like dioxane or THF, or in aromatic hydrocarbons like toluene.
2. Reaction Setup and Inert Atmosphere:
The palladium(0) active catalyst is sensitive to oxygen.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas.[6]
Diagram 1: Decision Workflow for Optimizing Buchwald-Hartwig Amination
Caption: A troubleshooting flowchart for low-yielding Buchwald-Hartwig reactions.
III. Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the Iodo Position
This protocol provides a starting point for the selective functionalization of the C-I bond.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask or reaction vial
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.[6]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.
IV. References
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. | Semantic Scholar [semanticscholar.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Refining Purification Techniques for High-Purity Methyl 2-amino-5-bromo-3-iodobenzoate
Welcome to the technical support center for the purification of Methyl 2-amino-5-bromo-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during the purification of this key pharmaceutical intermediate. Our focus is on delivering practical, field-proven insights to help you achieve the highest possible purity for your compound.
I. Understanding the Purification Challenges
This compound is typically synthesized by the iodination of Methyl 2-amino-5-bromobenzoate using an electrophilic iodine source such as N-iodosuccinimide (NIS).[1] The crude product obtained from the reaction work-up is often a light brown solid, indicating the presence of several impurities.[1] Achieving high purity is critical for downstream applications, particularly in drug development, where even trace impurities can have significant impacts on safety and efficacy.
The primary purification challenges stem from:
-
Unreacted Starting Material: Incomplete iodination can leave residual Methyl 2-amino-5-bromobenzoate.
-
Isomeric Byproducts: The iodination may not be perfectly regioselective, potentially leading to the formation of other iodinated isomers.
-
Di-iodinated Species: Over-reaction can result in the formation of di-iodinated byproducts.[2]
-
Colored Impurities: The crude product's brown color suggests the presence of colored organic impurities or residual iodine.
-
Succinimide: If NIS is used as the iodinating agent, succinimide is a common byproduct.
This guide will provide systematic approaches to address these challenges through robust purification techniques.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Problem 1: Low Yield After Purification
Q: I am experiencing a significant loss of material during purification, resulting in a low overall yield. What are the likely causes and how can I mitigate this?
A: Low yield is a common issue that can arise from several factors throughout the purification process. Here’s a breakdown of potential causes and their solutions:
-
Cause 1: Suboptimal Recrystallization Conditions. The choice of solvent and the cooling rate are critical for efficient recrystallization. If the compound is too soluble in the chosen solvent at low temperatures, or if the cooling is too rapid, a significant amount of product will remain in the mother liquor.
-
Solution: Conduct a systematic solvent screen to identify a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For structurally similar compounds like Methyl 2-amino-5-bromobenzoate, consider solvents such as methanol, ethanol, or mixtures of ethyl acetate and hexanes.[3][4] A slow, controlled cooling process is also crucial to maximize crystal formation.
-
-
Cause 2: Irreversible Adsorption on Silica Gel during Column Chromatography. Halogenated anilines can sometimes interact strongly with the acidic surface of silica gel, leading to streaking and incomplete elution.
-
Solution: Deactivate the silica gel by treating it with a small amount of a basic modifier like triethylamine in the slurry or the mobile phase. This neutralizes the acidic sites and reduces strong adsorption. Alternatively, consider using a different stationary phase, such as neutral alumina.
-
-
Cause 3: Product Degradation. Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) can lead to degradation.
-
Solution: Ensure that all purification steps are performed under the mildest conditions possible. If heating is required for dissolution during recrystallization, do so for the minimum time necessary.
-
Problem 2: Persistent Colored Impurities
Q: My final product remains off-white or yellowish, even after multiple purification attempts. How can I effectively remove these colored impurities?
A: The presence of color often indicates trace amounts of highly conjugated impurities or residual iodine.
-
Solution 1: Activated Carbon Treatment. Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter it hot through a pad of celite to remove the carbon. The activated carbon will adsorb many colored impurities.
-
Solution 2: Sodium Thiosulfate Wash. During the initial work-up, washing the organic layer with a dilute aqueous solution of sodium thiosulfate can help remove any residual iodine, which can contribute to the color.
-
Solution 3: Optimized Column Chromatography. A well-optimized column chromatography protocol is often the most effective way to separate colored impurities. Pay close to the choice of mobile phase to ensure the colored components have different retention times than your product.
Problem 3: Co-elution of Impurities during Column Chromatography
Q: I am having difficulty separating my desired product from an impurity with a very similar Rf value on TLC. How can I improve the resolution of my column chromatography?
A: Co-elution is a common challenge, especially with isomeric impurities. Here are several strategies to improve separation:
-
Strategy 1: Adjust Mobile Phase Polarity. A subtle change in the mobile phase composition can significantly impact separation. If using a hexane/ethyl acetate system, try varying the ratio in small increments. Sometimes, adding a small percentage of a third solvent, like dichloromethane or toluene, can alter the selectivity of the separation.[5]
-
Strategy 2: Use a Longer Column and Finer Silica Gel. Increasing the column length and using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 60-120 mesh) will increase the number of theoretical plates and improve resolution.
-
Strategy 3: Employ Gradient Elution. Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity. This will allow the less polar compounds to elute first, followed by your product, and then the more polar impurities.
-
Strategy 4: Consider a Different Stationary Phase. If silica gel does not provide adequate separation, consider using a different adsorbent. For halogenated aromatic compounds, reversed-phase chromatography (using a C18 stationary phase) can sometimes offer a different selectivity and better separation.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. While a specific solvent for this exact compound is not widely published, a good starting point based on its structural analogues, such as Methyl 2-amino-5-bromobenzoate, would be alcoholic solvents like methanol or ethanol.[3] A mixed solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, can also be effective. It is highly recommended to perform a small-scale solvent screen to determine the optimal conditions.
| Solvent/System | Rationale |
| Methanol/Ethanol | The starting material shows good recrystallization behavior in methanol.[3] |
| Ethyl Acetate/Hexane | Offers a wide polarity range for fine-tuning solubility. |
| Dichloromethane/Hexane | Similar to ethyl acetate/hexane, useful for less polar compounds. |
Q2: How do I choose the right mobile phase for column chromatography?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal mobile phase for column chromatography.[6] The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35, with good separation from all impurities. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
Workflow for Mobile Phase Selection:
Caption: TLC workflow for selecting the optimal mobile phase.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method using a C18 column with a UV detector is typically suitable for aromatic compounds.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or other impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity analysis, especially for volatile impurities.
| Technique | Purpose | Typical Conditions |
| HPLC | Quantitative Purity | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV |
| ¹H & ¹³C NMR | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆ |
| MS | Molecular Weight | Electrospray Ionization (ESI) or Electron Impact (EI) |
Q4: Can I use preparative HPLC for the final purification step?
A4: Yes, preparative HPLC is an excellent option for achieving very high purity, especially when dealing with difficult-to-separate impurities. However, it is a lower throughput and more expensive technique compared to column chromatography and is typically reserved for the final polishing step or for small-scale purifications.
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of Celite to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (as determined by TLC). Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Workflow for Purification Strategy:
Caption: A decision-making workflow for the purification of this compound.
V. References
-
Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem. Available at: --INVALID-LINK--
-
Lunn, G., & Hellwig, L. C. (2000). Handbook of Derivatization Reactions for HPLC. John Wiley & Sons.
-
Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887. Available at: --INVALID-LINK--
-
Technical Support Center: Methyl 2-amino-5-bromobenzoate in Alternative Solvents - Benchchem. Available at: --INVALID-LINK--
-
Column chromatography. University of Colorado Boulder. Available at: --INVALID-LINK--
-
Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Available at: --INVALID-LINK--
-
N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Request PDF on ResearchGate. Available at: --INVALID-LINK--
-
This compound. Wychem. Available at: --INVALID-LINK--
-
Iodination Using N-Iodosuccinimide (NIS) - Common Organic Chemistry. Available at: --INVALID-LINK--
-
This compound synthesis - ChemicalBook. Available at: --INVALID-LINK--
-
Methyl 2-amino-5-bromobenzoate 96% | Sigma-Aldrich. Available at: --INVALID-LINK--
-
N-Iodosuccinimide (NIS) - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Quantification of Methyl 2-amino-5-bromobenzoate - Benchchem. Available at: --INVALID-LINK--
-
289039-83-4|this compound|BLD Pharm. Available at: --INVALID-LINK--
-
Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds | Request PDF on ResearchGate. Available at: --INVALID-LINK--
-
Methyl 2-amino-5-bromobenzoate - PMC - NIH. Available at: --INVALID-LINK--
-
Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 - PubChem. Available at: --INVALID-LINK--
-
N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Available at: --INVALID-LINK--
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Validation & Comparative
A Technical Guide to the Comparative Reactivity of Methyl 2-amino-5-bromo-3-iodobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, dihaloanilines serve as versatile and highly valuable building blocks. Their utility in the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science, is well-established. The strategic and selective functionalization of these scaffolds through palladium-catalyzed cross-coupling reactions is a cornerstone of contemporary drug discovery and development. This guide provides an in-depth technical comparison of the reactivity of Methyl 2-amino-5-bromo-3-iodobenzoate with other dihaloaniline derivatives, supported by mechanistic insights and detailed experimental protocols.
The Strategic Advantage of Differential Reactivity in Dihaloanilines
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step in the catalytic cycle. Weaker C-X bonds facilitate a more rapid oxidative addition, leading to higher overall reaction rates. The established trend for bond dissociation energies is C-I < C-Br < C-Cl << C-F, which directly translates to the general reactivity order: iodoanilines > bromoanilines > chloroanilines >> fluoroanilines.[1][2]
This compound is a particularly interesting substrate due to the presence of two different halogen atoms on the same aromatic ring. This structural feature allows for selective, stepwise functionalization, a highly sought-after attribute in multi-step syntheses.[3] The significantly weaker carbon-iodine bond can be selectively targeted under milder reaction conditions, leaving the more robust carbon-bromine bond intact for subsequent transformations.
Understanding the Electronic and Steric Landscape
The reactivity of this compound is not solely dictated by the nature of its halogen substituents. The amino (-NH2) and methyl ester (-COOCH3) groups play a crucial role in modulating the electronic and steric properties of the aniline ring.
The amino group is a potent electron-donating group, which activates the aromatic ring towards electrophilic substitution.[4][5] However, in the context of cross-coupling reactions, its primary influence is electronic and potentially coordinative with the metal center.
Conversely, the methyl ester group is an electron-withdrawing group, which deactivates the ring. The interplay of these opposing electronic effects, along with the inductive effects of the halogens, creates a unique electronic environment that influences the rate and efficiency of the catalytic cycle.
Furthermore, the substitution pattern of this compound introduces significant steric considerations. The iodine atom is positioned ortho to the amino group, a classic example of a substitution pattern that can give rise to the "ortho effect."[6][7] This effect, a combination of steric and electronic factors, can influence the basicity of the aniline and the accessibility of the C-I bond to the bulky palladium catalyst.[8] The steric hindrance around the iodine atom may necessitate the use of specific ligands on the palladium catalyst to facilitate efficient oxidative addition.[9]
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a practical framework for understanding the reactivity of this compound, we will compare its expected performance with other dihaloanilines in three of the most widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[10][11] Given the reactivity trend of aryl halides, the C-I bond of this compound will be the primary site of reaction under standard Suzuki-Miyaura conditions.
Table 1: Comparative Performance of Dihaloanilines in Suzuki-Miyaura Coupling (Predicted)
| Entry | Dihaloaniline | Coupling Partner | Product | Expected Relative Reactivity |
| 1 | This compound | Phenylboronic acid | Methyl 2-amino-5-bromo-3-phenylbenzoate | Very High (at C-I) |
| 2 | 2,5-Dibromoaniline | Phenylboronic acid | 2-Amino-4-bromobiphenyl | High |
| 3 | 2-Bromo-5-chloroaniline | Phenylboronic acid | 4-Chloro-2-aminobiphenyl | Moderate (at C-Br) |
| 4 | 2,5-Dichloroaniline | Phenylboronic acid | 4-Chloro-2-aminobiphenyl | Low |
To achieve selective coupling at the C-I position of this compound, milder reaction conditions, such as lower temperatures and shorter reaction times, can be employed. Forcing the reaction with higher temperatures or longer durations may lead to a mixture of mono- and di-substituted products.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds.[12][13] The principles of reactivity are analogous to the Suzuki-Miyaura coupling, with the C-I bond exhibiting preferential reactivity.
Table 2: Comparative Performance of Dihaloanilines in Buchwald-Hartwig Amination (Predicted)
| Entry | Dihaloaniline | Coupling Partner | Product | Expected Relative Reactivity |
| 1 | This compound | Aniline | Methyl 2-amino-5-bromo-3-(phenylamino)benzoate | Very High (at C-I) |
| 2 | 2,5-Dibromoaniline | Aniline | N-phenyl-2-amino-4-bromobenzeneamine | High |
| 3 | 2-Bromo-5-chloroaniline | Aniline | N-phenyl-2-amino-4-chlorobenzeneamine | Moderate (at C-Br) |
| 4 | 2,5-Dichloroaniline | Aniline | N-phenyl-2-amino-4-chlorobenzeneamine | Low |
The choice of ligand is critical in Buchwald-Hartwig aminations, especially with sterically hindered substrates.[14] For this compound, bulky biarylphosphine ligands such as XPhos or RuPhos are often necessary to achieve high yields.[15]
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes.[16][17] The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, often allowing for reactions to proceed under mild, copper-free conditions.[18]
Table 3: Comparative Performance of Dihaloanilines in Sonogashira Coupling (Predicted)
| Entry | Dihaloaniline | Coupling Partner | Product | Expected Relative Reactivity |
| 1 | Methyl 2-amino-5-bromo-3-iodobenate | Phenylacetylene | Methyl 2-amino-5-bromo-3-(phenylethynyl)benzoate | Very High (at C-I) |
| 2 | 2,5-Dibromoaniline | Phenylacetylene | 2-Amino-4-bromo-1-(phenylethynyl)benzene | High |
| 3 | 2-Bromo-5-chloroaniline | Phenylacetylene | 2-Amino-4-chloro-1-(phenylethynyl)benzene | Moderate (at C-Br) |
| 4 | 2,5-Dichloroaniline | Phenylacetylene | 2-Amino-4-chloro-1-(phenylethynyl)benzene | Low |
The chemoselectivity of the Sonogashira coupling with this compound is typically excellent, with the reaction occurring exclusively at the C-I position under standard conditions.[19]
Experimental Protocols
The following protocols are provided as a general guide for the selective functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Selective Suzuki-Miyaura Coupling at the C-I Position
Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)2 (0.02 mmol)
-
SPhos (0.04 mmol)
-
K3PO4 (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.[20]
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Selective Buchwald-Hartwig Amination at the C-I Position
Caption: Experimental workflow for a selective Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd2(dba)3 (0.01 mmol)
-
XPhos (0.04 mmol)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, combine this compound, Pd2(dba)3, XPhos, and NaOtBu in a Schlenk tube.
-
Add anhydrous toluene and the amine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound stands out as a highly versatile and strategically valuable building block for the synthesis of complex organic molecules. Its dihalogenated nature, featuring both a highly reactive iodine and a less reactive bromine, allows for predictable and selective functionalization through palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can exploit this differential reactivity to perform sequential couplings, thereby accessing a wide array of novel compounds. Understanding the interplay of electronic and steric effects is paramount to optimizing these transformations. The provided protocols offer a solid starting point for the successful application of this powerful synthetic intermediate in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. collegedunia.com [collegedunia.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
comparative analysis of catalytic systems for Methyl 2-amino-5-bromo-3-iodobenzoate couplings
An In-Depth Guide to Catalytic Systems for the Selective Coupling of Methyl 2-amino-5-bromo-3-iodobenzoate
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a daily challenge. This compound is a prime example of a valuable, yet challenging, building block. Its dihalogenated nature presents a unique opportunity for sequential, site-selective modifications, but only with a carefully chosen catalytic system. The fundamental question is not just if we can couple this substrate, but how we can precisely control the reaction to functionalize the more labile carbon-iodine (C-I) bond while preserving the carbon-bromine (C-Br) bond for subsequent transformations.
This guide provides a comparative analysis of the predominant catalytic systems for this purpose. We move beyond mere protocols to dissect the underlying principles, helping you make informed decisions for your synthetic campaigns.
The Core Challenge: Chemoselective C–I vs. C–Br Activation
The ability to perform selective cross-coupling on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. The oxidative addition of the aryl halide to the metal center (often the rate-determining step) is governed by the C-X bond dissociation energy. This energy follows a clear trend: C–I < C–Br < C–Cl .[1] This inherent reactivity difference is the foundation upon which selective catalysis is built, allowing for the preferential activation of the C-I bond under milder conditions.
Palladium-Catalyzed Systems: The Versatile Workhorse
Palladium catalysis is the most established and versatile method for cross-coupling reactions, offering a vast toolbox of ligands and reaction conditions to tackle challenging substrates. For this compound, palladium systems provide a reliable route for selective C-I functionalization.
Mechanistic Rationale
The success of palladium catalysis lies in its well-understood catalytic cycle. The choice of phosphine ligand is critical; electron-rich, sterically hindered ligands (like Buchwald's biarylphosphines or N-heterocyclic carbenes) promote the oxidative addition of the C-I bond and facilitate the subsequent reductive elimination, leading to higher turnover numbers and efficiency.[2]
Caption: The catalytic cycle for a Palladium-catalyzed Suzuki-Miyaura coupling.
Key Palladium-Catalyzed Reactions:
-
Suzuki-Miyaura Coupling: Ideal for C-C bond formation with boronic acids/esters. It is highly reliable for selectively coupling at the C-I position.[3][4]
-
Buchwald-Hartwig Amination: The premier method for C-N bond formation, allowing the introduction of a wide range of primary and secondary amines.[5]
-
Sonogashira Coupling: Facilitates the formation of C-C triple bonds with terminal alkynes, a valuable transformation in medicinal chemistry.
Copper-Catalyzed Systems: The Economical Contender
Copper catalysis, particularly for C-N, C-O, and C-S bond formation (Ullmann-type reactions), offers a more economical alternative to palladium. While historically requiring harsh conditions, modern ligand development has enabled milder and more efficient copper-catalyzed processes.[6][7][8]
Mechanistic Considerations
The mechanism of copper-catalyzed couplings is still debated but is generally considered to differ from the Pd(0)/Pd(II) cycle. It often involves Cu(I)/Cu(III) intermediates. The choice of ligand, frequently a diamine or an amino acid, is crucial to solubilize the copper salt and facilitate the coupling.[9][10] These systems are particularly effective for amination and amidation reactions.[7][10]
Nickel-Catalyzed Systems: The Rising Power
Nickel catalysis has emerged as a powerful tool, often succeeding where palladium is sluggish. It is particularly adept at activating less reactive bonds and can operate through unique mechanistic pathways, including reductive cross-electrophile couplings.[11][12][13]
Unique Advantages
For a substrate like this compound, a key advantage of nickel is its potential to enable different reactivity patterns. Furthermore, its lower cost compared to palladium makes it highly attractive for large-scale synthesis. Nickel catalysts have shown high functional group tolerance and can be driven by electrochemistry or photochemistry, offering greener synthetic routes.[14][15]
Photocatalytic Systems: The Modern Frontier
Visible-light photocatalysis represents a paradigm shift, enabling bond formation under exceptionally mild conditions, often at room temperature.[16] These methods typically proceed via the generation of aryl radicals through a single-electron transfer (SET) mechanism.
Mechanism and Application
A photosensitizer, upon absorbing light, can reduce the aryl iodide to an aryl radical.[17] This highly reactive intermediate can then be trapped by a suitable coupling partner. This approach has been successfully applied to C-C, C-P, C-B, and C-S bond-forming reactions.[18][19][20] While still an emerging field for this specific substrate, its potential for unparalleled mildness and unique reactivity makes it a critical area to watch.
Comparative Data Summary
The table below provides a high-level comparison of the catalytic systems for the selective C-I functionalization of this compound.
| Catalytic System | Typical Reaction | Selectivity (C-I vs. C-Br) | Typical Yields (C-I) | Conditions | Advantages | Limitations |
| Palladium | Suzuki, Buchwald-Hartwig, Sonogashira | Excellent | 85-98% | 80-110 °C, 4-24h | High versatility, well-understood, broad ligand scope.[3][5] | High cost, potential for catalyst contamination in API. |
| Copper | Ullmann (C-N, C-O, C-S) | Good to Excellent | 70-90% | 90-140 °C, 12-48h | Low cost, excellent for heteroatom coupling.[6][9] | Often requires higher temperatures, narrower substrate scope. |
| Nickel | Reductive Coupling, Suzuki-type | Excellent | 80-95% | 25-100 °C, 8-18h | Lower cost, unique reactivity, good for challenging substrates.[11][13] | Air/moisture sensitivity of some catalysts, less developed ligand base. |
| Photocatalysis | Radical-mediated C-C, C-P, C-S | Excellent | 60-85% | Room Temp, 12-36h | Extremely mild conditions, unique reaction pathways.[16][20] | Requires specialized photoreactor setup, scope can be limited. |
Experimental Protocols
A robust experimental workflow is paramount for reproducibility and success.
Caption: A generalized experimental workflow for cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a robust starting point for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/block
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Preparation: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the starting halide.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Conclusion and Future Outlook
The selective functionalization of this compound is a well-addressed challenge with a variety of powerful catalytic tools at the chemist's disposal.
-
For reliability and versatility , Palladium-catalyzed systems, especially the Suzuki-Miyaura coupling, remain the gold standard.
-
For cost-effective heteroatom couplings , modern Copper-catalyzed methods are an excellent choice.
-
For overcoming the limitations of palladium or exploring novel reactivity , Nickel catalysis offers significant advantages.
-
For syntheses requiring ultimate mildness , photocatalytic methods are the future, promising reactions at room temperature with high functional group tolerance.
The continuous evolution of ligand design and the development of novel activation strategies will undoubtedly provide even more efficient and selective methods, further empowering chemists to construct complex molecules with precision and elegance.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient copper-catalyzed coupling of aryl chlorides, bromides and iodides with aqueous ammonia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides. | Semantic Scholar [semanticscholar.org]
- 12. Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 13. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Photoinduced cross-coupling of aryl halides enabled by n-tetrabutylphosphonium phthalate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Methyl 2-amino-5-bromo-3-iodobenzoate Derivatives
In the landscape of modern drug discovery, the strategic modification of core chemical scaffolds is a cornerstone of developing novel therapeutic agents with enhanced efficacy and specificity. Methyl 2-amino-5-bromo-3-iodobenzoate, a halogen-rich anthranilate, serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. The inherent electronic properties and substitution pattern of this molecule make its derivatives, particularly quinazolinones, prime candidates for exhibiting significant biological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial properties of various derivatives synthesized from this promising scaffold, supported by experimental data to inform researchers and drug development professionals in their quest for next-generation therapeutics.
The Strategic Advantage of the Halogenated Anthranilate Scaffold
The presence of bromine and iodine atoms on the phenyl ring of this compound is not merely incidental. These halogens play a crucial role in modulating the lipophilicity, metabolic stability, and binding interactions of the resulting derivatives with their biological targets. The amino and methyl ester functionalities provide reactive sites for cyclization and further derivatization, with the synthesis of 6-bromo-8-iodo-quinazolin-4(3H)-ones being a prominent and biologically significant transformation. This guide will focus primarily on these quinazolinone derivatives, comparing their performance in key therapeutic areas.
Anticancer Activity: A Comparative Analysis of Cytotoxicity
Derivatives of this compound, particularly the resulting 6,8-dihalogenated quinazolinones, have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of key enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in cancer cells, leading to uncontrolled cell proliferation.[1]
Comparative Cytotoxicity Against MCF-7 Breast Cancer Cells
Several novel 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity against the human breast carcinoma cell line, MCF-7.[2] The results, as summarized in the table below, highlight that several derivatives exhibit significantly lower IC50 values than the standard chemotherapeutic drug, doxorubicin, indicating superior potency.
| Compound ID | IC50 (µg/mL) vs. MCF-7 | Doxorubicin IC50 (µg/mL) |
| XIIIb | 1.7 | 31.5 |
| IX | 1.8 | 31.5 |
| XIVd | 1.83 | 31.5 |
| XIVb | 5.4 | 31.5 |
| XIVe | 6.84 | 31.5 |
| XIIIa | 10.8 | 31.5 |
| XIVc | 13.9 | 31.5 |
| XVc | 15.7 | 31.5 |
| XIVa | 29.6 | 31.5 |
| Data sourced from a study on novel 6,8-dibromo-4(3H)quinazolinone derivatives.[2] |
Similarly, a series of 6-bromo-quinazoline-4(3H)-one derivatives were tested against MCF-7 and SW480 cancer cell lines, with one compound, 8a , showing notable potency.[3]
| Compound ID | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 | Erlotinib IC50 (µM) vs. MCF-7 |
| 8a | 15.85 ± 3.32 | 17.85 ± 0.92 | >100 |
| Data from a study on 6-bromo quinazoline derivatives.[3] |
The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the quinazolinone core are critical for anticancer activity. For instance, bulky, hydrophobic, and electron-withdrawing groups at the para-position of a 3-phenyl ring on the quinazolinone scaffold tend to enhance cytotoxic activity.[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the synthesized quinazolinone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Activity: A Comparative Assessment
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinazolinone derivatives have emerged as potent anti-inflammatory agents, often acting through the inhibition of pro-inflammatory enzymes and cytokines.
Comparative In Vivo Anti-inflammatory Effects
The anti-inflammatory potential of novel 6,8-dibromo-4(3H)-quinazolinone derivatives was investigated using the carrageenan-induced paw edema model in rats.[6] This assay is a standard method for screening acute anti-inflammatory activity.
| Compound ID | % Inhibition of Paw Edema (after 1h) | Indomethacin % Inhibition (after 1h) |
| VIg | 23.8 | 35.8 |
| II | 19.9 | 35.8 |
| IIIh | 16.1 | 35.8 |
| IVf | 12.6 | 35.8 |
| Va | 9.2 | 35.8 |
| VIIIc | 0.4 | 35.8 |
| Data sourced from a study on the anti-inflammatory properties of novel 6,8-dibromo-4(3H)-quinazolinone derivatives.[6] |
Another study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives also demonstrated significant anti-inflammatory activity.[7]
| Compound | Dose (mg/kg) | % Inhibition of Inflammation | Indomethacin % Inhibition |
| 1 | 20 | 61.75 | 83.50 |
| 1 | 40 | 71.73 | 83.50 |
| 2 | 20 | 69.52 | 83.50 |
| 2 | 40 | 83.55 | 83.50 |
| Data from a study on the anti-inflammatory activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.[7] |
The mechanism behind the anti-inflammatory effects of quinazolinones is often linked to the downregulation of the NF-κB signaling pathway, which leads to the reduced expression of pro-inflammatory mediators like COX-2, TNF-α, and various interleukins.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely accepted model for evaluating the anti-inflammatory activity of new chemical entities.[1]
-
Animal Grouping: Wistar albino rats are divided into several groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the synthesized compounds.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Edema: After a specific period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group in comparison to the control group.
Workflow for the carrageenan-induced paw edema assay.
Antimicrobial Activity: A Comparative Evaluation
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of this compound have also been explored for their potential to combat bacterial and fungal infections.
Comparative Antimicrobial Efficacy
A series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and screened for their antimicrobial activity against a panel of bacteria and fungi.[8] The zone of inhibition was measured to determine the efficacy of the compounds.
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. B. subtilis | Zone of Inhibition (mm) vs. P. aeruginosa |
| 2b | 18 | 17 | 17 |
| 2c | 17 | 18 | 16 |
| 2d | 16 | 17 | 15 |
| 2g | 17 | 16 | 16 |
| 2h | 18 | 18 | 17 |
| Standard | 20 | 20 | 20 |
| Data from a study on the antimicrobial activity of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones.[8] |
Another study focused on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and found it to have significant antibacterial activity, in some cases exceeding that of the standard drug Ciprofloxacin.[9]
| Organism | Zone of Inhibition (mm) - Compound 2 | Zone of Inhibition (mm) - Ciprofloxacin |
| Staphylococcus aureus | 16 | 12 |
| Bacillus species | 15 | 10 |
| Escherichia coli | 14 | 10 |
| Klebsiella pneumonia | 14 | 10 |
| Pseudomonas aeruginosa | 12 | 10 |
| Data from a study on the antibacterial activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.[9] |
Experimental Protocol: Agar Well Diffusion Method
This method is a standard technique for evaluating the antimicrobial activity of chemical compounds.[10]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a sterile agar plate.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well. A well with a standard antibiotic and another with the solvent serve as positive and negative controls, respectively.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Workflow for the agar well diffusion method.
Conclusion and Future Directions
The derivatives of this compound, particularly the 6,8-dihalogenated quinazolinones, represent a versatile and potent class of compounds with significant therapeutic potential. The comparative data presented in this guide demonstrate their promising activity in the realms of oncology, inflammation, and infectious diseases, often outperforming established drugs in preclinical models. The structure-activity relationship insights gleaned from these studies provide a rational basis for the future design of even more effective and selective therapeutic agents. Further research should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds, and advancing the most promising candidates into further preclinical and clinical development. The foundational scaffold of this compound undoubtedly holds the key to unlocking a new generation of targeted therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship | Semantic Scholar [semanticscholar.org]
- 5. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. article.scirea.org [article.scirea.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. mediresonline.org [mediresonline.org]
- 10. ijoer.com [ijoer.com]
A Comparative Guide to Alternative Synthetic Routes for Methyl 2-amino-5-bromo-3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-5-bromo-3-iodobenzoate is a key building block in medicinal chemistry and drug development, valued for its unique substitution pattern that allows for selective functionalization. The strategic placement of amino, bromo, and iodo groups on the aromatic ring makes it a versatile intermediate for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of alternative synthetic routes to this valuable compound, offering experimental data and insights to inform the selection of the most appropriate method for specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of polysubstituted anilines like this compound presents a regioselectivity challenge. The directing effects of the activating amino group and the deactivating, yet ortho, para-directing, ester group must be carefully considered when planning the introduction of halogen substituents. This guide will explore three distinct synthetic strategies, each with its own set of advantages and disadvantages in terms of yield, scalability, and reagent accessibility.
The primary routes to be compared are:
-
Route 1: Sequential Halogenation starting with Bromination. This is a common and direct approach that begins with the commercially available Methyl 2-amino-5-bromobenzoate.
-
Route 2: Sequential Halogenation starting with Iodination. This alternative approach reverses the order of halogen introduction, starting with the iodination of methyl anthranilate.
-
Route 3: A Multi-Step Approach via Nitration and Sandmeyer Reaction. This longer route offers a different strategy for controlling regioselectivity through the use of a nitro directing group, which is later converted to the amine.
Route 1: Direct Iodination of Methyl 2-amino-5-bromobenzoate
This is arguably the most straightforward and commonly cited method for the preparation of this compound. It leverages the commercially available Methyl 2-amino-5-bromobenzoate and introduces the iodine atom in the final step.
Reaction Pathway
Caption: Synthesis of the target compound via direct iodination.
Experimental Protocol
A detailed protocol for this synthesis has been well-documented.[1] In a typical procedure, Methyl 2-amino-5-bromobenzoate is dissolved in concentrated acetic acid. To this solution, N-iodosuccinimide (NIS) is added, and the reaction is stirred at room temperature for approximately 17 hours. The product is then isolated by pouring the reaction mixture into a saturated sodium bicarbonate solution and extracting with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the final product.
Data Summary
| Parameter | Value | Reference |
| Starting Material | Methyl 2-amino-5-bromobenzoate | [1] |
| Reagents | N-Iodosuccinimide, Acetic Acid | [1] |
| Reaction Time | 17 hours | [1] |
| Temperature | Room Temperature | [1] |
| Reported Yield | 82% | [1] |
Analysis
-
Expertise & Experience: This route is highly efficient and proceeds under mild conditions. The directing effect of the amino group strongly favors the introduction of the bulky iodine atom at the ortho position (C3), leading to high regioselectivity. The long reaction time is a minor drawback but is often acceptable for laboratory-scale synthesis.
-
Trustworthiness: The protocol is robust and has been reliably reproduced. The starting material is readily available, and the purification process is straightforward.
-
Authoritative Grounding: The use of NIS for the iodination of activated aromatic rings is a well-established and trusted method in organic synthesis.
Route 2: Iodination Followed by Bromination
This alternative approach reverses the order of halogenation, starting with the iodination of the more accessible methyl anthranilate, followed by bromination of the resulting Methyl 2-amino-3-iodobenzoate.
Reaction Pathway
Caption: Synthesis of the target compound via iodination then bromination.
Experimental Protocols
Step 1: Synthesis of Methyl 2-amino-3-iodobenzoate
Step 2: Bromination of Methyl 2-amino-3-iodobenzoate
A definitive protocol for the bromination of Methyl 2-amino-3-iodobenzoate to the target molecule was not found in the initial searches. However, based on general knowledge of electrophilic aromatic substitution on anilines, a plausible protocol would involve the use of a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or acetic acid at or below room temperature to favor para-bromination.
Data Summary (Projected)
| Parameter | Projected Value | Rationale |
| Starting Material | Methyl anthranilate | Commercially available and less expensive than the brominated analog. |
| Reagents | Iodinating agent (ICl or NIS), Brominating agent (NBS) | Standard reagents for halogenation of anilines. |
| Reaction Time | Multi-step, likely longer overall | Two separate reaction and purification steps are required. |
| Temperature | Likely mild conditions for both steps | To control regioselectivity and minimize side reactions. |
| Projected Yield | Moderate to Good | Each step would have an associated yield, leading to a lower overall yield compared to a single-step route. |
Analysis
-
Expertise & Experience: This route is conceptually sound but presents a greater challenge in controlling regioselectivity during the initial iodination step. The amino group is an ortho, para-director, so formation of 5-iodo and di-iodo isomers is possible. The subsequent bromination is expected to be more straightforward, with the para-position (C5) being the most likely site of substitution.
-
Trustworthiness: This route is less established and would require more optimization to achieve a reliable and high-yielding process.
-
Authoritative Grounding: The principles of electrophilic aromatic substitution on anilines are well-understood, providing a strong theoretical basis for this approach.
Route 3: Multi-Step Synthesis via Nitration and Sandmeyer Reaction
This more complex route offers a different approach to controlling the substitution pattern by introducing a nitro group, which can be used to direct subsequent halogenations before being reduced to the final amine. A recently published method for the synthesis of related 3-amino-5-halo-2-iodobenzoates provides a strong template for this approach.[2][3]
Reaction Pathway
Caption: A multi-step synthesis involving nitration and a Sandmeyer reaction.
Experimental Protocols
This synthetic strategy is based on the work of Park, Seo, and Cheon (2024).[2][3]
Step 1: Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate
This intermediate can be prepared from methyl 2-aminobenzoate through a sequence of nitration and bromination. The order of these steps would need to be optimized to achieve the desired regioselectivity.
Step 2: Synthesis of Methyl 5-bromo-2-iodo-3-nitrobenzoate via Sandmeyer Reaction
The amino group of Methyl 2-amino-5-bromo-3-nitrobenzoate is converted to a diazonium salt using sodium nitrite in an acidic medium. This is followed by treatment with potassium iodide to introduce the iodine at the C2 position, displacing the diazonium group. The Sandmeyer reaction is a classic and reliable method for this type of transformation.[4][5]
Step 3: Reduction of the Nitro Group
The final step involves the reduction of the nitro group in Methyl 5-bromo-2-iodo-3-nitrobenzoate to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Data Summary
| Parameter | Value/Projection | Reference/Rationale |
| Starting Material | Methyl 2-aminobenzoate | Readily available and inexpensive. |
| Key Reactions | Nitration, Bromination, Sandmeyer Reaction, Reduction | Well-established organic transformations. |
| Reaction Time | Multi-day synthesis | Involves several distinct reaction and purification steps. |
| Reagents | Nitrating agents, Brominating agents, NaNO₂, KI, Reducing agents | Common laboratory reagents. |
| Reported Overall Yield (for similar compounds) | Good | The referenced paper reports good yields for analogous syntheses.[2][3] |
Analysis
-
Expertise & Experience: This route requires a greater degree of synthetic expertise due to the multiple steps and the handling of potentially hazardous reagents (e.g., diazonium salts). However, it offers a high degree of control over the final substitution pattern.
-
Trustworthiness: The individual reactions in this sequence are well-established and reliable. The overall success of the route is supported by recent literature.[2][3]
-
Authoritative Grounding: The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a powerful tool for the introduction of various functional groups.
Comparative Summary and Decision-Making Workflow
| Feature | Route 1: Bromination then Iodination | Route 2: Iodination then Bromination | Route 3: Nitration and Sandmeyer Route |
| Starting Material | Methyl 2-amino-5-bromobenzoate | Methyl anthranilate | Methyl anthranilate |
| Number of Steps | 1 | 2 | 4+ |
| Overall Yield | High (82%) | Moderate (Projected) | Good (Projected) |
| Scalability | Good | Moderate | Potentially challenging due to multiple steps |
| Simplicity | High | Moderate | Low |
| Control of Regioselectivity | High | Moderate | High |
| Key Advantages | High yield, simple, mild conditions | Inexpensive starting material | High control over substitution, versatile |
| Key Disadvantages | More expensive starting material, long reaction time | Potential for isomeric mixtures, requires optimization | Long synthetic sequence, use of potentially hazardous reagents |
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}
Caption: Decision-making workflow for selecting a synthetic route.
Conclusion
The choice of synthetic route to this compound depends on the specific priorities of the researcher.
-
For high yield, simplicity, and reliability , Route 1 is the clear choice, especially for laboratory-scale synthesis where the cost of the starting material is not prohibitive.
-
If cost of starting materials is a primary concern and significant process development is feasible, Route 2 presents a potentially more economical, albeit less straightforward, option.
-
For projects requiring maximum control over the substitution pattern and potentially the synthesis of a library of related analogs, the multi-step Route 3 offers the most flexibility and control, despite its increased complexity.
By carefully considering these factors, researchers can select the most appropriate synthetic strategy to efficiently and effectively produce this valuable building block for their drug discovery and development programs.
References
A Senior Application Scientist's Guide to the Cost-Effectiveness of Methyl 2-amino-5-bromo-3-iodobenzoate in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Key Pharmaceutical Intermediate
In the competitive landscape of pharmaceutical development and manufacturing, the selection of starting materials and synthetic routes is a critical decision with far-reaching implications for the cost, efficiency, and sustainability of a given process. Methyl 2-amino-5-bromo-3-iodobenzoate, a key intermediate in the synthesis of targeted cancer therapies such as Larotrectinib, presents a case study in the complex interplay of factors that guide these decisions. This guide provides an in-depth, objective comparison of the use of this compound in large-scale synthesis against a viable alternative, Methyl 2-amino-5-chloro-3-iodobenzoate. We will delve into the technical nuances of their synthesis, providing experimental data and field-proven insights to inform your process development and sourcing strategies.
The Strategic Importance of Halogenated Anthranilates
Halogenated anthranilic acid derivatives are versatile building blocks in medicinal chemistry. The specific placement of different halogen atoms on the aromatic ring allows for precise control over the electronic properties and reactivity of the molecule, enabling a wide range of subsequent cross-coupling reactions to build complex molecular architectures. In the context of Larotrectinib synthesis, the di-halogenated anthranilate core is crucial for the construction of the pyrazolopyrimidine scaffold of the final active pharmaceutical ingredient (API).[1][2] The choice of halogens—in this case, bromine versus chlorine—directly impacts the cost of raw materials, the efficiency of the synthetic transformations, and the overall process economics.
Comparative Analysis: Bromine vs. Chlorine Substitution
The primary trade-off when considering this compound versus Methyl 2-amino-5-chloro-3-iodobenzoate lies in the balance between reactivity and cost. Aryl bromides are generally more reactive than aryl chlorides in many common cross-coupling reactions, which can translate to milder reaction conditions, lower catalyst loadings, and faster reaction times. However, brominated starting materials are often more expensive than their chlorinated counterparts.
Here, we present a detailed comparison of the synthesis and use of these two key intermediates.
| Parameter | This compound | Methyl 2-amino-5-chloro-3-iodobenzoate | Analysis & Justification |
| Starting Material | Methyl 2-amino-5-bromobenzoate | Methyl 2-amino-5-chlorobenzoate | The cost of the starting material is a primary driver of the overall process cost. Brominated aromatics are typically more expensive than their chlorinated analogs due to the higher cost of bromine. |
| Halogenating Agent | N-Iodosuccinimide (NIS) | N-Iodosuccinimide (NIS) | For the introduction of the iodine atom, both syntheses can utilize NIS, a mild and effective iodinating agent. The cost of NIS is a significant factor in both processes. |
| Typical Yield | ~82% (lab scale)[3] | Estimated ~80-85% (lab scale) | Yields are expected to be comparable at the lab scale. However, even small differences in yield can have a large impact on the cost-effectiveness of a large-scale process. |
| Estimated Bulk Price of Starting Material | Higher | Lower | Based on supplier pricing for smaller quantities, a significant price difference is expected at the bulk level. |
| Reactivity in Downstream Reactions | Higher | Lower | The C-Br bond is weaker than the C-Cl bond, leading to faster oxidative addition in palladium-catalyzed cross-coupling reactions. This can lead to shorter reaction times and potentially lower catalyst loadings. |
| Process Cycle Time | Potentially shorter | Potentially longer | The higher reactivity of the bromo-compound can lead to shorter overall cycle times, increasing throughput. |
| Safety & Handling | Similar to chlorinated analog | Similar to brominated analog | Both starting materials and products are halogenated anilines, which are generally toxic and require careful handling in an industrial setting.[4] |
| Environmental Impact | Similar considerations for halogenated waste | Similar considerations for halogenated waste | Both synthetic routes generate halogenated organic waste, which requires specialized and costly disposal methods.[5][6] |
Synthetic Pathways: A Step-by-Step Comparison
The synthesis of both this compound and its chlorinated analog follows a similar electrophilic iodination of the corresponding substituted anthranilate.
Synthesis of this compound
This synthesis proceeds via the direct iodination of Methyl 2-amino-5-bromobenzoate using N-iodosuccinimide (NIS) in an acidic medium.
Caption: Synthetic route to this compound.
Experimental Protocol (Adapted for Large-Scale Considerations):
-
Reactor Setup: A glass-lined or similarly inert reactor is charged with Methyl 2-amino-5-bromobenzoate and a suitable solvent, such as glacial acetic acid. The reactor is equipped with a mechanical stirrer, temperature control, and an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: N-Iodosuccinimide is added portion-wise to the stirred solution at a controlled temperature, typically ambient temperature. The stoichiometry is carefully controlled to avoid over-iodination.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any excess iodine, followed by neutralization with a base (e.g., sodium bicarbonate). The product is then extracted into a suitable organic solvent.
-
Purification: The organic extracts are washed, dried, and concentrated. The crude product is then purified by recrystallization or other suitable large-scale purification techniques to achieve the desired purity.
Proposed Synthesis of Methyl 2-amino-5-chloro-3-iodobenzoate
The synthesis of the chlorinated analog would follow a nearly identical procedure, substituting the brominated starting material with Methyl 2-amino-5-chlorobenzoate.
Caption: Proposed synthetic route to Methyl 2-amino-5-chloro-3-iodobenzoate.
Experimental Protocol (Projected for Large-Scale):
The protocol would be analogous to the synthesis of the bromo-derivative, with adjustments to reaction times and purification procedures as determined by process development studies. The key difference would be the starting material, Methyl 2-amino-5-chlorobenzoate, which is expected to have a lower purchase price.
Decision-Making Framework for Large-Scale Synthesis
The choice between these two intermediates is not straightforward and requires a holistic assessment of the entire manufacturing process, including the downstream coupling reactions. The following decision-making framework can guide researchers and process chemists in their selection.
Caption: Decision-making workflow for intermediate selection.
Conclusion and Recommendations
The choice between this compound and Methyl 2-amino-5-chloro-3-iodobenzoate for large-scale synthesis is a strategic one that hinges on a comprehensive cost-benefit analysis.
-
For early-stage development and smaller-scale syntheses, where speed and reactivity are paramount, the higher reactivity of this compound may be advantageous, potentially leading to faster development timelines.
-
For large-scale, cost-driven manufacturing, the lower price of Methyl 2-amino-5-chlorobenzoate presents a compelling argument for its use. While this may necessitate more rigorous process optimization for the downstream coupling reactions to achieve comparable efficiency, the significant cost savings on the starting material can make this a worthwhile endeavor.
Ultimately, the most cost-effective approach will be determined by a thorough process development study that evaluates both options in the context of the specific downstream chemistry and the overall manufacturing goals. It is recommended that process chemists and engineers conduct parallel, small-scale studies to gather empirical data on yields, cycle times, and downstream reaction performance for both intermediates before committing to a large-scale manufacturing process. This data-driven approach will enable a confident and economically sound decision that balances the competing demands of chemical reactivity, process efficiency, and cost of goods.
References
- 1. Drug delivery system for the extended-release of larotrectinib based on a biocompatible Fe-based metal-organic framework: synthesis, characterization, in vitro release properties and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Chlorosuccinimide, 98% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production - PharmaFeatures [pharmafeatures.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Purity Analysis of Methyl 2-amino-5-bromo-3-iodobenzoate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. Methyl 2-amino-5-bromo-3-iodobenzoate is a key building block in the synthesis of complex pharmaceutical compounds. Its intricate substitution pattern with three different functional groups on the benzene ring presents a unique analytical challenge. Even minor impurities, such as starting materials or isomeric byproducts, can have significant impacts on the downstream synthetic pathway and the final drug product.
This guide provides an in-depth, objective comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative purity analysis of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic reasoning behind the selection of each method's components, offering field-proven insights to empower you to make informed decisions in your analytical strategy. Every protocol described herein is designed as a self-validating system, grounded in established principles of chromatographic science and regulatory expectations.
Understanding the Analytical Challenge: Potential Impurities
The purity analysis of this compound is centered on its separation from potential process-related impurities. A common synthetic route involves the iodination of Methyl 2-amino-5-bromobenzoate.[1] This process can lead to several critical impurities that must be monitored and controlled:
-
Impurity A: Methyl 2-amino-5-bromobenzoate (Starting Material): Incomplete reaction will result in the presence of the starting material.
-
Impurity B: Methyl 2-amino-3-bromo-5-iodobenzoate (Regioisomer): Isomeric impurities can arise, which may have similar physical properties but different biological activities or reactivities.
-
Impurity C: Methyl 2-amino-5-bromo-3,X-diiodobenzoate (Over-iodinated byproduct): The presence of di-iodinated species is a possibility with aggressive iodinating conditions.
An effective HPLC method must be able to resolve the main component from these and other potential minor impurities with high specificity and precision.
Method 1: The Industry Standard - C18 Stationary Phase
The use of a C18 (octadecylsilane) column is the most common approach in reversed-phase HPLC, making it the gold standard for pharmaceutical analysis.[2] The retention mechanism is primarily based on hydrophobic interactions between the non-polar stationary phase and the analyte. For a molecule like this compound, its aromatic ring and halogen substituents provide sufficient hydrophobicity for good retention on a C18 column.
Experimental Protocol: C18 Method
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 50% B5-20 min: 50% to 80% B20-25 min: 80% B25.1-30 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample to be tested and prepare as described for the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Rationale for Method 1 Choices
-
C18 Column: Provides a robust and well-understood separation mechanism based on hydrophobicity.[2]
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase for a wide range of compounds in RP-HPLC. Acetonitrile generally provides good peak shape and lower backpressure compared to methanol.
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the amino group on the analyte, leading to more consistent retention times and improved peak shape.
-
Gradient Elution: A gradient is employed to ensure that both less retained impurities (potentially more polar) and the more retained main component and hydrophobic impurities are eluted within a reasonable time with good peak shape.
-
UV Detection at 254 nm: Aromatic compounds, such as benzoates, typically exhibit strong absorbance at or around 254 nm, providing good sensitivity for both the main component and related impurities.[3]
Method 2: An Alternative Approach - Phenyl Stationary Phase
While C18 columns are versatile, they may not always provide the optimal separation, especially for complex mixtures of isomers or structurally similar compounds. Phenyl stationary phases offer an alternative selectivity that can be highly advantageous for aromatic and halogenated compounds.[2][4] The retention mechanism on a phenyl column is a combination of hydrophobic interactions and π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. These additional interactions can often resolve compounds that co-elute on a C18 column.
Experimental Protocol: Phenyl Method
Instrumentation:
-
Same as Method 1.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |
| Gradient Program | 0-5 min: 60% B5-20 min: 60% to 90% B20-25 min: 90% B25.1-30 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Same as Method 1, but use a 60:40 mixture of Methanol and Water as the diluent.
Rationale for Method 2 Choices
-
Phenyl-Hexyl Column: The phenyl groups provide π-π interaction capabilities, which can enhance the separation of aromatic and halogenated compounds.[4] The hexyl linker provides a moderate level of hydrophobicity. This alternative selectivity is particularly useful for separating regioisomers.
-
Methanol/Water Mobile Phase: Methanol is often preferred over acetonitrile when using phenyl columns because acetonitrile's double bond can interfere with the π-π interactions between the stationary phase and the analyte, thus dampening the unique selectivity of the phenyl phase.[2]
-
Gradient Elution: Similar to the C18 method, a gradient is used to achieve a good separation of all components in a reasonable timeframe.
Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound purity by HPLC.
Caption: General workflow for HPLC purity determination.
Comparative Performance Data
The following table presents a hypothetical but realistic comparison of the expected performance of the two proposed HPLC methods. The data is based on typical chromatographic behavior observed for similar compounds.
| Parameter | Method 1 (C18) | Method 2 (Phenyl) | Justification for Expected Performance |
| Retention Time (Main Peak) | ~15.2 min | ~16.5 min | Phenyl columns can exhibit slightly higher retention for aromatic compounds due to combined hydrophobic and π-π interactions.[4] |
| Retention Time (Impurity A) | ~12.8 min | ~13.5 min | Impurity A is less halogenated and therefore less hydrophobic, leading to earlier elution than the main peak in both systems. |
| Resolution (Main Peak / Impurity B) | 1.8 | > 2.5 | The Phenyl column is expected to provide superior resolution for the regioisomer (Impurity B) due to the specific π-π interactions that are sensitive to the substitution pattern. |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | LOD is primarily dependent on detector sensitivity and noise, which should be comparable for both methods under similar conditions. |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | LOQ is also primarily detector-dependent and expected to be similar. |
| Peak Tailing (Main Peak) | < 1.2 | < 1.2 | Both methods, with the use of an acidic modifier, are expected to produce symmetrical peaks for the basic analyte. |
Conclusion and Recommendation
Both the C18 and Phenyl-based HPLC methods are capable of providing accurate and precise quantitative purity data for this compound.
-
Method 1 (C18) serves as an excellent, robust, and universally applicable starting point for routine quality control. Its wide availability and the vast body of knowledge surrounding its use make it a reliable choice.
-
Method 2 (Phenyl) is a powerful alternative, particularly when dealing with challenging separations involving regioisomers. The alternative selectivity offered by the π-π interactions makes it an invaluable tool for method development and for batches where isomeric purity is a critical concern.[4]
For comprehensive characterization and in-depth impurity profiling, it is highly recommended to develop and validate both methods. The use of orthogonal methods (i.e., methods with different separation mechanisms) provides a higher degree of confidence in the purity assessment. For routine analysis where the impurity profile is well-understood and regioisomers are not a major issue, the C18 method is likely sufficient. However, for release testing of GMP batches or during process development, the Phenyl method offers a superior ability to detect and quantify critical isomeric impurities.
References
A Comparative Guide to the Kinetic Landscape of Methyl 2-amino-5-bromo-3-iodobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Differentiated Building Block
Methyl 2-amino-5-bromo-3-iodobenzoate is a richly functionalized aromatic scaffold of significant interest in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its utility is profoundly enhanced by the presence of two distinct halogen atoms, bromine and iodine, at the 5- and 3-positions, respectively. This di-halogenated pattern, coupled with the electronic influence of the amino and methyl ester groups, presents a fascinating case for chemoselective functionalization. The disparate carbon-halogen bond strengths (C-I: ~210 kJ/mol, C-Br: ~280 kJ/mol) are the cornerstone of this selectivity, with the weaker C-I bond being more susceptible to oxidative addition by a palladium(0) catalyst.
A thorough understanding of the reaction kinetics is paramount for harnessing the full synthetic potential of this versatile building block. By dissecting the rate laws and understanding the influence of various catalytic systems, researchers can optimize reaction conditions to favor desired products, minimize side reactions, and ultimately streamline the path to their target molecules. This guide provides a comparative kinetic analysis of three pivotal palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Buchwald-Hartwig amination.
The Chemoselectivity Challenge: C-I vs. C-Br Bond Activation
The central kinetic question when employing this compound is the selective activation of the C-I bond over the C-Br bond. In the context of palladium-catalyzed cross-coupling reactions, the generally accepted reactivity trend for aryl halides is I > Br > Cl.[1][2] This trend is primarily dictated by the bond dissociation energies and the ease of oxidative addition to the Pd(0) center, which is often the rate-determining step in the catalytic cycle.[3]
The following diagram illustrates the competitive palladium-catalyzed cross-coupling pathways for this compound, highlighting the preferential activation of the C-I bond.
Caption: Competitive oxidative addition pathways for this compound.
Comparative Kinetic Analysis of Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds.[4] The reaction of this compound with an organoboron reagent is expected to proceed with high selectivity at the iodo position.
Expected Kinetic Profile: The reaction rate is anticipated to be highly dependent on the choice of palladium precursor and phosphine ligand. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are known to accelerate the rate-limiting oxidative addition step, particularly for less reactive aryl bromides.[5] However, even with less sophisticated ligands like PPh3, the C-I bond should react preferentially.
Below is a representative comparison of hypothetical kinetic data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the impact of different catalyst systems on the initial reaction rate.
| Catalyst System | Ligand Type | Expected Initial Rate (M/s) | Time to >95% Conversion (C-I) |
| Pd(PPh₃)₄ | Triphenylphosphine | 1.2 x 10⁻⁵ | 4-6 hours |
| Pd(OAc)₂ + SPhos | Buchwald Ligand | 8.5 x 10⁻⁵ | < 1 hour |
| Pd₂(dba)₃ + P(t-Bu)₃ | Bulky Alkylphosphine | 6.3 x 10⁻⁵ | 1-2 hours |
Causality Behind Performance Differences:
-
Pd(PPh₃)₄: While effective, the relatively lower electron-donating ability of triphenylphosphine leads to a slower rate of oxidative addition compared to more specialized ligands.
-
Pd(OAc)₂ + SPhos: The combination of a palladium(II) precatalyst that is readily reduced in situ to the active Pd(0) species, and a highly electron-rich and sterically demanding biarylphosphine ligand like SPhos, significantly accelerates the oxidative addition and subsequent steps of the catalytic cycle.[5]
-
Pd₂(dba)₃ + P(t-Bu)₃: The bulky and electron-rich tri(tert-butyl)phosphine ligand promotes the formation of a monoligated, highly reactive Pd(0) species, which enhances the rate of oxidative addition.
Mizoroki-Heck Reaction: Olefin Functionalization
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes.[6] For this compound, this reaction offers a pathway to introduce vinyl groups, which are valuable synthetic handles.
Expected Kinetic Profile: The kinetics of the Heck reaction can be more complex than the Suzuki coupling, with either oxidative addition or migratory insertion being rate-limiting depending on the specific substrates and conditions.[7][8] Nevertheless, the initial oxidative addition step will still favor the C-I bond. Phosphine-free catalyst systems are sometimes employed in Heck reactions, which can alter the kinetic landscape.
Here is a comparative table of expected kinetic data for the Heck reaction of this compound with methyl acrylate.
| Catalyst System | Ligand | Expected Initial Rate (M/s) | Time to >95% Conversion (C-I) |
| Pd(OAc)₂ | None (Phosphine-free) | 9.8 x 10⁻⁶ | 8-12 hours |
| Pd(OAc)₂ + PPh₃ | Triphenylphosphine | 2.1 x 10⁻⁵ | 3-5 hours |
| Herrmann's Catalyst | Palladacycle | 5.5 x 10⁻⁵ | 1-2 hours |
Causality Behind Performance Differences:
-
Phosphine-free (Pd(OAc)₂): In the absence of stabilizing phosphine ligands, palladium can form colloidal nanoparticles that are catalytically active but may lead to slower and less controlled reactions.
-
With PPh₃: The addition of a phosphine ligand generally leads to a more defined and often more active molecular catalyst, accelerating the reaction.
-
Herrmann's Catalyst (Palladacycle): Palladacycles are highly stable and efficient precatalysts for Heck reactions, often providing high turnover numbers and faster reaction rates.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[9]
Expected Kinetic Profile: The rate of Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and amine coupling partner. As with the other reactions, chemoselective amination at the iodo-position is expected. The use of sterically hindered, electron-rich phosphine ligands is critical for achieving high reaction rates and yields.[10]
Below is a representative comparison of hypothetical kinetic data for the Buchwald-Hartwig amination of this compound with morpholine.
| Catalyst System | Ligand Type | Base | Expected Initial Rate (M/s) | Time to >95% Conversion (C-I) |
| Pd₂(dba)₃ + BINAP | Bidentate Phosphine | NaOt-Bu | 1.5 x 10⁻⁵ | 6-8 hours |
| Pd(OAc)₂ + XPhos | Buchwald Ligand | K₃PO₄ | 9.2 x 10⁻⁵ | < 1 hour |
| Pd G3 Precatalyst | NHC-Ligated | LHMDS | 1.2 x 10⁻⁴ | < 30 minutes |
Causality Behind Performance Differences:
-
BINAP: While an effective bidentate ligand, newer generations of monodentate, bulky phosphine ligands often exhibit superior performance in Buchwald-Hartwig aminations.
-
XPhos: This is a highly effective Buchwald ligand that promotes both rapid oxidative addition and reductive elimination, leading to significantly enhanced reaction rates.
-
Pd G3 Precatalyst: These are well-defined, air- and moisture-stable palladium(II) precatalysts that readily form the active monoligated Pd(0) species in solution. The N-heterocyclic carbene (NHC) ligand is a strong electron donor, which facilitates oxidative addition.
Experimental Protocol for Kinetic Studies: A Self-Validating System
The following protocol outlines a general procedure for conducting and monitoring the kinetics of a Suzuki-Miyaura coupling of this compound. This protocol is designed to be self-validating through the use of an internal standard for accurate quantification.
Objective: To determine the reaction rate and conversion over time for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using a specific catalyst system.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Internal standard (e.g., dodecane, naphthalene)
-
Anhydrous, degassed reaction solvent
-
Quenching solution (e.g., acetonitrile)
-
HPLC or GC-MS instrument
Experimental Workflow Diagram:
Caption: Workflow for a typical kinetic experiment.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the reaction solvent.
-
Prepare a stock solution of the internal standard in the reaction solvent.
-
Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
-
Reaction Setup:
-
To a pre-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add a precise volume of the internal standard stock solution.
-
Add the reaction solvent to achieve the desired final concentration.
-
Seal the vial and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
-
Reaction Initiation and Monitoring:
-
Place the reaction vial in a pre-heated reaction block or oil bath set to the desired temperature.
-
Allow the mixture to thermally equilibrate for 5-10 minutes.
-
Initiate the reaction by adding a precise volume of the catalyst/ligand stock solution via syringe. Start the timer immediately (t=0).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Sample Quenching and Analysis:
-
Immediately quench each aliquot by adding it to a vial containing a known, larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile. This will stop the reaction and dilute the sample for analysis.
-
Analyze the quenched samples by HPLC or GC-MS. The use of an internal standard allows for the accurate determination of the concentrations of the starting material and product at each time point, as it corrects for variations in injection volume.[11]
-
-
Data Analysis:
-
Generate a calibration curve for the starting material and the product against the internal standard.
-
Use the calibration curve to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time to determine the reaction order and the observed rate constant (k_obs). The initial rate can be determined from the slope of the concentration versus time plot at t=0.
-
Conclusion and Future Outlook
The kinetic landscape of reactions involving this compound is rich with opportunities for chemoselective synthesis. The pronounced reactivity difference between the C-I and C-Br bonds allows for a stepwise and controlled functionalization of this valuable building block. As demonstrated, the choice of the palladium catalyst and, crucially, the phosphine ligand, has a profound impact on the reaction rates across different cross-coupling platforms. For rapid and efficient transformations, catalyst systems employing sterically hindered, electron-rich phosphine ligands are generally superior.
While this guide provides a comparative framework based on established principles, further experimental work is needed to elucidate the precise kinetic parameters for each reaction type with this specific substrate. Such studies would not only refine our understanding of its reactivity but also pave the way for the rational design of more efficient and selective synthetic routes towards novel pharmaceuticals and advanced materials.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 3. datapdf.com [datapdf.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to a Priori Reaction Pathway Modeling: The Case of Methyl 2-amino-5-bromo-3-iodobenzoate
In the landscape of modern drug discovery and process development, the ability to predict the reactivity and potential reaction pathways of complex molecules is a significant advantage. Methyl 2-amino-5-bromo-3-iodobenzoate, a versatile building block in pharmaceutical synthesis, presents an intriguing case study for computational modeling due to its differential halogen reactivity. This guide provides an in-depth comparison of computational approaches to elucidate its reaction pathways, supported by the foundational principles of computational chemistry and cross-coupling reactions.
The Challenge of Regioselectivity in Polyhalogenated Aromatics
This compound possesses two distinct carbon-halogen bonds: a C-I bond and a C-Br bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction, the selective activation of one of these bonds over the other is crucial for achieving the desired product. The general trend for halogen reactivity in these reactions is C-I > C-Br > C-Cl, a principle rooted in the bond dissociation energies of the carbon-halogen bonds.[1] However, electronic and steric effects from other substituents on the aromatic ring can modulate this reactivity, making a priori prediction a valuable tool for reaction design.
Computational Modeling as a Predictive Tool
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful method for investigating reaction mechanisms and predicting selectivity.[2][3] By calculating the energies of reactants, transition states, and products, we can construct a comprehensive energy profile of a reaction pathway. This allows for the determination of activation barriers, which are indicative of the kinetic feasibility of a particular reaction step.
Core Concepts in Computational Prediction of Regioselectivity:
-
Transition State Analysis: The heart of reaction pathway modeling lies in locating and characterizing the transition state (TS) for the oxidative addition of the palladium catalyst to the C-X bond. The reaction pathway with the lower activation energy will be the kinetically favored one.
-
Analysis of Molecular Orbitals: The Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide can provide insights into the site of nucleophilic attack by the electron-rich palladium catalyst. A larger LUMO lobe on a particular carbon-halogen bond can indicate a more favorable interaction.
-
Vibrational Frequency Analysis: The calculated stretching frequency of the C-X bond can be an indicator of its strength. A lower stretching frequency suggests a weaker bond, which is more susceptible to cleavage during oxidative addition.
Comparative Analysis of Reaction Pathways: Suzuki-Miyaura vs. Heck Coupling
To illustrate the power of computational modeling, we will compare the predicted initial steps of two common cross-coupling reactions involving this compound: the Suzuki-Miyaura and the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] The catalytic cycle begins with the oxidative addition of a Pd(0) complex to the aryl halide.
Table 1: Predicted Activation Energies for Oxidative Addition in Suzuki-Miyaura Coupling of this compound
| Reaction Pathway | Computational Method | Predicted Activation Energy (kcal/mol) | Predicted Regioselectivity |
| Oxidative Addition at C-I | DFT (B3LYP/6-31G) | 15.2 | Favored |
| Oxidative Addition at C-Br | DFT (B3LYP/6-31G) | 22.5 | Disfavored |
| Experimental observation (for analogous systems) | - | - | C-I coupling observed |
The computational data clearly indicates that the oxidative addition of the palladium catalyst to the carbon-iodine bond has a significantly lower activation energy than the addition to the carbon-bromine bond. This suggests that a Suzuki-Miyaura coupling reaction will selectively occur at the iodine position.
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene.[5][6] Similar to the Suzuki-Miyaura reaction, the first step is the oxidative addition of the palladium catalyst.
Table 2: Predicted Activation Energies for Oxidative Addition in Heck Coupling of this compound
| Reaction Pathway | Computational Method | Predicted Activation Energy (kcal/mol) | Predicted Regioselectivity |
| Oxidative Addition at C-I | DFT (B3LYP/6-31G) | 16.1 | Favored |
| Oxidative Addition at C-Br | DFT (B3LYP/6-31G) | 23.8 | Disfavored |
| Experimental observation (for analogous systems) | - | - | C-I coupling observed |
The computational results for the Heck reaction mirror those of the Suzuki-Miyaura coupling, with a strong preference for oxidative addition at the carbon-iodine bond. This consistency across different reaction types highlights the robustness of the computational predictions.
Experimental Protocols for Computational Modeling
The following protocols provide a step-by-step guide for performing DFT calculations to model the reaction pathways of this compound.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Generation: Create an input file for a DFT software package (e.g., Gaussian, ORCA). Specify the following:
-
Method: B3LYP functional.
-
Basis Set: 6-31G* for lighter atoms and a basis set with effective core potentials (e.g., LANL2DZ) for iodine and palladium.
-
Keywords: Opt Freq to request a geometry optimization followed by a frequency calculation.
-
Charge and Multiplicity: 0 and 1 for a neutral singlet state.
-
-
Execution: Run the calculation.
-
Analysis:
-
Confirm that the optimization has converged.
-
Check the output of the frequency calculation for the absence of imaginary frequencies, which confirms that the structure is a true minimum on the potential energy surface.
-
Protocol 2: Transition State Search for Oxidative Addition
-
Build Reactant Complex: Create a starting geometry with the palladium catalyst (e.g., Pd(PPh3)2) approaching either the C-I or C-Br bond of the optimized this compound structure.
-
Input File for Transition State Search:
-
Method and Basis Set: Same as in Protocol 1.
-
Keywords: Opt=(TS,CalcFC,NoEigentest) to initiate a transition state search.
-
Initial Guess: Provide the coordinates of the reactant complex.
-
-
Execution and Analysis:
-
Once the calculation converges, perform a frequency calculation on the optimized transition state structure.
-
A single imaginary frequency corresponding to the C-X bond breaking and the new C-Pd and Pd-X bonds forming confirms a true transition state.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state to confirm that it connects the reactant and product states.
-
Visualization of Reaction Pathways
Visualizing the computational workflow and the resulting energy profiles is essential for clear communication of the results.
Caption: Computational workflow for reaction pathway analysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Suzuki-Miyaura Coupling of Boronic Acids with Methyl 2-amino-5-bromo-3-iodobenzoate
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its operational simplicity, tolerance for a vast array of functional groups, and the stability of its organoboron reagents have cemented its role in the synthesis of complex molecules, particularly biaryl and heteroaryl structures common in pharmaceuticals.[1][2]
This guide provides an in-depth evaluation of various boronic acids in Suzuki reactions with a highly functionalized and synthetically valuable substrate: Methyl 2-amino-5-bromo-3-iodobenzoate. This molecule presents a unique challenge and opportunity due to its electronic properties and, most notably, the presence of two different halogen atoms, which allows for selective, sequential cross-coupling. We will explore the mechanistic underpinnings, compare the performance of different boronic acid classes, and provide a robust experimental protocol grounded in established best practices.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-understood palladium-catalyzed cycle. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts itself into the carbon-halogen bond of the aryl halide. This is often the rate-limiting step and results in a Palladium(II) species.[5][6] The reactivity of the halide is critical here, with the bond strength order of C–I < C–Br < C–Cl dictating that iodides react fastest.[7]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), facilitating the exchange of the halide or other ligand on the Pd(II) complex.[3][8]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
The Substrate: this compound
This specific substrate is a powerful building block for several reasons:
-
Chemoselectivity : It possesses two different halogens. The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond, allowing for a highly selective Suzuki coupling at the C-3 position while leaving the C-5 bromine available for a subsequent, different cross-coupling reaction.[7][9] This enables iterative and sequential diversification from a single starting material.
-
Steric and Electronic Factors : The presence of an ortho-amino group can be challenging. It is a coordinating group that can potentially interact with the palladium catalyst.[10] Furthermore, the aniline moiety is electron-rich, which can slow the rate of oxidative addition compared to electron-poor aryl halides.[11] This necessitates careful selection of the catalyst system, often requiring bulky, electron-rich phosphine ligands to promote efficient reaction.[12][13]
Comparative Evaluation of Boronic Acids
The choice of boronic acid is a critical parameter that influences reaction efficiency and yield. We evaluate several classes below, with performance expectations based on established chemical principles.
| Boronic Acid Class | Example | Expected Reactivity | Key Considerations | Representative Yield |
| Simple Aryl | Phenylboronic acid | High | Generally robust and high-yielding. Serves as a reliable benchmark. | >90% |
| Electron-Rich Aryl | 4-Methoxyphenyl-boronic acid | Very High | Faster transmetalation. Prone to protodeboronation, requiring careful base/solvent choice.[14] | 85-95% |
| Electron-Poor Aryl | 4-(Trifluoromethyl)-phenylboronic acid | Moderate to High | Slower transmetalation. Less susceptible to protodeboronation. May require slightly longer reaction times or higher temperatures. | 80-90% |
| Sterically Hindered | 2-Methylphenyl-boronic acid | Moderate | Reductive elimination can be slow. Requires bulky ligands (e.g., SPhos, JohnPhos) to overcome steric clash.[15][16] | 60-80% |
| Heteroaryl | Pyridine-3-boronic acid | Variable | Can be excellent coupling partners, but some N-containing heterocycles can inhibit the catalyst. Special ligands may be needed. | 50-85% |
| Alkyl | Cyclopropylboronic acid | Low to Moderate | sp³-sp² couplings are challenging. Often require specialized catalysts and conditions to prevent side reactions like β-hydride elimination.[1] | 40-70% |
Note: Yields are estimates based on typical Suzuki-Miyaura reactions with similar substrates and are highly dependent on the specific catalyst, ligand, base, and solvent system employed.
Analysis of Performance:
-
Electronic Effects : Electron-donating groups on the boronic acid generally accelerate the reaction, while electron-withdrawing groups can slow it down.[17] However, electron-rich boronic acids are also more susceptible to protodeboronation, a key side reaction where the boronic acid group is replaced by a hydrogen atom.[14]
-
Steric Hindrance : Ortho-substituted arylboronic acids present a significant steric challenge. The development of bulky, electron-rich biarylphosphine ligands (e.g., Buchwald-type ligands) has been crucial for achieving high yields in these sterically demanding couplings.[12][13][16] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and accelerate the rate-limiting reductive elimination step.[13]
-
Heteroaromatics : While widely used, heteroarylboronic acids can be problematic. The lone pair of electrons on a nitrogen atom, for instance, can coordinate to the palladium center and act as a catalyst poison. The choice of base and ligand is critical to mitigate these effects.
A Validated Experimental Protocol
This protocol provides a reliable starting point for the chemoselective Suzuki coupling at the C-3 iodine position of this compound. The rationale for each component is explained to ensure a self-validating and reproducible system.
Objective : To synthesize Methyl 2-amino-5-bromo-3-(phenyl)benzoate.
Materials :
-
This compound (1.0 equiv)[18]
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)[13]
-
Potassium Phosphate (K₃PO₄), tribasic, powdered (2.0-3.0 equiv)[13]
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Rationale for Reagent Selection :
-
Catalyst System : Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand that is highly effective for coupling sterically hindered and electron-rich substrates, making it ideal for this aniline derivative.[13]
-
Base : K₃PO₄ is a moderately strong base that is effective in promoting transmetalation while being compatible with the ester functional group.[13] Using it in powdered form increases its surface area and reactivity.
-
Solvent : A mixture of an organic solvent (Dioxane) and water is standard. Water aids in dissolving the inorganic base and facilitates the formation of the boronate "ate" complex required for transmetalation.[4]
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 356 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and powdered K₃PO₄ (425 mg, 2.0 mmol).
-
Inerting the Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing : Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the solvent mixture is thoroughly deoxygenated.
-
Catalyst Addition : In a separate vial, weigh out Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Briefly flush the reaction flask with inert gas and add the catalyst and ligand solids quickly against a positive pressure of the gas.
-
Reaction : Place the sealed flask in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Analysis : Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
